molecular formula C5H9NO2S B131024 2-Methylthiazolidine-4-carboxylic acid CAS No. 4165-32-6

2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B131024
CAS No.: 4165-32-6
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914841
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-32-6
Record name 2-Methylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound of significant interest in the fields of toxicology, pharmacology, and drug development. It is notably formed from the condensation reaction of L-cysteine, a semi-essential amino acid, and acetaldehyde, a toxic metabolite of ethanol.[1][2] This reaction underscores its role as a biomarker for alcohol consumption and a key molecule in the detoxification of acetaldehyde.[2][3] This technical guide provides a comprehensive overview of the chemical properties of MTCA, including detailed experimental protocols for their determination and its biochemical context.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₅H₉NO₂S.[4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₉NO₂S[4]
Molecular Weight 147.19 g/mol [4]
Appearance White Solid[4]
Melting Point 161-163 °C[4]
Water Solubility 30.91 g/L (at 21 °C)[4]
Predicted pKa 2.09 ± 0.40[4]

Experimental Protocols

Synthesis of this compound

A straightforward synthesis of MTCA involves the reaction of L-cysteine with acetaldehyde in an aqueous solution.

Materials:

  • L-cysteine

  • Acetaldehyde

  • Deionized water

  • Methanol (for recrystallization)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.75 g of L-cysteine in 10 mL of deionized water in a suitable reaction flask.

  • To this solution, add 0.27 g of acetaldehyde.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Following the reaction period, remove the solvent in vacuo using a rotary evaporator.

  • Recrystallize the resulting solid product from methanol to yield purified this compound.[4]

Experimental Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification L-cysteine L-cysteine Aqueous Solution\n(10 mL H₂O) Aqueous Solution (10 mL H₂O) L-cysteine->Aqueous Solution\n(10 mL H₂O) Acetaldehyde Acetaldehyde Acetaldehyde->Aqueous Solution\n(10 mL H₂O) Stir at RT\n(1.5 hours) Stir at RT (1.5 hours) Aqueous Solution\n(10 mL H₂O)->Stir at RT\n(1.5 hours) Solvent Evaporation\n(Rotary Evaporator) Solvent Evaporation (Rotary Evaporator) Stir at RT\n(1.5 hours)->Solvent Evaporation\n(Rotary Evaporator) Recrystallization\n(Methanol) Recrystallization (Methanol) Solvent Evaporation\n(Rotary Evaporator)->Recrystallization\n(Methanol) Pure MTCA Pure MTCA Recrystallization\n(Methanol)->Pure MTCA

Caption: A schematic workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of MTCA can be determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (MTCA, a weak acid) and monitoring the resulting pH change.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a solution of MTCA of known concentration (e.g., 0.01 M) in deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume of the MTCA solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode into the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

  • Continue the titration until the pH shows a sharp increase and then begins to level off, indicating that the equivalence point has been passed.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[5][6]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Deionized water

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid MTCA to a series of vials.

  • Add a known volume of deionized water to each vial.

  • Securely cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the vials to ensure that excess solid is still present.

  • Centrifuge the vials at a high speed to sediment the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Quantify the concentration of MTCA in the supernatant using a validated analytical method. The resulting concentration is the aqueous solubility of the compound.[7][8][9][10][11]

Reactivity and Stability

This compound is formed through the reversible condensation of L-cysteine and acetaldehyde. This reaction is significant in biological systems as it represents a mechanism for the detoxification of acetaldehyde, a harmful product of ethanol metabolism.[1][2] The formation of MTCA sequesters the reactive aldehyde group of acetaldehyde.[1][12]

The stability of MTCA is pH-dependent. Under physiological conditions, it can undergo hydrolysis to regenerate L-cysteine and acetaldehyde. For analytical purposes, N-acetylation of MTCA can be performed to increase its stability.[2]

Biochemical Significance: Acetaldehyde Detoxification

The consumption of ethanol leads to its metabolism into acetaldehyde, a highly reactive and toxic compound. Acetaldehyde can form adducts with proteins and DNA, contributing to cellular damage and the pathogenesis of alcohol-related diseases. L-cysteine can act as a scavenger of acetaldehyde by forming the more stable and less toxic this compound.[1][13][14]

Signaling Pathway of Acetaldehyde Detoxification by L-cysteine

G Ethanol Ethanol Acetaldehyde\n(Toxic) Acetaldehyde (Toxic) Ethanol->Acetaldehyde\n(Toxic) Alcohol Dehydrogenase This compound\n(Less Toxic) This compound (Less Toxic) Acetaldehyde\n(Toxic)->this compound\n(Less Toxic) Condensation L-cysteine L-cysteine L-cysteine->this compound\n(Less Toxic) Detoxification Detoxification This compound\n(Less Toxic)->Detoxification

Caption: The formation of this compound from L-cysteine and acetaldehyde.

Conclusion

This compound possesses a unique set of chemical properties that are intrinsically linked to its biological role in mitigating acetaldehyde toxicity. This guide has provided a detailed overview of these properties, along with standardized methodologies for their experimental determination. A thorough understanding of the chemistry of MTCA is crucial for researchers in toxicology, pharmacology, and for professionals involved in the development of drugs targeting alcohol-related pathologies.

References

Endogenous Formation of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous formation of 2-Methylthiazolidine-4-carboxylic acid (2-MTCA), a condensation product of L-cysteine and acetaldehyde. The document details the biosynthetic pathway, summarizes quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key processes involved.

Introduction

This compound (2-MTCA), also known as MTCA, is a heterocyclic compound formed endogenously in the human body. Its formation is primarily significant as a detoxification pathway for acetaldehyde, a highly reactive and toxic metabolite of ethanol.[1][2] This guide explores the non-enzymatic synthesis of 2-MTCA, its physiological relevance, and the analytical methodologies used for its detection and quantification.

Biosynthesis and Reaction Mechanism

The endogenous formation of 2-MTCA is a non-enzymatic process resulting from the condensation reaction between two key precursors: L-cysteine and acetaldehyde.[1][3]

  • L-cysteine: A semi-essential amino acid containing a nucleophilic thiol group.

  • Acetaldehyde: A highly electrophilic compound, primarily generated as the first intermediate in the oxidative metabolism of ethanol.[1]

The reaction proceeds via a nucleophilic addition, followed by cyclization. While the exact mechanism has been a subject of study, it is widely believed to involve the formation of an imine intermediate, which then undergoes ring closure to form the stable thiazolidine ring structure.[3][4] There has been some scientific discussion regarding the initial step, specifically whether the nucleophilic attack on the carbonyl carbon of acetaldehyde originates from the amino or the thiol group of L-cysteine.[4]

The formation of 2-MTCA serves as a mechanism for scavenging acetaldehyde, thereby mitigating its cellular toxicity.[1][3] The stability of the resulting 2-MTCA molecule is pH-dependent, showing sensitivity and potential degradation at lower pH values, such as 5.5.[2] Furthermore, its hydrolytic instability under physiological conditions may impact its utility as a long-term quantitative biomarker.[1]

Quantitative Data

The concentration of 2-MTCA in the human body, particularly in the blood, is closely linked to recent ethanol consumption. In the absence of ethanol, basal levels of 2-MTCA are generally low.[1] However, following ethanol intake, the increased production of acetaldehyde leads to a significant rise in 2-MTCA levels.

ParameterValueConditionsReference
Peak Plasma Concentration12.6 mg/L4 hours after a single oral dose of 0.5 g ethanol per kilogram of body weight.[1]
DetectabilityStill detectable13 hours after ethanol intake.[1]
Elimination KineticsSlower than ethanolBlood elimination kinetics of 2-MTCA are slower than that of ethanol.[1]

Experimental Protocols

The quantification of 2-MTCA in biological matrices like blood or plasma typically requires sophisticated analytical techniques due to its chemical properties and the need for high sensitivity. The following outlines a general experimental protocol based on methods cited in the literature.

Objective: To quantify the concentration of 2-MTCA in human plasma.

Methodology: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Collect blood samples in appropriate anticoagulant tubes.

    • Centrifuge to separate plasma.

    • To stabilize the 2-MTCA and improve chromatographic retention, perform a derivatization step. A common method is N-acetylation using acetic anhydride.[1]

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation from other plasma components.

    • Flow Rate: A suitable flow rate is established to ensure optimal separation and peak shape.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for ionizing the derivatized 2-MTCA.

    • Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the N-acetylated 2-MTCA.

    • Quantification: An internal standard, a structurally similar compound not present in the sample, is added at the beginning of the sample preparation to account for any sample loss or variations in instrument response. A calibration curve is generated using known concentrations of derivatized 2-MTCA to quantify the analyte in the unknown samples.

Visualizations

The following diagrams illustrate the biosynthetic pathway of 2-MTCA and a typical experimental workflow for its analysis.

Endogenous Formation of this compound cluster_precursors Precursors cluster_reaction Non-Enzymatic Condensation L-Cysteine L-Cysteine Imine Intermediate Imine Intermediate L-Cysteine->Imine Intermediate Nucleophilic Attack Acetaldehyde Acetaldehyde Acetaldehyde->Imine Intermediate 2-MTCA 2-Methylthiazolidine- 4-carboxylic Acid Imine Intermediate->2-MTCA Ring Closure

Caption: Biosynthetic pathway of 2-MTCA from L-cysteine and acetaldehyde.

Experimental Workflow for 2-MTCA Quantification Blood_Sample_Collection Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample_Collection->Plasma_Separation Derivatization Derivatization (N-acetylation) Plasma_Separation->Derivatization LC_MS_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: A generalized workflow for the quantification of 2-MTCA in biological samples.

Conclusion

The endogenous formation of this compound represents a physiologically relevant pathway for the detoxification of acetaldehyde. Its formation is directly linked to the presence of its precursors, L-cysteine and acetaldehyde, with concentrations significantly increasing following ethanol consumption. The analytical methods for its quantification are well-established, primarily relying on LC-MS/MS. For professionals in research and drug development, understanding the dynamics of 2-MTCA formation can be crucial in studies related to alcohol metabolism, toxicology, and the development of potential biomarkers.

References

An In-depth Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid: The Condensation Product of Cysteine and Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazolidine-4-carboxylic acid (MTCA), a condensation product of L-cysteine and acetaldehyde. Acetaldehyde, a toxic metabolite of ethanol, readily reacts with the sulfhydryl group of L-cysteine to form the more stable cyclic compound, MTCA. This document details the chemical properties, synthesis, and biological significance of MTCA, with a particular focus on its role as a prodrug of L-cysteine. The guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound (MTCA) is a heterocyclic compound formed from the non-enzymatic condensation of the amino acid L-cysteine and acetaldehyde.[1][2] Acetaldehyde, a primary and toxic metabolite of ethanol, is highly reactive and can form adducts with various biomolecules, contributing to the pathology associated with alcohol consumption. The formation of MTCA represents a detoxification pathway, sequestering reactive acetaldehyde.[2] Beyond its role in acetaldehyde scavenging, MTCA is recognized as a prodrug of L-cysteine, capable of delivering this crucial amino acid intracellularly.[3][4] L-cysteine is a precursor to the major endogenous antioxidant, glutathione (GSH), and plays a vital role in cellular redox homeostasis. This guide explores the chemistry, synthesis, and biological implications of MTCA, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C5H9NO2S and a molecular weight of 147.20 g/mol .[5][6] It is soluble in water, with a reported solubility of 30.91 g/L at 21°C.[4]

PropertyValueReference
Molecular FormulaC5H9NO2S[5][6]
Molecular Weight147.20 g/mol [5][6]
AppearanceWhite Solid[4]
Water Solubility30.91 g/L (21 °C)[4]
IUPAC Name2-methyl-1,3-thiazolidine-4-carboxylic acid[5][6]
CAS Number4165-32-6[5][6]

Synthesis and Characterization

The synthesis of this compound is achieved through a straightforward condensation reaction between L-cysteine and acetaldehyde.

Experimental Protocol: Synthesis of 2(RS)-Methylthiazolidine-4-carboxylic Acid

This protocol is adapted from a standard laboratory procedure for the synthesis of MTCA.[7]

Materials:

  • L-cysteine (0.75 g)

  • Acetaldehyde (0.27 g)

  • Deionized water (10 ml)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, heating mantle, filtration apparatus)

Procedure:

  • Dissolve L-cysteine (0.75 g) in deionized water (10 ml) in a round-bottom flask with magnetic stirring.

  • Add acetaldehyde (0.27 g) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Recrystallize the resulting solid product from methanol to yield purified 2(RS)-Methylthiazolidine-4-carboxylic acid.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature to facilitate crystal formation.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Characterization Data
ParameterValueReference
Melting Point161°-163° C[7]
Optical Rotation [α]26D-148°[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum of thiazolidine-4-carboxylic acid derivatives typically shows characteristic signals for the protons on the thiazolidine ring. For 2-substituted derivatives, the proton at the C4 position (adjacent to the carboxylic acid) and the methylene protons at the C5 position will exhibit distinct chemical shifts and coupling patterns.[8] The methyl group at the C2 position of MTCA would appear as a singlet or doublet depending on the stereochemistry.

  • 13C NMR: The carbon NMR spectrum of carboxylic acids shows a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[9] The carbons of the thiazolidine ring and the methyl group will also have distinct chemical shifts.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of a carboxylic acid typically shows fragmentation patterns involving the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[10] For MTCA, fragmentation of the thiazolidine ring is also expected.

Biological Significance and Signaling Pathways

Condensation Product and Acetaldehyde Scavenger

The formation of MTCA is a significant consequence of ethanol consumption, as it represents a mechanism for detoxifying the reactive acetaldehyde metabolite.[2] Studies have shown that in individuals who have consumed ethanol, MTCA can be detected in the blood, with peak concentrations observed several hours after intake.[2]

Study ParameterFindingReference
Peak MTCA concentration in blood (after 0.5 g/kg ethanol)12.6 mg/L[2]
Time to peak concentration4 hours[2]
Detectability in bloodStill detectable after 13 hours[2]
Prodrug of L-cysteine and Glutathione Synthesis

MTCA functions as a prodrug, delivering L-cysteine into cells. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[3] The intracellular release of L-cysteine from MTCA can, therefore, boost GSH levels, enhancing the cell's antioxidant capacity.

The synthesis of glutathione from L-cysteine involves two ATP-dependent enzymatic steps:

  • γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine.

  • Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.

Glutathione_Synthesis cluster_cysteine MTCA as L-cysteine source cluster_GSH_synthesis Glutathione Synthesis MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine L-cysteine MTCA->Cysteine Hydrolysis gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC γ-glutamylcysteine synthetase (GCS) Glutamate L-Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH Glutathione synthetase (GS) Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTCA MTCA Cysteine L-cysteine MTCA->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Keap1_Nrf2 Keap1-Nrf2 Complex GSH->Keap1_Nrf2 Modifies Keap1 Cysteine Residues Nrf2_ub Ubiquitinated Nrf2 Keap1_Nrf2->Nrf2_ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription of Antioxidant Genes ARE->Transcription

References

The Discovery and Enduring Significance of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazolidine-4-carboxylic acid (MTCA), a heterocyclic compound, holds a unique position at the intersection of organic synthesis, toxicology, and pharmacology. Initially explored as a derivative of the amino acid L-cysteine, its true significance was later unveiled through its role as a stable L-cysteine prodrug and its endogenous formation as a detoxification product of acetaldehyde, the primary toxic metabolite of ethanol. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological relevance of MTCA, offering valuable insights for researchers in drug development and toxicology.

Discovery and Historical Context

The foundation for the discovery of this compound was laid in the early 20th century with studies on the reactions between cysteine and aldehydes. A pivotal moment in this field was the work on the condensation of L-cysteine with formaldehyde to produce the parent compound, thiazolidine-4-carboxylic acid. This reaction established a fundamental principle for the synthesis of a new class of heterocyclic compounds.

While a singular "discovery" paper for the 2-methyl derivative is not prominently documented, its synthesis is a logical extension of this early work, substituting formaldehyde with acetaldehyde. The reaction of L-cysteine with acetaldehyde to form this compound became a recognized and straightforward method for creating this specific derivative.

The later "discovery" of MTCA's biological relevance has been a significant driver of continued research. Its identification as a metabolite in humans following ethanol consumption highlighted its role in the detoxification of acetaldehyde.[1] This finding established MTCA as a biomarker for alcohol consumption and acetaldehyde exposure. Furthermore, its ability to slowly hydrolyze and release L-cysteine positioned it as a valuable prodrug for delivering this crucial amino acid.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the condensation reaction between L-cysteine and acetaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by intramolecular cyclization.

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound, based on established methods for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.

Materials:

  • L-cysteine hydrochloride

  • Acetaldehyde

  • Sodium acetate (or another suitable base)

  • Ethanol

  • Water

  • Diethyl ether (for washing)

Procedure:

  • L-cysteine hydrochloride is dissolved in water.

  • An equimolar amount of sodium acetate is added to the solution to neutralize the hydrochloride and free the L-cysteine.

  • An ethanolic solution of acetaldehyde (in slight molar excess) is added to the L-cysteine solution.

  • The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours).

  • The resulting precipitate of this compound is collected by filtration.

  • The precipitate is washed with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • The final product is dried under vacuum.

Tabulated Synthesis Data
Reactant 1Reactant 2Solvent SystemReaction TimeTypical YieldReference
L-cysteineAcetaldehydeWater/Ethanol12-24 hoursHighGeneral Method
L-cysteine HClAcetaldehydeWater/Ethanol with base12-24 hoursHighGeneral Method

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H9NO2SPubChem[2]
Molecular Weight 147.20 g/mol PubChem[2]
CAS Number 4165-32-6PubChem[2]
Appearance White solidChemicalBook[3]
Melting Point Not consistently reported-
Solubility Soluble in water-

Biological Significance and Signaling Pathways

The biological importance of this compound stems from two primary functions: its role as an L-cysteine prodrug and its involvement in acetaldehyde detoxification.

L-cysteine Prodrug

This compound is readily hydrolyzed in vivo to release L-cysteine and acetaldehyde. L-cysteine is a semi-essential amino acid with numerous critical physiological roles, including being a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a stable, orally bioavailable source of L-cysteine, MTCA and similar compounds have been investigated for their potential therapeutic applications in conditions associated with oxidative stress and cysteine deficiency.

Acetaldehyde Detoxification

Ethanol is metabolized in the liver primarily by alcohol dehydrogenase to acetaldehyde, a highly reactive and toxic compound. Acetaldehyde can form adducts with proteins and DNA, contributing to alcohol-related organ damage. L-cysteine can react with acetaldehyde to form the stable and less toxic this compound, which is then excreted. This detoxification pathway is a key mechanism for mitigating the harmful effects of acetaldehyde.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Ethanol Metabolism and MTCA Formation Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Metabolism Acetaldehyde Acetaldehyde (Toxic) ADH->Acetaldehyde MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Acetaldehyde->MTCA Condensation LCysteine L-Cysteine LCysteine->MTCA Excretion Excretion MTCA->Excretion

Caption: Ethanol metabolism to toxic acetaldehyde and its detoxification via condensation with L-cysteine to form MTCA.

G cluster_1 MTCA as an L-Cysteine Prodrug MTCA_prodrug MTCA (Prodrug) Hydrolysis Hydrolysis (in vivo) MTCA_prodrug->Hydrolysis LCysteine_released L-Cysteine Hydrolysis->LCysteine_released Acetaldehyde_released Acetaldehyde Hydrolysis->Acetaldehyde_released GSH Glutathione (GSH) Synthesis LCysteine_released->GSH

Caption: The in vivo hydrolysis of MTCA to release L-cysteine, which can then be utilized for glutathione synthesis.

G cluster_2 General Synthesis Workflow Start Start Dissolve_Cys Dissolve L-Cysteine HCl in Water Start->Dissolve_Cys Add_Base Add Sodium Acetate Dissolve_Cys->Add_Base Add_Acetaldehyde Add Ethanolic Acetaldehyde Add_Base->Add_Acetaldehyde Stir Stir at Room Temperature Add_Acetaldehyde->Stir Precipitate Collect Precipitate (Filtration) Stir->Precipitate Wash Wash with Ethanol and Diethyl Ether Precipitate->Wash Dry Dry under Vacuum Wash->Dry End End Product: MTCA Dry->End

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a molecule of significant interest due to its dual role as a synthetic derivative of a fundamental amino acid and a key player in xenobiotic metabolism. Its history is intertwined with the foundational principles of organic chemistry and the evolving understanding of toxicology and pharmacology. The straightforward synthesis, coupled with its important biological functions as an L-cysteine prodrug and an acetaldehyde scavenger, ensures that MTCA will remain a subject of interest for researchers in drug development, toxicology, and clinical science. This guide provides a comprehensive overview to support and inspire further investigation into this versatile compound.

References

A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthiazolidine-4-carboxylic acid (MTCA), a heterocyclic compound of significant interest in various scientific fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on its role as a cysteine prodrug and its metabolic implications.

Chemical Identity and Synonyms

This compound, commonly abbreviated as MTCA, is a derivative of the amino acid cysteine. It is characterized by a thiazolidine ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Identifier Type Identifier Source
IUPAC Name 2-methyl-1,3-thiazolidine-4-carboxylic acid[1]
CAS Number 4165-32-6[1]
Molecular Formula C5H9NO2S[1]
PubChem CID 160736[1]
MeSH Entry Terms This compound, MTCA cpd[1]
Synonyms 4-Thiazolidinecarboxylic acid, 2-methyl-[1]
2-Methyl-4-thiazolidinecarboxylic acid[1]
MTCA[2]

Physicochemical Properties

A summary of the key physicochemical properties of MTCA is presented below.

Property Value Source
Molecular Weight 147.20 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 152-156 °C
Water Solubility 30.91 g/L (at 21 °C)

Synthesis of this compound

The synthesis of MTCA typically involves the condensation reaction between L-cysteine and acetaldehyde. A general protocol for the synthesis of 2-substituted-thiazolidine-4-carboxylic acids is described below and can be adapted for MTCA.

Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Adaptable for MTCA)

This protocol describes a general method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, which can be modified for the synthesis of MTCA by substituting the aromatic aldehyde with acetaldehyde.[4]

Materials:

  • L-cysteine hydrochloride

  • Acetaldehyde (in place of an aromatic aldehyde)

  • Sodium acetate

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.

  • Add sodium acetate (0.64 mmol) to the solution.

  • In a separate flask, prepare a solution of acetaldehyde (0.98 mmol) in 26 mL of ethanol.

  • Add the acetaldehyde solution to the L-cysteine solution in a round bottom flask.

  • Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • Precipitation of the product should occur. To enhance precipitation, the reaction vessel can be placed in an ice-cold water bath.

  • Separate the precipitate by suction filtration.

  • Wash the collected solid several times with cold ethanol.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization.

Analytical Methodologies

The quantification and characterization of MTCA in biological and chemical matrices are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: HPLC-MS/MS for Thiazolidine Carboxylic Acid Derivatives (Adaptable for MTCA)

The following protocol, developed for a similar thiazolidine derivative, can be adapted for the quantitative analysis of MTCA in plasma.[5][6]

Sample Preparation (Human Plasma): [6]

  • To 50 µL of a plasma sample, add 5 µL of an appropriate internal standard solution.

  • Add 30 µL of acetonitrile (ACN) and vortex the mixture at 3000 rpm for 10 minutes at 25 °C.

  • Deproteinize the sample by ultrafiltration at 12,000 g for 7 minutes at 25 °C.

  • Dilute 5 µL of the obtained ultrafiltrate 50-fold with a mixture of mobile phase solvents A and B (60:40 v/v).

  • Clarify the resulting solution using a syringe filter before injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions: [6]

  • Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm)

  • Column Temperature: 20 °C

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water:ACN (95:5, v/v)

    • Solvent B: 0.1% formic acid in water:ACN (5:95, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0–2 min: 40% Solvent B

    • 2–4 min: Gradient from 40% to 0% Solvent B

    • 4–6 min: Gradient from 0% to 40% Solvent B

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions for MTCA and the internal standard.

Biological Role and Signaling Pathways

MTCA is primarily recognized as a prodrug of L-cysteine.[2] It can be formed endogenously from the condensation of cysteine and acetaldehyde, a metabolite of ethanol.[2] The thiazolidine ring of MTCA can undergo non-enzymatic hydrolysis to release L-cysteine. This release of cysteine can, in turn, contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant.

Metabolic Pathway of MTCA Formation and Cysteine Release

The formation of MTCA from acetaldehyde and cysteine and its subsequent hydrolysis back to cysteine is a key pathway. This process can be considered a detoxification route for acetaldehyde.

MTCA_Metabolism Acetaldehyde Acetaldehyde MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Acetaldehyde->MTCA Condensation Cysteine L-Cysteine Cysteine->MTCA GSH Glutathione (GSH) Cysteine->GSH Synthesis MTCA->Cysteine Non-enzymatic Hydrolysis

Metabolic pathway of MTCA formation and its role as a cysteine prodrug.
Experimental Workflow for Assessing MTCA as a Cysteine Prodrug

To experimentally verify the function of MTCA as a cysteine prodrug, a workflow involving cell culture, treatment, and subsequent measurement of intracellular cysteine and glutathione levels can be employed.

MTCA_Prodrug_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed cells (e.g., hepatocytes) B Treat with MTCA A->B C Incubate for a defined period B->C D Cell Lysis C->D E Measure intracellular Cysteine concentration D->E F Measure intracellular Glutathione (GSH) concentration D->F

Experimental workflow to evaluate MTCA as a cysteine prodrug.

Experimental Protocols for Biological Activity

Protocol for Measuring Total Glutathione Levels

This protocol is based on the enzymatic recycling method using glutathione reductase.[7]

Materials:

  • Cell lysate prepared from MTCA-treated and control cells

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Glutathione reductase

  • β-Nicotinamide adenine dinucleotide phosphate (β-NADPH)

  • Assay buffer

  • 96-well microplate and reader

Procedure:

  • Prepare cell lysates from both control and MTCA-treated cells. Deproteination of the samples is required.

  • Prepare a standard curve using known concentrations of glutathione.

  • In a 96-well plate, add the cell lysate samples and glutathione standards in duplicate.

  • Prepare a reaction mixture containing DTNB and glutathione reductase in the assay buffer.

  • Prepare a separate solution of NADPH in the assay buffer.

  • To each well containing the sample or standard, add the DTNB/glutathione reductase reaction mixture.

  • Initiate the reaction by adding the NADPH solution to each well.

  • Immediately measure the absorbance at 405 or 412 nm at 30-second intervals for 3 minutes.

  • The rate of change in absorbance is proportional to the total glutathione concentration.

  • Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Protocol for In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method to assess the radical scavenging activity of MTCA.[8][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • MTCA

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of MTCA and the positive control in the same solvent.

  • In a 96-well microplate, add the DPPH working solution to each well.

  • Add the different concentrations of MTCA and the positive control to the wells. Include a blank control with only the solvent.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of MTCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a versatile molecule with important implications in drug development and toxicology. Its role as a cysteine prodrug makes it a valuable tool for modulating intracellular cysteine and glutathione levels, thereby offering potential therapeutic benefits in conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with MTCA.

References

The Biological Significance of Thiazolidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazolidine derivatives, a versatile class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of thiazolidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiazolidine Derivatives

Thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Anticancer Action

The anticancer effects of thiazolidine derivatives are multifaceted and include:

  • Inhibition of Tubulin Polymerization: Certain thiazolidine derivatives interfere with the formation of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

  • Enzyme Inhibition: Thiazolidinones have been shown to inhibit several key enzymes implicated in cancer progression, such as protein tyrosine kinases and histone deacetylases.[1] Inhibition of these enzymes can disrupt signaling pathways that control cell proliferation and survival.

  • Induction of Apoptosis: Many thiazolidine derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

  • PPARγ Activation: Thiazolidinediones (TZDs), a subclass of thiazolidine derivatives, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ in cancer cells can lead to cell cycle arrest, differentiation, and apoptosis.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazolidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidinone-umbelliferone hybrid (7q) A549 (Lung)2.65[4]
Indole and 2,4-Thiazolidinedione conjugate MCF-7 (Breast)7.78[5]
Indole and 2,4-Thiazolidinedione conjugate HCT116 (Colon)5.77[5]
Indole and 2,4-Thiazolidinedione conjugate HepG2 (Liver)8.82[5]
PZ-11 MCF-7 (Breast)17.35[6]
PZ-9 MCF-7 (Breast)29.44[6]
Compound 22 HepG2 (Liver)2.04[7]
Compound 22 MCF-7 (Breast)1.21[7]
Thiazolidinone derivative (from Dago et al.) MV4-11 (Leukemia)3.4[8]
Thiazolidinone derivative (from Dago et al.) K562 (Leukemia)0.75[8]
Signaling Pathways in Anticancer Activity

Anticancer_Signaling_Pathways cluster_TZD Thiazolidine Derivative TZD Thiazolidine Derivative Tubulin Tubulin TZD->Tubulin PTK PTK TZD->PTK HDAC HDAC TZD->HDAC PPARg PPARg TZD->PPARg CellCycle CellCycle Tubulin->CellCycle Proliferation Proliferation PTK->Proliferation HDAC->Proliferation PPARg->CellCycle G1 Arrest Apoptosis Apoptosis PPARg->Apoptosis CellCycle->Apoptosis

Antimicrobial Activity of Thiazolidine Derivatives

Thiazolidine derivatives exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazolidine derivatives against selected microbial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dione Gram-positive bacteria2 - 16--[9]
Thiazolidin-4-one derivative S. aureus1.9 - 23.7A. niger7.9 - 22.7[10]
Thiazolidin-4-one derivative E. coli1.6 - 22.6A. fumigatus2.3 - 24.6[10]
Thiazolidin-4-one derivative P. aeruginosa0.56 - 22.4--[10]
2-Arylthiazolidin-4-one (8a-d) K. pneumoniae12.5--[11]
Thiazolidinedione (A2, A5) B. subtilis, S. aureus31.25--[12]
2,3-Diaryl-thiazolidin-4-one (Compound 5) S. Typhimurium0.008 - 0.06 (mg/mL)--[13]

Antiviral Activity of Thiazolidine Derivatives

Several thiazolidine derivatives have been identified as potent inhibitors of various viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data: Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) of selected thiazolidine derivatives against different viruses.

Compound/DerivativeVirusIC50 (µM)Reference
2-Aryl substituted thiazolidine-4-carboxylic acid (1d) Avian Influenza Virus (AIV) H9N23.47[1]
2-Aryl substituted thiazolidine-4-carboxylic acid (1c) Infectious Bronchitis Virus (IBV)4.10[1]
Thiazolidine-4-one derivative HIV-17.50 - 20.83[14]
Thiazolidine-4-one derivative SARS-CoV-2 3CL protease0.010 - 13.21[15]

Antidiabetic Activity of Thiazolidinediones (TZDs)

Thiazolidinediones are a well-established class of oral antidiabetic drugs that improve glycemic control by enhancing insulin sensitivity.

Mechanism of Antidiabetic Action

The primary mechanism of action of TZDs is the activation of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2][16] Activation of PPARγ by TZDs leads to:

  • Increased insulin-stimulated glucose uptake in peripheral tissues like muscle and adipose tissue.

  • Altered transcription of genes involved in glucose and lipid metabolism.[2]

  • Modulation of adipokine secretion, such as an increase in the insulin-sensitizing hormone adiponectin.

PPARγ Signaling Pathway

PPARg_Signaling TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription Modulates Metabolic_Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Gluconeogenesis Gene_Transcription->Metabolic_Effects Leads to

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Thiazolidine Derivatives

General Procedure for the Synthesis of 2-Aryl-1,3-thiazolidin-4-ones:

A one-pot, three-component condensation reaction is a common method for synthesizing this class of compounds.[11][17][18]

  • Reactants: A mixture of an aromatic aldehyde (1 mmol), an aromatic or aliphatic primary amine (1 mmol), and thioglycolic acid (1.2 mmol) is prepared.

  • Solvent: The reactants are typically dissolved in a suitable solvent such as toluene or polypropylene glycol.

  • Reaction Conditions: The reaction mixture is refluxed for a specified period (e.g., 4-24 hours), often with azeotropic removal of water using a Dean-Stark apparatus.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the desired 2-aryl-1,3-thiazolidin-4-one derivative.

General Procedure for the Synthesis of 5-Arylidene-thiazolidine-2,4-diones (Knoevenagel Condensation):

This method is widely used for introducing a substituent at the 5-position of the thiazolidinedione ring.[3][8][9][19]

  • Reactants: A mixture of 2,4-thiazolidinedione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

  • Catalyst and Solvent: The reaction is typically carried out in a solvent such as ethanol or water, in the presence of a catalytic amount of a base like piperidine or an environmentally friendly catalyst like baker's yeast or L-tyrosine.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and recrystallized from a suitable solvent to afford the pure 5-arylidene-2,4-thiazolidinedione.

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][7][13][20][21]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivative for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_Adherence Incubate for Adherence (24h) Cell_Seeding->Incubate_Adherence Add_Compound Add Thiazolidine Derivative (Varying Conc.) Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for Treatment (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][12][22][23]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the thiazolidine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1-5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by an antiviral compound.[24][25][26][27][28]

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the thiazolidine derivative.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-10 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the IC50 value is determined.

Conclusion

Thiazolidine derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and antidiabetic, underscore their immense therapeutic potential. The ability to readily modify the thiazolidine core allows for the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity. This technical guide has provided a comprehensive overview of the current state of research on thiazolidine derivatives, offering a solid foundation for further investigation and the development of novel therapeutics based on this remarkable heterocyclic system. The detailed protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry.

References

The Occurrence of 2-Methylthiazolidine-4-carboxylic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 2-Methylthiazolidine-4-carboxylic acid (MTCA). While not endogenously synthesized by plants or animals, MTCA is formed through the condensation reaction of two naturally occurring precursors: L-cysteine and acetaldehyde. Acetaldehyde is a key intermediate in the metabolism of ethanol, a product of natural fermentation. Consequently, the presence of MTCA in biological systems and food products is intrinsically linked to the consumption of fermented foods and beverages. This guide details the formation of MTCA, presents quantitative data on its precursors in various natural sources, outlines experimental protocols for their analysis, and discusses a structurally related, naturally occurring thiazolidine compound, 2-thiothiazolidine-4-carboxylic acid (TTCA).

Introduction

This compound (MTCA) is a heterocyclic compound that has garnered interest due to its association with ethanol consumption and its potential physiological effects. It is not a primary metabolite found in organisms but rather a secondary product formed from the non-enzymatic reaction between the amino acid L-cysteine and acetaldehyde[1]. Acetaldehyde is a highly reactive aldehyde produced during the fermentation process and is the first metabolite of ethanol in the body[1]. This guide elucidates the "natural" context of MTCA by focusing on its precursors, which are widespread in nature.

Formation of this compound

The formation of MTCA is a spontaneous condensation reaction between the thiol group of L-cysteine and the carbonyl group of acetaldehyde. This non-enzymatic reaction proceeds readily under physiological conditions[1].

Below is a diagram illustrating the formation of this compound.

G Formation of this compound cluster_reactants Reactants cluster_product Product L-cysteine L-cysteine This compound This compound L-cysteine->this compound + Acetaldehyde Acetaldehyde Acetaldehyde

Figure 1: Condensation reaction of L-cysteine and acetaldehyde to form this compound.

Quantitative Data on Precursors in Natural Sources

Direct quantification of MTCA in fermented foods and beverages is not widely reported. However, the potential for its formation can be inferred from the concentrations of its precursors, acetaldehyde and L-cysteine, in these products.

Acetaldehyde Concentration in Fermented Foods and Beverages

The following table summarizes the reported concentrations of acetaldehyde in various fermented products.

Food/BeverageAcetaldehyde Concentration (mg/kg or mg/L)Reference(s)
Yogurt17 (maximum)[1][2]
Apples0.97 ± 0.80[1]
Orange Juice3.86 ± 2.88[1]
White Wine10.2 - 125.6[3]
Dessert Wine10.2 - 125.6[3]
Calvados10.2 - 125.6[3]
Light Rum10.2 - 125.6[3]
Whiskey10.2 - 125.6[3]
Beer10.2 - 125.6[3]
Cider10.2 - 125.6[3]
Sherry10.2 - 125.6[3]
Sparkling Wine10.2 - 125.6[3]
Red Wine10.2 - 125.6[3]
Diluted Soju< 70
Fruit WinesVariable, can be high
L-cysteine Concentration in Fermented Foods and Beverages

Data on free L-cysteine concentrations in fermented products is less abundant, as it is often present as part of larger peptides and proteins.

Food/BeverageL-cysteine Concentration (mg/L)Reference(s)
Red Wine1 - 6
YogurtVariable, increased with whey protein supplementation

A Naturally Occurring Analogue: 2-Thiothiazolidine-4-carboxylic Acid (TTCA)

In contrast to MTCA, 2-thiothiazolidine-4-carboxylic acid (TTCA) is a naturally occurring compound found in cruciferous vegetables. It is formed from the metabolism of glucosinolates, sulfur-containing compounds characteristic of this plant family.

Quantitative Data of TTCA in Cruciferous Vegetables

The following table presents the concentrations of TTCA found in various cruciferous vegetables.

VegetableTTCA Concentration (μmol/g)Reference(s)
Broccoli Sprouts~0.14
Mature Broccoli~0.04
Watercress~0.02
Cauliflower~0.01
Cabbage~0.01
Brussels Sprouts~0.005

Experimental Protocols

Analysis of Acetaldehyde in Food and Beverages

A common and robust method for the quantification of acetaldehyde in diverse food matrices is headspace gas chromatography with flame ionization detection (HS-GC-FID).

Below is a diagram outlining the experimental workflow for acetaldehyde analysis.

G Experimental Workflow for Acetaldehyde Analysis Sample_Preparation Sample Homogenization (if solid) Digestion Automated Digestion with Simulated Gastric Fluid (1 h at 37°C) Sample_Preparation->Digestion Incubation Incubation in Headspace Vial Digestion->Incubation Injection Injection of Headspace Aliquot Incubation->Injection Analysis Gas Chromatography (GC) with Flame Ionization Detector (FID) Injection->Analysis Quantification Quantification using Standard Addition Analysis->Quantification

Figure 2: Workflow for the analysis of acetaldehyde in food and beverage samples.

Methodology:

  • Sample Preparation: Liquid samples can often be analyzed directly. Solid samples require homogenization.

  • Digestion: Samples are subjected to automated digestion with simulated gastric fluid to release bound acetaldehyde.

  • Headspace Generation: An aliquot of the digested sample is placed in a sealed headspace vial and incubated to allow acetaldehyde to partition into the gas phase.

  • Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.

  • Chromatographic Separation and Detection: Acetaldehyde is separated from other volatile compounds on a GC column and detected by an FID.

  • Quantification: Due to matrix effects, quantification is typically performed using the method of standard addition.

Analysis of L-cysteine in Food and Beverages

The analysis of free L-cysteine often requires derivatization followed by high-performance liquid chromatography (HPLC).

Methodology:

  • Extraction: L-cysteine is extracted from the food matrix, often involving protein precipitation.

  • Derivatization: The thiol group of cysteine is derivatized to create a stable, detectable compound.

  • HPLC Separation: The derivatized L-cysteine is separated by reverse-phase HPLC.

  • Detection: Detection can be achieved using fluorescence or mass spectrometry, depending on the derivatizing agent used.

Conclusion

This compound is not a naturally occurring metabolite in the conventional sense. Its presence in biological systems and food is a consequence of the non-enzymatic reaction between L-cysteine and acetaldehyde, a common product of fermentation. Therefore, the "natural occurrence" of MTCA is directly linked to the consumption of fermented foods and beverages that contain these precursors. In contrast, the related compound 2-thiothiazolidine-4-carboxylic acid is a true natural product found in cruciferous vegetables. Understanding the formation and precursors of MTCA is crucial for researchers in the fields of food science, toxicology, and drug development. The analytical methods outlined in this guide provide a framework for the accurate quantification of the key components involved in the formation of this intriguing molecule.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylthiazolidine-4-carboxylic acid (CAS: 4165-32-6; Molecular Formula: C₅H₉NO₂S; Molecular Weight: 147.19 g/mol ).[1][2] The data presented herein is a compilation of information from public databases and predicted values derived from established spectroscopic principles for the functional groups present in the molecule. This document is intended to serve as a valuable resource for researchers in fields such as medicinal chemistry, pharmacology, and analytical chemistry.

Introduction to this compound

This compound (MTCA) is a heterocyclic compound that can be formed from the condensation reaction of L-cysteine and acetaldehyde.[3] It belongs to the class of organic compounds known as alpha amino acids and their derivatives. As a cysteine prodrug, it has been noted for its protective effects. Given its relevance in biological systems, particularly as a potential consequence of ethanol consumption, a thorough understanding of its structural and spectroscopic properties is essential for its detection and quantification.[3]

Spectroscopic Data

While complete, experimentally-verified spectra for this compound are not consistently available across all public domains, this section summarizes key database entries, predicted data, and expected characteristic values based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a solvent like DMSO-d₆.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletPosition is concentration-dependent; signal disappears upon D₂O exchange.[4]
Methine (-CH-) at C2~4.5 - 5.0QuartetCoupled to the C2-Methyl protons.
Methine (-CH-) at C4~3.8 - 4.2Doublet of DoubletsAlpha to the carboxylic acid group.
Methylene (-CH₂-) at C5~3.0 - 3.5MultipletDiastereotopic protons may show complex splitting.
Amine (-NH-)~2.5 - 3.5Broad SingletPosition can vary and may exchange.
Methyl (-CH₃) at C2~1.4 - 1.6DoubletCoupled to the C2-Methine proton.

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C OOH)170 - 185Typical range for a carboxylic acid carbon.[5]
Methine (-C H-) at C460 - 70Carbon alpha to both nitrogen and the carboxyl group.
Methine (-C H-) at C255 - 65Hemithioaminal carbon.
Methylene (-C H₂-) at C530 - 40Carbon adjacent to the sulfur atom.
Methyl (-C H₃) at C220 - 30Aliphatic methyl group.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features of the carboxylic acid and the thiazolidine ring.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
N-H (Amine)Stretching3300 - 3500Medium, Broad
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1710 - 1760Strong, Sharp
C-O (Carboxylic Acid)Stretching1210 - 1320Medium
C-N (Amine)Stretching1020 - 1250Medium

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids and may overlap with C-H stretching frequencies.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The nominal molecular weight of this compound is 147.

Table 4: GC-MS Fragmentation Data

m/zRelative IntensityPossible Fragment
1022nd Highest[M - COOH]⁺
793rd HighestFurther fragmentation
75Top Peak[C₃H₇S]⁺ or related fragment

Source: Data derived from NIST entries available through PubChem.[2]

Table 5: Predicted High-Resolution MS Adducts

AdductFormulaPredicted m/z
[M+H]⁺[C₅H₁₀NO₂S]⁺148.04268
[M+Na]⁺[C₅H₉NNaO₂S]⁺170.02462
[M-H]⁻[C₅H₈NO₂S]⁻146.02812
[M]⁺[C₅H₉NO₂S]⁺147.03485

Source: Predicted values from PubChemLite.[8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from standard laboratory procedures.

Synthesis

A common method for synthesizing the target compound is the condensation of L-cysteine with acetaldehyde.

  • Dissolution: Dissolve L-cysteine in an aqueous solution.

  • Reaction: Add acetaldehyde to the solution. The reaction is typically stirred at room temperature for 1.5 to 24 hours.

  • Precipitation: The formation of a precipitate indicates product formation. The reaction vessel may be cooled in an ice bath to maximize precipitation.

  • Isolation: The solid product is separated by suction filtration and washed with a cold solvent such as ethanol or methanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like methanol to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Standard experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[9]

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reversed-phase column.

  • Mass Analysis: Elute the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes to observe different adducts.

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of MTCA Purification Purification (Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry (LC-MS) Purification->MS Data_Processing Data Processing & Spectral Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Stereochemical Landscape of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound of significant interest due to its presence in biological systems and its potential as a scaffold in medicinal chemistry. As a derivative of the naturally occurring amino acid L-cysteine, MTCA possesses inherent chirality, leading to a complex stereochemical profile. This technical guide provides an in-depth exploration of the stereochemistry of MTCA, including the synthesis of its stereoisomers, methods for their separation and characterization, and the influence of stereochemistry on its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this multifaceted molecule.

Introduction to the Stereochemistry of this compound

This compound has two chiral centers, at the C2 and C4 positions of the thiazolidine ring. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2S,4R), and (2R,4S). The (2R,4R) and (2S,4S) isomers are a pair of enantiomers, as are the (2S,4R) and (2R,4S) isomers. The relationship between the (2R,4R) and (2S,4R) isomers (and between the (2S,4S) and (2R,4S) isomers) is diastereomeric.

The most common synthetic route to MTCA involves the condensation of cysteine with acetaldehyde.[1] When L-cysteine (which has the R configuration at the alpha-carbon) is used as the starting material, the stereochemistry at the C4 position of the resulting thiazolidine ring is fixed as (R). The condensation reaction at the C2 position, however, is typically not stereoselective, leading to a mixture of two diastereomers: (2S,4R) and (2R,4R).

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R4R (2R,4R)-MTCA 2S4R (2S,4R)-MTCA 2R4R->2S4R Diastereomers 2R4S (2R,4S)-MTCA 2R4R->2R4S Diastereomers 2S4S (2S,4S)-MTCA 2S4S->2S4R Diastereomers 2S4S->2R4S Diastereomers

Synthesis and Physicochemical Properties

The synthesis of a diastereomeric mixture of (2RS,4R)-2-methylthiazolidine-4-carboxylic acid is readily achieved by the reaction of L-cysteine with acetaldehyde in an aqueous solution.[2] However, the separation and characterization of the individual stereoisomers are more challenging and are not extensively reported in the literature. The following table summarizes the available physicochemical data for the diastereomeric mixture and for related derivatives, which can serve as a reference for the characterization of the pure stereoisomers of MTCA.

CompoundMelting Point (°C)Specific Rotation ([α]D)NMR Data HighlightsReference
(2RS,4R)-2-Methylthiazolidine-4-carboxylic acid161-163-148° (c not specified, solvent not specified)Not available for individual isomers[2]
(2RS,4R)-2-Ethylthiazolidine-4-carboxylic acid160-161Not Reported(2R,4R) form (55%): δ 0.91 (t, CH3), 4.36 (t, H-4). (2S,4R) form (45%): δ 0.96 (t, CH3), 4.50 (t, H-4) (in DMSO-d6)[3]
(2RS,4R)-2-Isobutylthiazolidine-4-carboxylic acidNot ReportedNot Reported(2R,4R)-isomer (60%): 13C NMR: δ 65.4 (C-4), 78.1 (C-2). (2S,4R)-isomer (40%): 13C NMR: δ 64.5 (C-4), 77.2 (C-2) (in DMSO-d6)[4]
(2R,4R)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid119-121-95.2° (c 0.69, DCM)1H NMR (CDCl3): δ 1.57 (d, J=5.2 Hz, 2-CH3), 5.20-5.14 (m, H-2), 4.85-4.67 (m, H-4)[5]

Note: The lack of comprehensive data for the individual, pure stereoisomers of MTCA highlights a significant gap in the current literature.

Experimental Protocols

General Synthesis of (2RS,4R)-2-Methylthiazolidine-4-carboxylic Acid[2]

Materials:

  • L-cysteine

  • Acetaldehyde

  • Deionized water

  • Methanol

Procedure:

  • Dissolve L-cysteine (0.75 g) in deionized water (10 ml).

  • Add acetaldehyde (0.27 g) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Evaporate the solvent in vacuo.

  • Recrystallize the resulting product from methanol to yield (2RS)-Methyl-thiazolidine-4-carboxylic acid.

General Workflow for Chiral Resolution

The separation of the diastereomers and enantiomers of MTCA can be approached through several methods, with chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization being the most common.

G start Synthesis of (2RS,4R)-MTCA (Diastereomeric Mixture) chiral_hplc Direct Chiral HPLC Separation start->chiral_hplc derivatization Derivatization with Chiral Resolving Agent start->derivatization pure_isomers Isolated Pure Stereoisomers chiral_hplc->pure_isomers salt_formation Diastereomeric Salt Formation derivatization->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation deprotection Removal of Chiral Auxiliary separation->deprotection deprotection->pure_isomers

3.2.1. Chiral HPLC

Direct separation of enantiomers and diastereomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for the resolution of carboxylic acids.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.

  • Detection: UV detection is suitable for MTCA.

3.2.2. Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent (a chiral amine or a chiral acid) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The chiral auxiliary is then removed to yield the pure enantiomers.

Biological Activity and Stereochemistry

The stereochemistry of thiazolidine derivatives can have a profound impact on their biological activity. While specific comparative studies on the individual stereoisomers of MTCA are limited, research on related compounds provides valuable insights.

  • Urease Inhibition: A study on 2-substituted-(4R)-thiazolidine carboxylic acid analogues as urease inhibitors suggested that the (4R)-configuration is crucial for binding to the active site of the enzyme.[6]

  • Cytotoxicity: 2-Arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer cells.[7] The stereochemical configuration of these compounds is likely to influence their activity and selectivity.

  • Cellular Protection: L-2-oxothiazolidine-4-carboxylic acid, a related compound, has been shown to reduce the in vitro cytotoxicity of glucose degradation products, suggesting a protective role.[8]

The formation of MTCA in human blood following ethanol consumption highlights its relevance in human metabolism.[1] The different stereoisomers may have distinct metabolic fates and biological effects, a critical area for future investigation.

G cluster_isomers MTCA Stereoisomers 2R4R (2R,4R)-MTCA receptors Cellular Receptors & Transporters 2R4R->receptors enzymes Enzymes 2R4R->enzymes 2S4R (2S,4R)-MTCA 2S4R->receptors 2S4R->enzymes 2S4S (2S,4S)-MTCA 2S4S->receptors 2S4S->enzymes 2R4S (2R,4S)-MTCA 2R4S->receptors 2R4S->enzymes biological_response Differential Biological Response (e.g., Cytotoxicity, Therapeutic Effect) receptors->biological_response Stereoselective Binding metabolism Metabolic Pathways enzymes->metabolism Stereoselective Catalysis metabolism->biological_response

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect that governs its physicochemical properties and biological activity. While the synthesis of a diastereomeric mixture from L-cysteine is straightforward, the separation and characterization of the four individual stereoisomers remain a significant challenge, as evidenced by the limited data available in the public domain.

Future research should focus on:

  • The development of robust and scalable methods for the chiral resolution of MTCA.

  • The comprehensive characterization of each pure stereoisomer, including determination of their absolute configurations and measurement of their specific rotations and NMR spectra.

  • The systematic evaluation of the biological activities of the individual stereoisomers to elucidate the structure-activity relationships.

A deeper understanding of the stereochemical nuances of MTCA will undoubtedly unlock its full potential in drug discovery and other scientific disciplines.

References

Toxicological Profile of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methylthiazolidine-4-carboxylic acid (MTCA). MTCA, a condensation product of the amino acid L-cysteine and acetaldehyde, is of interest due to its formation in the body after ethanol consumption and its potential role as a cysteine prodrug. This document synthesizes the known hazard classifications, limited in vitro toxicity findings, and relevant metabolic information. Due to a notable lack of publicly available quantitative toxicological studies on MTCA, this guide also outlines standardized experimental protocols based on OECD guidelines for key toxicological endpoints. This information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

PropertyValue
CAS Number 4165-32-6
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.20 g/mol
Appearance White solid
Water Solubility 30.91 g/L at 21°C[1]
IUPAC Name 2-methyl-1,3-thiazolidine-4-carboxylic acid

Introduction to Toxicological Profile

This compound (MTCA) is primarily known as a biological marker of acetaldehyde exposure, notably following the consumption of ethanol. Acetaldehyde, a toxic metabolite of ethanol, readily reacts with the sulfhydryl group of L-cysteine to form the more stable MTCA.[2] This reaction is considered a detoxification pathway for acetaldehyde.[3] Additionally, MTCA and related compounds have been investigated as cysteine prodrugs, which can deliver L-cysteine into cells to replenish glutathione stores and protect against oxidative stress.[4][5]

Despite its biological relevance, a comprehensive toxicological profile for MTCA is not well-established in publicly accessible literature. The majority of available safety information is derived from hazard classifications and a limited number of in vitro studies.

Summary of Known Toxicological Data

Hazard StatementClassification
H302: Harmful if swallowed Acute toxicity, oral (Category 4)
H315: Causes skin irritation Skin corrosion/irritation (Category 2)
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2)
H335: May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

An in vitro study using the Caco-2 cell line, a model for the intestinal barrier, investigated the permeability and cytotoxicity of MTCA. The study found that MTCA did not permeate the Caco-2 cell monolayer. Cytotoxicity, as assessed by the MTT assay, was only observed at the highest tested concentration.[7] This suggests that at lower concentrations, MTCA may not be significantly harmful to intestinal epithelial cells.[7]

Metabolism and Pharmacokinetics

This compound is formed endogenously through the non-enzymatic condensation of L-cysteine and acetaldehyde.[2] This process is particularly relevant in the context of alcohol consumption, where elevated acetaldehyde levels lead to increased MTCA formation.[2]

Studies on related thiazolidine carboxylic acids suggest that they can act as prodrugs of L-cysteine. The thiazolidine ring can undergo non-enzymatic opening to release L-cysteine.[4] This released L-cysteine can then be utilized by cells for protein synthesis or the production of glutathione, a critical antioxidant.

The metabolic fate of a similar compound, L-thiazolidine-4-carboxylic acid, has been studied in rats. It is oxidized by mitochondrial proline oxidase in the liver and kidney to L-thiazoline-4-carboxylic acid, which is then hydrolyzed to N-formyl-cysteine. A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine to L-cysteine and formic acid.

Acetaldehyde Acetaldehyde Non-enzymatic Condensation Non-enzymatic Condensation Acetaldehyde->Non-enzymatic Condensation L-Cysteine L-Cysteine L-Cysteine->Non-enzymatic Condensation This compound (MTCA) This compound (MTCA) L-Cysteine (released) L-Cysteine (released) This compound (MTCA)->L-Cysteine (released) Ring Opening Non-enzymatic Condensation->this compound (MTCA) Cellular Utilization Cellular Utilization L-Cysteine (released)->Cellular Utilization Glutathione Synthesis Glutathione Synthesis Cellular Utilization->Glutathione Synthesis

Figure 1: Formation and potential metabolic fate of MTCA.

Standardized Experimental Protocols for Toxicological Assessment

Given the absence of specific published studies on the toxicology of this compound, this section outlines the detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols serve as a template for future safety assessments of this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Experimental Workflow:

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Healthy Animals Dosing Dosing Fasting->Dosing Overnight Observation Observation Dosing->Observation Single Oral Dose Data Analysis Data Analysis Observation->Data Analysis 14 days for mortality and clinical signs Endpoint Endpoint Data Analysis->Endpoint LD50 Estimation

Figure 2: Workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Food is withheld overnight prior to dosing.

  • Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information. A sequential dosing procedure is used, with the outcome of each animal determining the dose for the next.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data.

In Vitro Skin Irritation (as per OECD Guideline 439)

Objective: To determine the skin irritation potential of a substance using a reconstructed human epidermis model.

Experimental Workflow:

Tissue Preparation Tissue Preparation Dosing Dosing Tissue Preparation->Dosing Reconstructed Human Epidermis Incubation Incubation Dosing->Incubation Topical Application Viability Assay Viability Assay Incubation->Viability Assay Defined Period Data Analysis Data Analysis Viability Assay->Data Analysis MTT Assay Endpoint Endpoint Data Analysis->Endpoint Classification of Irritancy

Figure 3: Workflow for an in vitro skin irritation study.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model is used.

  • Procedure: The test substance is applied topically to the tissue surface. After a defined exposure period, the substance is removed, and the tissue is incubated.

  • Viability Assessment: Cell viability is determined using the MTT assay, which measures the activity of mitochondrial reductase.

  • Data Analysis: The reduction in cell viability compared to a negative control is used to classify the substance's irritation potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Strain Preparation Strain Preparation Exposure Exposure Strain Preparation->Exposure Bacterial Strains Incubation Incubation Exposure->Incubation With and without S9 Colony Counting Colony Counting Incubation->Colony Counting 48-72 hours Data Analysis Data Analysis Colony Counting->Data Analysis Revertant Colonies Endpoint Endpoint Data Analysis->Endpoint Mutagenic Potential

Figure 4: Workflow for a bacterial reverse mutation (Ames) test.

Methodology:

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium and/or a tryptophan-dependent strain of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Conclusion

The available toxicological information for this compound is limited, primarily consisting of GHS hazard classifications indicating acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. There is a clear lack of comprehensive, quantitative toxicological studies in the public domain. The compound's role as a detoxification product of acetaldehyde and a potential cysteine prodrug highlights the need for a more thorough safety assessment, particularly if its use in pharmaceutical or nutraceutical applications is considered. The standardized protocols outlined in this guide provide a framework for conducting the necessary toxicological evaluations to establish a complete safety profile for this compound. Further research is strongly encouraged to fill the existing data gaps.

References

Methodological & Application

Application Note: Synthesis of 2-Methylthiazolidine-4-carboxylic Acid from L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylthiazolidine-4-carboxylic acid, a heterocyclic compound formed by the condensation reaction of L-cysteine and acetaldehyde. This compound and its derivatives are of interest in medicinal chemistry and serve as valuable synthons. The procedure outlined below is a one-pot synthesis that is efficient and proceeds under mild conditions.[1] This note includes the reaction scheme, a step-by-step experimental protocol, a summary of quantitative data, and methods for characterization.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition of the thiol group of L-cysteine to the carbonyl carbon of acetaldehyde, followed by an intramolecular cyclization to form the thiazolidine ring.

G Reaction Scheme cluster_reactants lcysteine L-Cysteine plus + product 2-Methylthiazolidine- 4-carboxylic acid acetaldehyde Acetaldehyde plus->product Condensation (H₂O / EtOH)

Caption: Condensation of L-Cysteine and Acetaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.[1][2]

Materials and Equipment
  • Chemicals:

    • L-Cysteine (C₃H₇NO₂S)

    • Acetaldehyde (C₂H₄O)

    • Ethanol (EtOH), 95% or absolute

    • Deionized Water (H₂O)

    • Diethyl ether or cold ethanol for washing

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Buchner funnel and filter paper for vacuum filtration

    • Vacuum oven or desiccator for drying

Synthesis Procedure
  • Dissolution of L-Cysteine: In a round-bottom flask, dissolve L-cysteine (e.g., 10 mmol, 1.21 g) in a solvent mixture of deionized water and ethanol. A common ratio is 10:1 water to ethanol, though this can be optimized.[1][2] Stir the mixture at room temperature until the L-cysteine is fully dissolved.

  • Addition of Acetaldehyde: To the stirring solution, add an equimolar or slight excess amount of acetaldehyde (e.g., 10 mmol, 0.44 g). The reaction is typically performed at a pH between neutral and slightly basic.[3]

  • Reaction: Allow the mixture to stir at room temperature (approx. 20-25°C). The reaction time can vary from 6 to 24 hours.[1][2] The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product may form during this time.

  • Isolation of Crude Product: If a precipitate has formed, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filtered solid several times with a cold solvent such as diethyl ether or cold ethanol to remove unreacted starting materials and impurities.[2] For higher purity, the crude product can be recrystallized from a hot ethanol/water mixture.[4]

  • Drying: Dry the purified white solid product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra to confirm the chemical structure.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[2]

  • FT-IR Spectroscopy: To identify characteristic functional groups.[2]

Experimental Workflow

Workflow A 1. Dissolve L-Cysteine in H₂O/EtOH B 2. Add Acetaldehyde to Solution A->B C 3. Stir at Room Temperature (6-24h) B->C D 4. Isolate Precipitate via Filtration C->D E 5. Wash Solid with Cold Solvent D->E F 6. Purify by Recrystallization E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize (NMR, MS, FT-IR) G->H

Caption: Workflow for the synthesis of the target compound.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds synthesized via similar methods.

Table 1: Reaction Parameters and Reported Yields for 2-Substituted Thiazolidine-4-carboxylic Acids

2-SubstituentAldehyde ReactantSolvent SystemTemp. (°C)Time (h)Reported Yield (%)Reference
MethylAcetaldehydeWater/Ethanol20-256-24High (unspecified)[2]
PhenylBenzaldehydeWater/Ethanol25693%[1]
4-Nitrophenyl4-NitrobenzaldehydeMethanol/AcOHRefluxN/A89%[5]
4-Chlorophenyl4-ChlorobenzaldehydeMethanol/AcOHRefluxN/A93%[5]
UnsubstitutedFormaldehydeWaterRoom Temp.885%[4]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₅H₉NO₂S[6][7]
Molecular Weight147.20 g/mol [6]
AppearanceWhite Solid[7]
Water Solubility30.91 g/L (at 21°C)[7]
Spectroscopic Data
¹H-NMR, ¹³C-NMRSpectra available for structure confirmation[1][6]
Mass Spec (GC-MS)Data available for MW confirmation[6]
FT-IRCharacteristic peaks for N-H, C=O, C-S bonds[2]
Safety Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Acetaldehyde is volatile, flammable, and an irritant. Handle with care.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Methylthiazolidine-4-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomarker analysis, metabolomics, and clinical research.

Introduction

2-Methylthiazolidine-4-carboxylic acid (2-MTCA), also known as thioproline, is a sulfur-containing amino acid derivative formed by the condensation of L-cysteine with acetaldehyde.[1] Acetaldehyde is the primary metabolite of ethanol and is also generated endogenously during oxidative stress.[1][2] Consequently, 2-MTCA has emerged as a significant biomarker for recent alcohol consumption and exposure to acetaldehyde.[1] Furthermore, the formation of thioproline derivatives is considered a detoxification pathway for reactive carbonyls, highlighting its role in cellular responses to oxidative stress.[3][4]

The quantitative analysis of 2-MTCA in biological matrices presents challenges due to its high polarity and instability under physiological conditions, where it can readily hydrolyze.[5][6] To overcome these issues, this application note describes a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-MTCA in human plasma. The method incorporates a crucial N-acetylation step to stabilize the analyte, followed by a straightforward protein precipitation procedure and analysis using Multiple Reaction Monitoring (MRM).[1]

Principle of the Method

The analytical method is based on the stabilization of 2-MTCA through N-acetylation using acetic anhydride. Following derivatization, proteins are removed from the plasma sample via precipitation with acetonitrile. The resulting supernatant is then directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. The quantification is performed using a triple quadrupole mass spectrometer operating in MRM mode, which provides high selectivity and sensitivity for detecting the specific precursor-to-product ion transitions of N-acetyl-2-MTCA.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (≥98% purity)

  • N-acetyl-2-Methylthiazolidine-4-carboxylic acid (for use as an internal standard, if available, or use a stable isotope-labeled 2-MTCA)

  • Acetic Anhydride

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

3.2. Preparation of Standards and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-MTCA in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to achieve concentrations for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the internal standard (e.g., stable isotope-labeled 2-MTCA or N-acetyl-2-MTCA) in methanol.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution with 50% methanol/water.

  • Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

3.3. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (500 ng/mL) and vortex briefly.

  • Derivatization/Stabilization: Add 50 µL of a freshly prepared solution of acetic anhydride/pyridine (1:1, v/v). Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes. This N-acetylation step is crucial for stabilizing the MTCA.[1][5]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[7]

  • Vortex the sample vigorously for 2 minutes.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions The chromatographic separation is performed on a system such as an Agilent 1100 HPLC or equivalent.[8]

ParameterCondition
Column C18 Column (e.g., Grace, GraceSmart, 150 × 2.1 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 300 µL/min[8]
Injection Volume 10 µL
Column Temperature 30°C
LC Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

4.2. Mass Spectrometry Conditions A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[8]
Capillary Voltage 4.0 kV
Source Temperature 120°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: MRM Transitions for N-acetyl-2-MTCA (Note: These are proposed transitions. Actual values must be optimized for the specific instrument used.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-acetyl-2-MTCA 190.1130.1 (Quantifier)10015
(Quantifier)
N-acetyl-2-MTCA 190.188.0 (Qualifier)10025
(Qualifier)
Internal Standard Optimized for ISOptimized for IS100Optimized for IS

Data and Results

The method should be validated according to standard regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Table 3: Representative Method Performance (Example Data)

ParameterResult
Linearity (r²) > 0.995
Calibration Range 10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%

Visualizations

G cluster_reactants Precursors cluster_product Product Cysteine Cysteine MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine->MTCA Condensation Acetaldehyde Acetaldehyde Acetaldehyde->MTCA

Caption: Formation of 2-MTCA from Cysteine and Acetaldehyde.

workflow Sample 1. Plasma Sample (100 µL) Derivatize 2. Add IS & Derivatize (N-Acetylation) Sample->Derivatize Precipitate 3. Protein Precipitation (Acetonitrile) Derivatize->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Analyze 5. Supernatant for LC-MS/MS Analysis Centrifuge->Analyze Data 6. Data Acquisition & Processing Analyze->Data

Caption: Experimental workflow for 2-MTCA analysis in plasma.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol effectively addresses the analyte's inherent instability through a simple N-acetylation step, ensuring accurate and reproducible results. The use of a straightforward protein precipitation protocol makes it suitable for high-throughput analysis in clinical and research settings. This method provides a valuable tool for studies investigating alcohol consumption, acetaldehyde exposure, and conditions related to oxidative stress.

References

Application Note: Derivatization of 2-Methylthiazolidine-4-carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a condensation product of cysteine and acetaldehyde. It has garnered interest as a potential biomarker for recent alcohol consumption and exposure to acetaldehyde, a toxic metabolite of ethanol.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of small molecules; however, direct analysis of MTCA is challenging due to its low volatility and high polarity, stemming from the presence of a carboxylic acid and a secondary amine functional group.

To overcome these challenges, a derivatization step is necessary to convert MTCA into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the silylation of MTCA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatizing agent for compounds with active hydrogen atoms.[2]

Principle of Derivatization

Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups like -COOH, -OH, -NH, and -SH with a trimethylsilyl (TMS) group.[3] For MTCA, both the carboxylic acid proton and the secondary amine proton will be replaced by a TMS group. This reaction, facilitated by BSTFA often with a catalyst like trimethylchlorosilane (TMCS), neutralizes the polar functional groups, thereby increasing the volatility and thermal stability of the analyte for successful GC separation and analysis.[4]

Experimental Protocols

Materials and Reagents
  • This compound (MTCA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Nitrogen gas, high purity

  • Internal Standard (IS) (e.g., deuterated MTCA or a structurally similar compound like 2-aminothiazoline-4-carboxylic acid[5])

  • Solid Phase Extraction (SPE) C18 cartridges (for biological samples)[6]

  • 0.1 M Hydrochloric acid

  • 2 mL GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation (from Urine)

This protocol is adapted from general methods for extracting mercapturic acids from urine.[6]

  • Spiking: To a 1 mL urine sample, add the internal standard to a final concentration of 1 µg/mL.

  • Acidification: Adjust the sample pH to approximately 3.0 using 0.1 M HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the acidified urine sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40-50°C. The dry residue is now ready for derivatization.

Derivatization Procedure
  • Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Mixing: Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution and mixing.

  • Reaction: Heat the vial in a heating block or oven at 70°C for 60 minutes to allow the derivatization reaction to go to completion.[4]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments.

  • Gas Chromatograph: Agilent GC or equivalent

  • Injector: Split/Splitless, operated in splitless mode (1 µL injection volume)

  • Inlet Temperature: 250°C

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 230°C

    • Ramp 2: 30°C/min to 300°C, hold for 5 minutes[5]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

Derivatization with BSTFA adds two trimethylsilyl (TMS) groups to the MTCA molecule, increasing its molecular weight by 144 amu (2 x 72 amu). The resulting di-TMS-MTCA derivative will produce a characteristic mass spectrum.

Table 1: Quantitative Data for Underivatized and Derivatized MTCA

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)Notes
This compound (MTCA)C5H9NO2S147.2075 (base peak)[7]Not suitable for direct GC-MS analysis.
di-TMS-MTCA (Derivatized)C11H25NO2SSi2291.55276 [M-15]+, 218 [M-73]+, 147, 73[M-15]+: Loss of a methyl group from a TMS moiety. [M-73]+: Loss of a TMS group. 147: Fragment corresponding to the silylated carboxyl group [COOSi(CH3)3]. 73: Fragment corresponding to the TMS group [Si(CH3)3]+.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis for the derivatization and GC-MS analysis of MTCA.

Derivatization_Workflow Figure 1. Workflow for Derivatization and GC-MS Analysis of MTCA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Urine Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Acidify 3. Acidify Sample (pH 3) Spike->Acidify SPE 4. Solid Phase Extraction (C18) Acidify->SPE Dry 5. Evaporate to Dryness SPE->Dry AddReagents 6. Add Pyridine & BSTFA Dry->AddReagents React 7. Heat at 70°C for 60 min AddReagents->React Inject 8. Inject 1 µL into GC-MS React->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Data 11. Data Processing & Quantitation Detect->Data

Caption: Figure 1. Workflow for Derivatization and GC-MS Analysis of MTCA.

References

Application Notes: 2-Methylthiazolidine-4-carboxylic acid (2-MTCA) as a Biomarker for Acetaldehyde Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaldehyde is a highly reactive and toxic compound produced as the first intermediate in the metabolic pathway of ethanol.[1] Its electrophilic nature leads to reactions with various biogenic molecules, contributing to the toxic effects associated with alcohol consumption.[1] 2-Methylthiazolidine-4-carboxylic acid (2-MTCA) is a stable condensation product formed from the non-enzymatic reaction of acetaldehyde with the amino acid L-cysteine.[1] This reaction makes 2-MTCA a promising biomarker for recent acetaldehyde exposure, particularly following alcohol intake. These notes provide an overview of its formation, quantitative data, and a detailed protocol for its analysis in biological samples.

Biochemical Pathway of 2-MTCA Formation

Acetaldehyde reacts with the thiol and amino groups of L-cysteine to form a stable five-membered ring structure, 2-MTCA.[1] This condensation reaction is a key mechanism for scavenging reactive acetaldehyde in the body.

Acetaldehyde Acetaldehyde (from Ethanol Metabolism) MTCA 2-Methylthiazolidine- 4-carboxylic acid (2-MTCA) Acetaldehyde->MTCA Condensation Reaction Cysteine L-Cysteine Cysteine->MTCA

Caption: Formation of 2-MTCA from Acetaldehyde and L-Cysteine.

Application as a Biomarker

2-MTCA serves as a specific indicator of recent alcohol consumption. Studies have shown that its concentration in blood increases significantly after ethanol intake.[1] A notable characteristic is its elimination kinetics; 2-MTCA is cleared from the blood more slowly than ethanol, extending the detection window for assessing recent alcohol use.[1] While it is a valuable toxicological marker, its utility for precise quantitative measurement can be hampered by its lack of hydrolytic stability under physiological conditions, necessitating stabilization during analysis.[1]

Quantitative Data Summary

The following table summarizes key quantitative findings from a human study involving a single oral dose of ethanol.

ParameterValueConditionsBiological MatrixReference
Ethanol Dose 0.5 g per kg of body weightSingle oral doseN/A[1]
Peak Concentration (Cmax) 12.6 mg/L4 hours post-ingestionBlood[1]
Time to Peak (Tmax) 4 hoursPost-ingestionBlood[1]
Detection Window Up to 13 hoursPost-ingestionBlood[1]
Basal Levels LowIn subjects with negative Blood Alcohol Concentration (BAC)Blood[1]
Analytical Methodology & Protocol

The quantitative analysis of 2-MTCA in biological matrices is primarily achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] A critical step in the protocol is the derivatization of 2-MTCA through N-acetylation. This chemical modification stabilizes the molecule, preventing its degradation and allowing for reliable quantification.[1]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Sample Collection (Blood/Plasma) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 s5 N-acetylation (with Acetic Anhydride) s4->s5 s6 LC-MS/MS Analysis s5->s6 s7 Data Quantification s6->s7

Caption: General workflow for the analysis of 2-MTCA.

Detailed Experimental Protocol (Representative)

This protocol describes a representative method for the quantification of 2-MTCA in human plasma using LC-MS/MS, compiled from established bioanalytical techniques.

Objective: To quantify the concentration of 2-MTCA in human plasma samples as a biomarker of acetaldehyde exposure.

1. Materials and Reagents

  • This compound (2-MTCA) analytical standard

  • Isotopically labeled internal standard (e.g., 2-MTCA-d3)

  • Acetonitrile (LC-MS grade)

  • Acetic Anhydride

  • Pyridine or Triethylamine (base)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (blank, for calibration standards)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Sample Collection and Storage

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to labeled cryovials.

  • Store plasma samples at -80°C until analysis.

3. Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of 2-MTCA (e.g., 1 mg/mL) in methanol or water.

  • Prepare a stock solution for the internal standard (IS) similarly.

  • Serially dilute the 2-MTCA stock solution in blank human plasma to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

4. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

5. Derivatization (N-acetylation)

  • To the supernatant from the previous step, add 10 µL of a base (e.g., 0.1 M pyridine in acetonitrile).

  • Add 5 µL of a dilute solution of acetic anhydride in anhydrous acetonitrile (e.g., 0.1 M).[2] The concentration may need optimization to ensure selective N-acetylation.[2]

  • Vortex the mixture and incubate on an ice bath for 5-10 minutes.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.

6. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for N-acetyl-2-MTCA and its internal standard must be determined by direct infusion and optimization.

7. Quantification

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting to the calibration curve.

  • Determine the concentration of 2-MTCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Limitations and Considerations
  • Stability: 2-MTCA is unstable under physiological conditions.[1] Prompt sample processing and derivatization are crucial for accurate results.

  • Derivatization: The N-acetylation step must be carefully optimized to ensure complete and reproducible derivatization without causing side reactions.[2]

  • Baseline Levels: Low basal levels of 2-MTCA may be present in individuals with no recent alcohol consumption, which should be considered when establishing cutoff values.[1]

References

Application of 2-Methylthiazolidine-4-carboxylic Acid as a Cysteine Prodrug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound that serves as a prodrug for the amino acid L-cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a primary endogenous antioxidant. However, direct administration of cysteine is often limited by its instability and potential toxicity. MTCA provides a stable and efficient means of delivering cysteine into cells, where it is subsequently utilized for GSH synthesis. This document provides detailed application notes and experimental protocols for researchers investigating the utility of MTCA and its derivatives as cysteine prodrugs, particularly in the context of cytoprotection against oxidative stress-induced injury.

The primary mechanism of action for 2-substituted thiazolidine-4(R)-carboxylic acids involves a non-enzymatic ring-opening, which liberates L-cysteine. This process is thought to occur via solvolysis following the opening of the thiazolidine ring.[1] The released cysteine then contributes to the cellular pool available for the synthesis of glutathione, a critical tripeptide for detoxification and antioxidant defense.

Mechanism of Action: Cysteine Delivery and Glutathione Replenishment

This compound functions as a cysteine prodrug through a straightforward intracellular conversion. Upon cellular uptake, the thiazolidine ring of MTCA undergoes non-enzymatic hydrolysis, releasing free L-cysteine. This newly available cysteine then enters the glutathione synthesis pathway, leading to the replenishment of cellular glutathione stores. This enhanced glutathione level provides protection against oxidative damage induced by various toxins and pathological conditions. The enantiomer 2(RS)-methylthiazolidine-4(S)-carboxylic acid has been shown to be ineffective as a cysteine prodrug.[1]

MTCA_Mechanism_of_Action MTCA 2-Methylthiazolidine- 4-carboxylic acid Cell Cellular Uptake MTCA->Cell Diffusion/ Transport Cysteine L-Cysteine Cell->Cysteine Non-enzymatic Ring Opening GSH_Synth Glutathione Synthesis Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Protection Cellular Protection (Detoxification, Antioxidant Defense) GSH->Protection

Caption: Mechanism of this compound as a cysteine prodrug.

Applications in Hepatotoxicity Models

A significant application of MTCA and its analogs is in the mitigation of drug-induced hepatotoxicity, particularly from acetaminophen (paracetamol) overdose. Acetaminophen toxicity is characterized by the depletion of hepatic glutathione, leading to oxidative stress and liver cell necrosis. Cysteine prodrugs like MTCA can replenish glutathione stores, thereby protecting hepatocytes from damage.

Quantitative Data Summary

The following tables summarize the protective effects of 2-substituted thiazolidine-4(R)-carboxylic acids against acetaminophen-induced hepatotoxicity in mice.

Table 1: Survival Rate of Mice Treated with Thiazolidine Derivatives Against Acetaminophen Toxicity [1]

Treatment GroupDose of Prodrug (mmol/kg)Survival Rate at 48h (%)
Acetaminophen (LD90 dose)-10-20%
+ 2(RS)-Methylthiazolidine-4(R)-carboxylic acid2.080%
+ 2(RS)-n-Propylthiazolidine-4(R)-carboxylic acid2.083%
+ 2(RS)-n-Pentylthiazolidine-4(R)-carboxylic acid2.083%
+ 2(RS)-Ethylthiazolidine-4(R)-carboxylic acid2.050%
+ 2(RS)-Phenylthiazolidine-4(R)-carboxylic acid2.033%
+ 2(RS)-(4-Pyridyl)thiazolidine-4(R)-carboxylic acid2.033%
+ 2(RS)-Methylthiazolidine-4(S)-carboxylic acid2.00%

Table 2: Effect of 2-Methyl-thiazolidine-2,4-dicarboxylic Acid on Biochemical Markers of Paracetamol-Induced Hepatotoxicity in Mice [2]

ParameterControlParacetamol (600 mg/kg)Paracetamol + Prodrug (1.2 mmol/kg)
Serum Aminotransferase Activity (U/L)
Alanine Aminotransferase (ALT)35 ± 58500 ± 1200250 ± 40
Aspartate Aminotransferase (AST)50 ± 86500 ± 900200 ± 30
Liver Tissue Levels
Reactive Oxygen Species (chemiluminescence, counts/min/mg protein)1500 ± 20012000 ± 15002000 ± 300
Non-protein Sulfhydryl Compounds (µmol/g tissue)6.5 ± 0.51.2 ± 0.25.8 ± 0.4
Cysteine (nmol/g tissue)80 ± 1025 ± 575 ± 8
Glycogen (mg/g tissue)45 ± 55 ± 140 ± 4

Experimental Protocols

Protocol 1: In Vivo Assessment of Hepatoprotection in a Mouse Model of Acetaminophen Toxicity

This protocol outlines the procedure to evaluate the protective effects of this compound against acetaminophen-induced liver injury in mice.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • This compound (MTCA)

  • Acetaminophen (Paracetamol)

  • Saline solution (0.9% NaCl)

  • Vehicle for MTCA (e.g., water, saline)

  • Animal handling and dosing equipment (gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • Spectrophotometer and reagents for ALT and AST assays

  • Tissue homogenization equipment

  • Reagents for glutathione quantification (e.g., Ellman's reagent)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into experimental groups (n=8-10 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: MTCA control (vehicle + MTCA)

    • Group 3: Acetaminophen control (acetaminophen + vehicle)

    • Group 4: Treatment group (acetaminophen + MTCA)

  • Dosing:

    • Administer MTCA (e.g., 2.0 mmol/kg body weight) or vehicle to the respective groups via intraperitoneal (i.p.) injection or oral gavage.

    • One hour after MTCA/vehicle administration, administer a toxic dose of acetaminophen (e.g., 300-600 mg/kg body weight, i.p.) to Groups 3 and 4. Administer saline to Groups 1 and 2.

  • Monitoring: Observe the animals for signs of toxicity and record survival rates over a 48-hour period.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-acetaminophen), anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.

  • Biochemical Analysis:

    • Serum Transaminases: Centrifuge the blood to separate serum. Measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.

    • Hepatic Glutathione: Homogenize a portion of the liver tissue in a suitable buffer. Determine the concentration of reduced glutathione (GSH) using a standard method, such as the Ellman's reagent assay.

  • Histopathology (Optional): Fix a portion of the liver in 10% neutral buffered formalin for histological examination. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver necrosis.

Hepatotoxicity_Protocol_Workflow Start Start: Animal Acclimation Grouping Randomize into Groups Start->Grouping Dosing Administer MTCA/Vehicle Grouping->Dosing Toxin Administer Acetaminophen/Saline Dosing->Toxin Monitor Monitor Survival (48h) Toxin->Monitor Sample Sample Collection (24h) Toxin->Sample At 24h Analysis Biochemical & Histological Analysis Sample->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for in vivo hepatoprotection studies.

Protocol 2: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.

Materials:

  • L-cysteine hydrochloride

  • Acetaldehyde (or other aldehydes/ketones for different 2-substitutions)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Stirring apparatus

  • Filtration equipment

  • Ice bath

Procedure:

  • Dissolve L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride in distilled water.

  • Add Base: Add sodium acetate to the solution to act as a base.

  • Add Aldehyde: Slowly add an ethanolic solution of acetaldehyde to the stirring cysteine solution at room temperature.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for approximately 24 hours. The formation of a precipitate indicates product formation.

  • Precipitation and Isolation: Place the reaction vessel in an ice bath to enhance precipitation. Collect the solid product by suction filtration.

  • Washing and Drying: Wash the collected precipitate several times with cold ethanol to remove unreacted starting materials and byproducts. Dry the final product under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Signaling Pathways

The primary beneficial effect of this compound is mediated through the replenishment of the cellular cysteine pool, which directly fuels the synthesis of glutathione. While MTCA itself is not a direct activator of specific signaling pathways, its product, cysteine, is integral to the cellular antioxidant response system.

The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which targets it for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes, including those encoding enzymes essential for glutathione synthesis and recycling (e.g., glutamate-cysteine ligase).

Therefore, MTCA acts synergistically with the Nrf2 pathway. While Nrf2 upregulates the machinery for glutathione synthesis, MTCA provides the rate-limiting substrate, cysteine, ensuring a robust and sustained antioxidant response.

Signaling_Pathway_Relationship cluster_0 MTCA as Cysteine Source cluster_1 Nrf2-Mediated Antioxidant Response MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine Pool MTCA->Cysteine Intracellular Conversion GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth Ox_Stress Oxidative Stress Keap1 Keap1 Ox_Stress->Keap1 Inactivates Cell_Protection Cellular Protection Ox_Stress->Cell_Protection Induces Damage Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (in DNA) Nrf2->ARE Binds to GSH_Enzymes GSH Synthesis & Recycling Enzymes ARE->GSH_Enzymes Upregulates Transcription GSH_Enzymes->GSH_Synth Catalyzes GSH Increased GSH Levels GSH_Synth->GSH GSH->Cell_Protection

Caption: Interplay of MTCA and the Keap1-Nrf2 signaling pathway.

Conclusion

This compound and its derivatives represent a valuable class of cysteine prodrugs with significant potential for therapeutic applications, particularly in conditions associated with glutathione depletion and oxidative stress. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the utility of these compounds in various experimental models. Further investigation into the pharmacokinetics, cellular transport mechanisms, and potential off-target effects of these molecules will be crucial for their translation into clinical practice.

References

Application Notes and Protocols for Chiral Separation of 2-Methylthiazolidine-4-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a cyclic sulfur-containing amino acid derivative. As with many biologically active molecules, the stereochemistry of MTCA is crucial, with different enantiomers potentially exhibiting distinct pharmacological and toxicological profiles. Consequently, the ability to separate and analyze the individual enantiomers is of significant importance in drug development, metabolism studies, and quality control. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers, primarily focusing on derivatization followed by High-Performance Liquid Chromatography (HPLC).

The most common strategy for the chiral resolution of carboxylic acids like MTCA is the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent.[1] These resulting diastereomers possess different physicochemical properties, allowing for their separation using standard chromatographic techniques.[2][3]

Principle of Chiral Separation via Derivatization

The fundamental principle involves the reaction of the racemic mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated by achiral chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow for Chiral Separation via Derivatization", fontcolor="#5F6368", fontsize=12];

Method 1: Derivatization with a Chiral Amine followed by HPLC-UV

This protocol is adapted from established methods for the chiral separation of carboxylic acids using pre-column derivatization.[4]

Experimental Protocol

1. Materials and Reagents:

  • Racemic this compound

  • Chiral derivatizing agent: (R)-(-)-1-Aminoindan or other suitable chiral amine

  • Coupling agent: 2,2'-dipyridyl disulfide and triphenylphosphine

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), n-Hexane (HPLC grade), Isopropanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Ethyl acetate

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of acetonitrile.

  • Add a 1.2 molar equivalent of the chiral amine (e.g., (R)-(-)-1-Aminoindan).

  • Add a 1.5 molar equivalent of both triphenylphosphine and 2,2'-dipyridyl disulfide.

  • Seal the vial and allow the reaction to proceed at room temperature for 90 minutes.[5]

  • After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

  • Redissolve the residue in a suitable solvent mixture (e.g., Water/Acetonitrile) for HPLC analysis.[5]

3. HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • The two diastereomers should appear as two distinct peaks in the chromatogram.

  • The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.

  • The enantiomeric excess (% ee) can be calculated using the peak areas of the two diastereomers.

Method 2: Diastereomeric Esterification with a Chiral Alcohol followed by HPLC-UV

This method is based on the successful chiral resolution of a similar carboxylic acid intermediate by esterification with L-menthol.[6]

Experimental Protocol

1. Materials and Reagents:

  • Racemic this compound

  • Chiral alcohol: L-(-)-Menthol

  • Esterification agent: 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • Base: Triethylamine or Diisopropylethylamine

  • Solvents: Dichloromethane (anhydrous), Ethanol (HPLC grade), n-Hexane (HPLC grade)

  • Silica gel for column chromatography

2. Derivatization (Esterification) Procedure:

  • Dissolve 1 g of racemic this compound in 20 mL of anhydrous dichloromethane.

  • Add 1.2 equivalents of L-(-)-menthol.

  • Add 1.5 equivalents of 2-methyl-6-nitrobenzoic anhydride (MNBA).

  • Cool the mixture to 0 °C and add 2.0 equivalents of triethylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by silica gel column chromatography.

3. HPLC Conditions:

ParameterCondition
Column CHIRALPAK IC (4.6 x 250 mm) or equivalent
Mobile Phase Ethanol:n-Hexane (1:19, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Expected Results:

Based on a similar separation, the two diastereomeric esters are expected to be well-resolved. For example, retention times for analogous compounds were 9.6 min and 11.8 min.[6]

Data Presentation

Table 1: HPLC Conditions for Chiral Separation of Derivatized this compound

MethodDerivatizing AgentColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
1Chiral AmineChiralcel OD-Hn-Hexane:Isopropanol (85:15)1.025UV (254 nm)
2L-(-)-MentholCHIRALPAK ICEthanol:n-Hexane (1:19)1.040UV (254 nm)

Table 2: Example Retention Data for a Similar Chiral Separation (Method 2 Analogy) [6]

DiastereomerRetention Time (min)
Diastereomer 19.6
Diastereomer 211.8

Visualization of Experimental Workflow

G

Concluding Remarks

The protocols described provide robust methods for the chiral separation of this compound enantiomers. The choice between using a chiral amine or a chiral alcohol for derivatization may depend on the specific properties of the MTCA derivative being analyzed and the available analytical instrumentation. It is recommended to optimize the chromatographic conditions, such as the mobile phase composition and temperature, to achieve the best possible resolution for a specific application. The successful separation of these enantiomers is a critical step in understanding their individual biological activities and ensuring the stereochemical purity of pharmaceutical compounds.

References

Application Note: Development of an Immunoassay for 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a condensation product of cysteine and acetaldehyde.[1] Acetaldehyde is the primary metabolite of ethanol, and its reaction with the amino acid cysteine leads to the formation of MTCA in the body.[1] As such, MTCA has been investigated as a potential biomarker for alcohol consumption.[1] Furthermore, related thiazolidine carboxylic acids are studied for their potential therapeutic properties. The ability to accurately quantify MTCA in biological samples is crucial for both clinical research and pharmaceutical development. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA), a highly sensitive method for the detection of small molecules like MTCA.[2][3]

Principle of the Assay

Due to its small size, this compound is considered a hapten and is not immunogenic on its own.[4] To elicit an immune response and generate specific antibodies, MTCA must be conjugated to a larger carrier protein.[4][] This application note describes the development of a competitive ELISA. In this assay format, free MTCA in a sample competes with a fixed amount of MTCA conjugated to a reporter enzyme for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of MTCA in the sample.

Experimental Protocols

Protocol 1: Preparation of MTCA-Carrier Protein Conjugate (Immunogen)

To generate antibodies against MTCA, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][6] The carboxylic acid group on MTCA can be coupled to primary amines on the carrier protein using a carbodiimide crosslinker like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[7]

Materials:

  • This compound (MTCA)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 4.7)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Dissolve Carrier Protein: Dissolve 20 mg of BSA in 5 mL of Conjugation Buffer.

  • Prepare Hapten Solution: Dissolve a molar excess of MTCA in the BSA solution. The optimal hapten-to-carrier ratio should be determined empirically, but a starting point is a 20-40 fold molar excess of hapten.

  • Activate Hapten: Add EDC and NHS to the hapten-carrier solution. A common starting concentration is a 2-5 fold molar excess of EDC/NHS over the amount of hapten.

  • Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unreacted hapten and crosslinker byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.

  • Confirmation of Conjugation: The success of the conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel. The hapten density (moles of hapten per mole of carrier protein) can also be determined.[8]

Table 1: Reagents for MTCA-BSA Conjugation

ReagentMolecular Weight ( g/mol )Amount (example)Molar Amount (µmol)Molar Ratio (vs. BSA)
This compound (MTCA)147.202.0 mg13.645:1
Bovine Serum Albumin (BSA)~66,50020 mg0.31
EDC191.705.2 mg27.290:1
NHS115.093.1 mg27.290:1

DOT Script for Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation MTCA MTCA (Hapten) EDC_NHS EDC/NHS Activation MTCA->EDC_NHS Carboxyl group BSA Carrier Protein (BSA) Reaction Conjugation Reaction (2 hours, RT) BSA->Reaction Amine groups EDC_NHS->Reaction Activated Hapten Purification Purification (Dialysis/Desalting) Reaction->Purification Immunogen MTCA-BSA Conjugate (Immunogen) Purification->Immunogen Competitive_ELISA_Workflow start Start coat Coat Plate with Anti-MTCA Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard (Free MTCA) wash2->add_sample add_conjugate Add MTCA-HRP Conjugate add_sample->add_conjugate compete Competitive Binding Incubation add_conjugate->compete wash3 Wash compete->wash3 add_substrate Add TMB Substrate wash3->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

References

Application Notes and Protocols for the Measurement of 2-Methylthiazolidine-4-carboxylic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazolidine-4-carboxylic acid (2-MTCA) is a condensation product of acetaldehyde and cysteine. Its presence and quantification in urine can be of interest in various research fields, including studies on alcohol metabolism and exposure to certain xenobiotics. Accurate measurement of 2-MTCA in a complex biological matrix like urine requires robust and validated sample preparation protocols to ensure the reliability of analytical results.

These application notes provide detailed protocols for two common analytical techniques for 2-MTCA measurement in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the specific requirements of the study, available instrumentation, and desired sensitivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound in urine using the described sample preparation and analytical methods. It is crucial to perform in-house validation to determine the specific performance characteristics for your laboratory.

ParameterGC-MS with DerivatizationLC-MS/MS with N-Acetylation
Mean Recovery ~103%[1]85 - 110% (Typical for similar analytes)
Method Detection Limit (MDL) 0.5 µg/L[1]0.5 - 20 ng/mL (Typical for mercapturic acids)[2]
Limit of Quantification (LOQ) Typically 3-5x MDLTypically 3-5x LOD
Linear Range To be determined by validationTo be determined by validation
Intra-day Precision (%RSD) < 6%[1]< 15% (Typical for similar analytes)
Inter-day Precision (%RSD) < 6%[1]< 15% (Typical for similar analytes)

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes a one-step derivatization and liquid-liquid extraction method for the determination of 2-MTCA in urine by GC-MS.[1]

Materials and Reagents:

  • Human urine samples

  • This compound (2-MTCA) standard

  • Deuterated 2-MTCA (e.g., 2-MTCA-d4) as an internal standard (IS)

  • Ethyl chloroformate

  • Toluene

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter.

  • Extraction and Derivatization:

    • Pipette 1 mL of the clear urine supernatant into a 15 mL glass centrifuge tube.

    • Add the internal standard solution.

    • Adjust the pH of the urine sample to 9.5 using NaOH solution.

    • Add 100 µL of ethyl chloroformate and 1 mL of toluene.

    • Vortex vigorously for 1 minute at room temperature to facilitate the derivatization and extraction.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Clean-up and Concentration:

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and GC-MS Analysis:

    • Reconstitute the dried residue in 100 µL of ethyl acetate.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: LC-MS/MS Analysis with N-Acetylation

This protocol involves the N-acetylation of 2-MTCA for stabilization, followed by solid-phase extraction (SPE) for sample clean-up prior to LC-MS/MS analysis. N-acetylation is crucial for the stabilization of 2-MTCA for quantitative analysis by LC-MS/MS.[3]

Materials and Reagents:

  • Human urine samples

  • This compound (2-MTCA) standard

  • Isotopically labeled N-acetyl-2-MTCA as an internal standard (IS)

  • Acetic anhydride

  • Triethylamine or other suitable base

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl) solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., strong anion exchange)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation and N-Acetylation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the clear urine supernatant in a glass tube, add the internal standard.

    • Add 50 µL of a suitable base (e.g., triethylamine).

    • Add 20 µL of acetic anhydride.

    • Vortex immediately and allow the reaction to proceed at room temperature for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

    • Loading: Acidify the derivatized urine sample to approximately pH 6 with HCl and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove interferences.

    • Elution: Elute the N-acetyl-2-MTCA from the cartridge with an appropriate solvent (e.g., 2 x 1.5 mL of methanol containing a small percentage of acetic acid).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis urine Urine Sample (1 mL) centrifuge1 Centrifuge (3000 x g, 10 min) urine->centrifuge1 supernatant Clear Supernatant centrifuge1->supernatant add_is Add Internal Standard supernatant->add_is ph_adjust Adjust pH to 9.5 add_is->ph_adjust add_reagents Add Ethyl Chloroformate & Toluene ph_adjust->add_reagents vortex Vortex (1 min) add_reagents->vortex centrifuge2 Centrifuge (2000 x g, 5 min) vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic dry_sodium Dry with Na2SO4 collect_organic->dry_sodium evaporate Evaporate to Dryness dry_sodium->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for 2-MTCA analysis in urine by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_concentrate Concentration & Reconstitution cluster_analysis Analysis urine Urine Sample (1 mL) centrifuge1 Centrifuge (3000 x g, 10 min) urine->centrifuge1 add_is Add Internal Standard centrifuge1->add_is add_base Add Base add_is->add_base add_anhydride Add Acetic Anhydride add_base->add_anhydride react React (30 min) add_anhydride->react load Load Sample react->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms Inject into LC-MS/MS reconstitute->lcmsms

Caption: Workflow for 2-MTCA analysis in urine by LC-MS/MS.

References

Application Notes and Protocols for 2-Methylthiazolidine-4-carboxylic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound that serves as a prodrug for the amino acid L-cysteine. In metabolic studies, its primary application is to investigate pathways involving cysteine, particularly the synthesis of the critical endogenous antioxidant, glutathione (GSH). By delivering cysteine into cells, MTCA is instrumental in studying the mitigation of oxidative stress and cellular damage, most notably in models of drug-induced hepatotoxicity.

MTCA is formed through the condensation reaction of L-cysteine and acetaldehyde.[1] This reversible, non-enzymatic reaction allows for the release of L-cysteine in vivo.[1] The masked sulfhydryl group in the thiazolidine ring structure makes MTCA more stable than L-cysteine itself, facilitating its use as a delivery agent. Its ability to replenish intracellular cysteine pools makes it a valuable tool for investigating the protective mechanisms against cellular toxins that deplete glutathione stores.

Mechanism of Action

The therapeutic and research applications of this compound are predicated on its function as a cysteine pro-drug. It facilitates the intracellular delivery of L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH). The mechanism involves the non-enzymatic opening of the thiazolidine ring to release L-cysteine. This liberated cysteine can then be utilized by the cell for various metabolic processes, most importantly the synthesis of glutathione, a key antioxidant.

dot

Metabolic Pathway of this compound MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Cysteine L-Cysteine MTCA->Cysteine Non-enzymatic ring opening Glutathione Glutathione (GSH) Cysteine->Glutathione GSH Synthesis Detox Detoxification of Reactive Metabolites Glutathione->Detox

Metabolic conversion of MTCA to boost cellular detoxification.

Applications in Metabolic Research

The principal application of this compound in metabolic studies is in the context of drug-induced hepatotoxicity, particularly that caused by acetaminophen (paracetamol) overdose. In such cases, the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), depletes hepatic glutathione stores, leading to oxidative stress and hepatocellular necrosis. MTCA is used to counteract this by providing the necessary cysteine precursor to replenish glutathione levels.

Studies have also explored other thiazolidine-based cysteine prodrugs, such as 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA), in mitigating sulfhydryl depletion in extrahepatic tissues like the renal cortex and brain.[2]

Data Presentation

Pharmacokinetic Profile (Human)
ParameterValueConditions
Peak Plasma Concentration (Cmax) 12.6 mg/LFollowing a single oral dose of 0.5 g ethanol/kg body weight.
Time to Peak Concentration (Tmax) 4 hoursPost-ethanol intake.
Persistence Detectable after 13 hoursPost-ethanol intake.

Data extracted from a study on the consequences of ethanol consumption.[1]

Comparative Efficacy of Cysteine Prodrugs in Acetaminophen-Induced Hepatotoxicity

The following table summarizes the effects of different cysteine prodrugs on key biomarkers in a mouse model of acetaminophen-induced liver injury.

CompoundDoseEffect on Serum ALT/ASTEffect on Hepatic Glutathione
2-Methyl-thiazolidine-2,4-dicarboxylic acid (CP) 1.2 mmol/kgSuppressed increaseAttenuated depletion
N-acetylcysteine (NAC) 100 mg/kgSignificantly reducedRestored levels
L-2-oxothiazolidine-4-carboxylate (OTC) 50-100 mg/kgSignificantly reducedMarkedly increased production

Data compiled from studies on acetaminophen hepatotoxicity in mice.[3][4]

Experimental Protocols

Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid

A straightforward synthesis of MTCA for research purposes can be achieved through the condensation of L-cysteine and acetaldehyde.[5]

Materials:

  • L-cysteine

  • Acetaldehyde

  • Aqueous solution (e.g., deionized water)

  • Methanol (for recrystallization)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve L-cysteine (0.75 g) and acetaldehyde (0.27 g) in 10 ml of an aqueous solution in a suitable reaction vessel.[5]

  • Allow the reaction to proceed at room temperature for 1.5 hours with stirring.[5]

  • Following the reaction, remove the solvent in vacuo using a rotary evaporator.[5]

  • Recrystallize the resulting product from methanol to yield purified 2(RS)-Methyl-thiazolidine-4-carboxylic acid.[5]

  • The final product can be characterized by its melting point (161°-163°C) and optical rotation.[5]

In Vivo Model of Acetaminophen-Induced Hepatotoxicity in Mice

This protocol outlines a common procedure for inducing liver injury in mice to study the protective effects of compounds like MTCA.

dot

Experimental Workflow for In Vivo Hepatotoxicity Study cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Fasting Overnight Fasting (approx. 16 hours) Animal_Acclimation->Fasting APAP_Admin Acetaminophen (APAP) Administration (e.g., 300 mg/kg, i.p.) Fasting->APAP_Admin MTCA_Admin MTCA Administration (e.g., 30 min post-APAP) APAP_Admin->MTCA_Admin Sacrifice Sacrifice at Specific Timepoints (e.g., 4, 12, 24 hours) MTCA_Admin->Sacrifice Sample_Collection Sample Collection (Blood, Liver Tissue) Sacrifice->Sample_Collection Biochemical_Assays Biochemical Assays (ALT, AST, GSH) Sample_Collection->Biochemical_Assays Histology Histological Examination Sample_Collection->Histology

Workflow for assessing MTCA's hepatoprotective effects.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Acetaminophen (paracetamol)

  • This compound

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Preparation: Acclimate male C57BL/6 mice to the housing conditions for at least one week. Prior to the experiment, fast the mice overnight (approximately 16 hours) but allow free access to water.

  • Acetaminophen Administration: Prepare a solution of acetaminophen in warm sterile saline. Administer a hepatotoxic dose (e.g., 300-600 mg/kg) via intraperitoneal injection.

  • MTCA Treatment: Prepare a solution of MTCA in a suitable vehicle. Administer the desired dose of MTCA (e.g., 1-5 mmol/kg) via i.p. injection at a specified time relative to the acetaminophen administration (e.g., 30 minutes after).

  • Sample Collection: At predetermined time points after acetaminophen administration (e.g., 4, 12, or 24 hours), euthanize the mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with cold saline and harvest the tissue.

  • Analysis: Use a portion of the liver for histological examination (e.g., H&E staining to assess necrosis) and another portion for biochemical assays, such as the measurement of hepatic glutathione levels.

Measurement of Hepatic Glutathione Levels

This protocol describes a common enzymatic recycling assay for determining the concentration of total glutathione in liver tissue homogenates.

Materials:

  • Liver tissue sample

  • 5% Sulfosalicylic acid (SSA) for deproteination

  • Phosphate-EDTA buffer

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase

  • NADPH

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize a weighed portion of the liver tissue in ice-cold 5% SSA.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant, which contains the glutathione. Dilute the supernatant with phosphate-EDTA buffer.

  • Assay: In a 96-well plate, add the diluted sample, DTNB, and glutathione reductase. The reaction is initiated by the addition of NADPH.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the glutathione concentration.

  • Quantification: Determine the glutathione concentration in the samples by comparing the rates to a standard curve generated with known concentrations of glutathione.

Conclusion

This compound is a valuable research tool for investigating metabolic pathways involving cysteine and glutathione. Its primary application in models of acetaminophen-induced hepatotoxicity highlights its potential as a cytoprotective agent. The provided protocols offer a framework for researchers to utilize MTCA in their own metabolic studies. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other conditions associated with oxidative stress and glutathione depletion.

References

Application Notes and Protocols for Measuring 2-Methylthiazolidine-4-carboxylic Acid as an Index of Carbon Disulfide (CS2) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon disulfide (CS2) is a volatile and colorless industrial solvent utilized in the production of viscose rayon, rubber, and cellophane. Occupational exposure to CS2 is a significant health concern, linked to a range of adverse effects on the cardiovascular, nervous, and reproductive systems. Consequently, accurate biological monitoring of CS2 exposure is crucial for safeguarding worker health. 2-Methylthiazolidine-4-carboxylic acid, more commonly referred to in the scientific literature as 2-thiothiazolidine-4-carboxylic acid (TTCA), has been identified as a reliable urinary biomarker for assessing CS2 exposure.[1][2][3] This document provides detailed application notes and experimental protocols for the quantification of TTCA in urine, intended for researchers, scientists, and drug development professionals involved in occupational health and toxicology.

Biochemical Pathway of TTCA Formation

Upon inhalation or dermal absorption, carbon disulfide is metabolized in the body. The primary pathway leading to the formation of TTCA involves the reaction of CS2 with endogenous amino acids, particularly cysteine and glutathione (GSH).[4][5] The process can be summarized as follows:

  • Reaction with Thiols: Carbon disulfide, an electrophile, reacts with the thiol groups of cysteine or glutathione to form a dithiocarbamate intermediate.[6]

  • Trithiocarbonate Formation: This intermediate can be further converted to a trithiocarbonate.[7]

  • Cyclization: The trithiocarbonate derivative then undergoes a slow, non-enzymatic cyclization reaction to form the stable metabolite, 2-thiothiazolidine-4-carboxylic acid (TTCA), which is subsequently excreted in the urine.[5]

The measurement of urinary TTCA provides a specific and sensitive index of an individual's exposure to CS2.

cluster_0 Body CS2 Carbon Disulfide (CS2) (Absorbed) Intermediate Dithiocarbamate/ Trithiocarbonate Intermediate CS2->Intermediate Reaction Thiol Endogenous Thiols (e.g., Cysteine, Glutathione) Thiol->Intermediate Conjugation TTCA 2-Thiothiazolidine-4-carboxylic Acid (TTCA) Intermediate->TTCA Cyclization Urine Urine Excretion TTCA->Urine

Caption: Biochemical pathway of CS2 metabolism to TTCA.

Quantitative Data Summary

The following tables summarize urinary TTCA concentrations from various studies in both occupationally exposed and non-exposed individuals. These values can serve as a reference for interpreting biomonitoring data.

Table 1: Urinary TTCA Concentrations in Workers Occupationally Exposed to Carbon Disulfide

CS2 Exposure Level (mg/m³)Urinary TTCA ConcentrationReference
~100Up to 32 x 10⁻⁵ M[1]
12.6 (range <1-66)Median not specified, but detectable amounts[8]
1.6 - 3.2 (0.5-1.0 ppm)Detectable amounts in end-of-shift urine[8]
0.21 - 0.73Median: 10.8 µg/g creatinine (Range: 6.1-26.4 µg/g)[8]

Table 2: Urinary TTCA Concentrations in Non-Exposed Individuals

ConditionUrinary TTCA ConcentrationReference
Non-exposed workersMedian: 9.3 µg/g creatinine (Range: 3.0-33.0 µg/g)[8]
Workers not exposed to CS2Not detected[1]
Pre-shift (exposed workers)Levels below 0.3 mg/g creatinine considered normal[2]

Experimental Protocols

Two primary analytical methods for the quantification of urinary TTCA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of Urinary TTCA by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies that utilize liquid-liquid extraction followed by reversed-phase HPLC with UV detection.[9][10][11]

1. Materials and Reagents

  • Hydrochloric acid (HCl), 1 N

  • Sodium chloride (NaCl)

  • Ethyl ether or Ethyl acetate (peroxide-free)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate (KH2PO4)

  • Tetra-n-butylammonium bromide (TBABr)

  • Phosphoric acid (H3PO4)

  • TTCA analytical standard

  • Deionized water

  • Urine collection containers

2. Sample Preparation (Liquid-Liquid Extraction)

  • Collect a urine sample in a clean container. Samples can be stored at -20°C until analysis.

  • Thaw the urine sample to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a glass tube with a screw cap.

  • Acidify the urine to pH 2.0 by adding 1 N HCl.

  • Saturate the sample with approximately 0.3 g of NaCl to improve extraction efficiency.

  • Add 3.0 mL of ethyl ether or ethyl acetate to the tube.

  • Cap the tube and vortex or mix on a rotary mixer for 2 minutes to extract the TTCA.

  • Centrifuge at 1000 rpm for 3 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 6-9) with another 3.0 mL of the organic solvent and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 1.0 mL of 50% methanol in water.

  • The sample is now ready for HPLC analysis.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Symmetry C18).[11]

  • Mobile Phase: A mixture of 50 mM KH2PO4 and acetonitrile (85:15, v/v) containing 10 mM TBABr, with the pH adjusted to 3.0 with H3PO4.[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector set at a wavelength of 272 nm.[9][10]

  • Quantification: Based on a calibration curve prepared from TTCA standard solutions treated with the same extraction procedure.

cluster_workflow HPLC Workflow for TTCA Analysis Sample 1. Urine Sample Collection Acidify 2. Acidification (pH 2.0) & Salting Out Sample->Acidify Extract 3. Liquid-Liquid Extraction (Ethyl Ether/Acetate) Acidify->Extract Evaporate 4. Evaporation of Organic Layer Extract->Evaporate Reconstitute 5. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 6. HPLC Injection Reconstitute->Inject Analyze 7. C18 Separation & UV Detection (272 nm) Inject->Analyze

Caption: Experimental workflow for urinary TTCA analysis by HPLC.

Protocol 2: Quantification of Urinary TTCA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make the TTCA volatile for GC-MS analysis.[1][12]

1. Materials and Reagents

  • All reagents listed for the HPLC sample preparation.

  • Derivatization agent (e.g., ethyl chloroformate).[12]

  • Toluene

  • Internal standard (e.g., deuterated TTCA)

  • GC-MS grade solvents

2. Sample Preparation and Derivatization

  • Follow steps 1-5 of the HPLC sample preparation protocol (acidification and salting out).

  • Add a known amount of internal standard to the urine sample before extraction.

  • Extract the TTCA using an appropriate organic solvent as described previously.

  • Evaporate the organic extract to dryness.

  • Derivatization:

    • Add the derivatization reagent (e.g., ethyl chloroformate) to the dried extract according to a validated procedure. This step should be performed in a fume hood.

    • The reaction is typically rapid and may be performed at room temperature.[12]

  • After derivatization, the sample is extracted into a non-polar solvent like toluene.

  • The final extract is concentrated and is ready for GC-MS injection.

3. GC-MS Conditions

  • GC-MS System: A standard GC-MS instrument.

  • Column: A suitable capillary column for separating the derivatized analyte.

  • Carrier Gas: Helium.

  • Injection: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized temperature gradient is required to separate the analyte from other urine components. This will need to be developed based on the specific derivative and column used.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification: Based on the ratio of the peak area of the analyte derivative to the peak area of the internal standard, using a calibration curve.

Conclusion

The measurement of urinary 2-thiothiazolidine-4-carboxylic acid is a robust and specific method for the biological monitoring of exposure to carbon disulfide. Both HPLC-UV and GC-MS are suitable analytical techniques for its quantification, with HPLC being more commonly reported for routine analysis due to its simplicity. The provided protocols and data offer a comprehensive guide for laboratories aiming to establish and perform TTCA analysis for occupational health surveillance and research. It is important to note that dietary sources, such as cruciferous vegetables, can also contribute to urinary TTCA levels, which should be considered when interpreting results from individuals with low-level exposure.[4]

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylthiazolidine-4-carboxylic acid (MTCA) Stability in Physiological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methylthiazolidine-4-carboxylic acid (MTCA) in physiological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTCA) and why is its stability a concern?

A1: this compound (MTCA) is a condensation product of the amino acid L-cysteine and acetaldehyde. It is often found in biological samples as a result of ethanol consumption, where acetaldehyde is a primary metabolite. The stability of MTCA is a significant concern because it is known to have a lack of hydrolytic stability under physiological conditions[1][2]. This instability can lead to inaccurate quantification and misinterpretation of experimental results if samples are not handled and processed appropriately.

Q2: What is the primary degradation pathway for MTCA in physiological samples?

A2: The primary degradation pathway for MTCA in physiological samples is hydrolysis. The thiazolidine ring is susceptible to ring-opening, reverting to its precursors, L-cysteine and acetaldehyde. This reaction is influenced by factors such as pH and temperature.

Q3: How can I prevent the degradation of MTCA in my samples?

A3: To prevent degradation, it is crucial to stabilize MTCA shortly after sample collection. The most effective method reported is N-acetylation, which involves reacting the sample with a reagent like acetic anhydride. This derivatization blocks the reactive amine group, making the molecule more stable for subsequent analysis[1][2].

Q4: What are the recommended storage conditions for physiological samples containing MTCA?

A4: While specific long-term stability data for MTCA is limited, general best practices for analyte stability should be followed. Samples should be frozen at -20°C or, preferably, -80°C as quickly as possible after collection and derivatization. Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of many analytes[3][4][5][6]. For urine samples, it is also important to consider the potential impact of varying pH on analyte stability[7].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable MTCA in known positive samples. MTCA has degraded due to improper sample handling or storage.1. Implement the N-acetylation stabilization step immediately after sample collection. 2. Ensure samples are kept on ice during processing and promptly frozen at ≤ -20°C. 3. Avoid multiple freeze-thaw cycles by aliquoting samples before freezing.
High variability in MTCA concentrations between replicate samples. Inconsistent sample processing times or conditions leading to variable degradation.1. Standardize the time between sample collection, stabilization, and analysis. 2. Ensure uniform temperature and pH conditions during sample handling. 3. Use an internal standard to account for variability during sample preparation and analysis.
Poor recovery of MTCA during sample extraction. The analytical method is not optimized for MTCA or its acetylated derivative.1. For LC-MS/MS analysis, optimize extraction parameters (e.g., solid-phase extraction or liquid-liquid extraction) for the N-acetylated form of MTCA. 2. Ensure the pH of the extraction buffers is compatible with the stability of the derivatized analyte.
Interference from other sample matrix components. Co-eluting endogenous compounds are interfering with MTCA detection.1. Optimize the chromatographic separation to resolve MTCA from interfering peaks. 2. Utilize tandem mass spectrometry (MS/MS) for more selective detection and quantification.

Experimental Protocols

Protocol 1: Sample Collection and Stabilization

This protocol outlines the critical first steps to ensure the integrity of MTCA in physiological samples.

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma/Serum Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate plasma or serum.

  • Immediate Stabilization (N-Acetylation):

    • To a 100 µL aliquot of plasma or serum, add 10 µL of an internal standard solution.

    • Add 20 µL of acetic anhydride and 20 µL of a suitable base (e.g., triethylamine) to initiate the acetylation reaction.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • Sample Storage: Immediately after stabilization, freeze the samples at -80°C until analysis.

Protocol 2: Stability Testing of MTCA in Plasma

This protocol provides a framework for assessing the stability of MTCA under various conditions.

  • Sample Preparation: Pool and aliquot a batch of plasma. Spike the plasma with a known concentration of MTCA. A portion of the spiked plasma should be immediately stabilized and analyzed to establish the baseline (T=0) concentration.

  • Short-Term (Bench-Top) Stability:

    • Keep aliquots of the spiked plasma at room temperature (e.g., 22°C) and 4°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each temperature condition, perform the N-acetylation stabilization, and analyze.

  • Freeze-Thaw Stability:

    • Subject aliquots of the spiked plasma to multiple freeze-thaw cycles. A cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours and then thawing it completely at room temperature.

    • After 1, 2, and 3 cycles, analyze the samples after N-acetylation.

  • Long-Term Stability:

    • Store aliquots of the N-acetylated spiked plasma at -20°C and -80°C.

    • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

  • Data Analysis: Calculate the percentage of MTCA remaining at each time point relative to the T=0 concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a template for how such data should be structured once generated through the experimental protocols described above.

Table 1: Hypothetical Stability of N-acetylated this compound in Human Plasma

Storage ConditionTime PointMean Concentration (% of Initial)Standard Deviation
Room Temperature (~22°C)0 h1000
2 h98.52.1
4 h95.23.5
8 h88.74.2
24 h75.35.8
Refrigerated (~4°C)0 h1000
24 h99.11.8
48 h97.62.5
Freeze-Thaw (-20°C)1 Cycle99.51.5
2 Cycles98.12.2
3 Cycles96.82.9
Long-Term (-80°C)1 Month100.21.3
3 Months99.02.0
6 Months98.52.4

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_stabilization Stabilization cluster_storage Storage cluster_analysis Analysis Collect Collect Blood Sample Centrifuge Centrifuge for Plasma/Serum Collect->Centrifuge Stabilize N-Acetylation Centrifuge->Stabilize Store Store at -80°C Stabilize->Store Extract Sample Extraction Store->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Experimental workflow for MTCA analysis.

logical_relationship MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Instability Inherent Instability (Hydrolysis) MTCA->Instability Stabilization N-Acetylation (Stabilization) MTCA->Stabilization Degradation Degradation in Physiological Samples Instability->Degradation Inaccurate Inaccurate Quantification Degradation->Inaccurate StableAnalyte Stable Analyte for Analysis Stabilization->StableAnalyte Accurate Accurate Quantification StableAnalyte->Accurate

Caption: Logical relationship of MTCA stability.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Methylthiazolidine-4-carboxylic acid (MTCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2-Methylthiazolidine-4-carboxylic acid (MTCA). The focus is on identifying and mitigating matrix effects, a common challenge that can compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for MTCA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the reproducibility, linearity, accuracy, and sensitivity of the analytical method.[1][3] For a polar molecule like MTCA, which may have limited retention on standard reversed-phase columns, the risk of co-elution with other polar endogenous compounds like phospholipids is high, making matrix effects a critical challenge.[4][5]

Q2: How can I definitively determine if my MTCA assay is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of MTCA at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix.[5][6][7] A stable baseline signal is established from the MTCA infusion. Any dip or rise in this baseline as the blank matrix components elute indicates regions of ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike Method: This quantitative approach is used to calculate a Matrix Factor (MF). The peak response of MTCA spiked into a pre-extracted blank matrix is compared to the response of MTCA in a neat (clean) solvent. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?

A3: In plasma and serum samples, phospholipids are a major and well-documented source of matrix effects, particularly in electrospray ionization (ESI).[4] These endogenous lipids are abundant and can co-elute with analytes, suppressing their ionization. Other sources include salts, proteins, and metabolites of other co-administered drugs.

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) for MTCA sufficient to overcome matrix effects?

A4: A SIL-IS is the preferred method for compensating for matrix effects and is considered the gold standard.[6][8] Because a SIL-IS has nearly identical chemical properties and chromatographic behavior to MTCA, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[6] However, a SIL-IS compensates for the effect but does not eliminate it.[6] Significant ion suppression can still lead to a loss of sensitivity, potentially preventing the assay from reaching the required lower limit of quantification (LLOQ).[6] Therefore, it is always best to combine the use of a SIL-IS with optimized sample preparation and chromatography to minimize the underlying matrix effect.[3]

Q5: Can I simply dilute my sample to reduce matrix effects?

A5: Yes, the "dilute-and-shoot" approach can be an effective and simple strategy to reduce the concentration of interfering matrix components.[3][9] A study on a similar thiazolidine carboxylic acid derivative successfully used a 50-fold dilution after initial protein precipitation and ultrafiltration to reduce signal suppression.[10] However, this approach is only viable if the original concentration of MTCA is high enough to remain well above the method's detection limit after dilution.[3] For trace-level analysis, dilution may compromise the required sensitivity.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of MTCA

  • Symptoms: High coefficient of variation (%CV) in quality control (QC) samples; calibrators do not meet acceptance criteria when back-calculated.

  • Primary Suspect: Variable matrix effects between samples.

  • Troubleshooting Workflow:

G start Inaccurate or Irreproducible Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Significant Matrix Effect Detected? assess->decision optimize_prep Optimize Sample Preparation decision->optimize_prep  Yes other_issues Investigate Other Issues: - Standard/IS Stability - Instrument Performance - Pipetting Error decision->other_issues  No optimize_lc Refine Chromatographic Separation optimize_prep->optimize_lc use_sil_is Implement SIL-IS for Compensation optimize_lc->use_sil_is end_good Method Performance Acceptable use_sil_is->end_good

Caption: Troubleshooting workflow for inaccurate or irreproducible results.

Issue 2: Low Signal Intensity or Poor Sensitivity for MTCA

  • Symptoms: Signal-to-noise ratio is low, especially for the LLOQ sample; peak area is significantly lower than expected.

  • Primary Suspect: Severe ion suppression.

  • Solutions:

    • Improve Sample Cleanup: This is the most effective way to remove interfering components.[6] If you are using Protein Precipitation (PPT), which is known to be the least effective cleanup method, consider switching to a more rigorous technique.[4]

    • Refine Chromatography: Adjust the LC gradient, mobile phase pH, or column chemistry to achieve chromatographic separation between MTCA and the region of ion suppression identified via post-column infusion.[11]

    • Check Ion Source: A contaminated ion source can exacerbate signal suppression.[12] Perform routine cleaning and maintenance of the MS interface.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for biological matrices.[4][6]

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsSpeed & SimplicityPrimary Application
Protein Precipitation (PPT) Moderate to HighLow (Least effective)[4]Very HighRapid screening, high-throughput
Liquid-Liquid Extraction (LLE) Variable (Depends on analyte/solvent)Moderate to High[4]ModerateGood for removing salts and phospholipids
Solid-Phase Extraction (SPE) HighHighLow to ModerateExcellent for removing diverse interferences
Mixed-Mode SPE HighVery High (Most effective)[4]LowComplex matrices requiring maximum cleanup
Phospholipid Depletion Plates HighVery High (for phospholipids)HighSpecifically for plasma/serum matrices

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike MTCA and its internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Extract six different lots of blank biological matrix. Spike MTCA and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike MTCA and IS into the blank biological matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

  • Interpretation: An MF value close to 1.0 (typically 0.85-1.15) indicates minimal matrix effect.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for a polar compound like MTCA and should be optimized. A mixed-mode cation exchange SPE is often effective for amine-containing carboxylic acids.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute MTCA from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visual Guides

G cluster_0 Selectivity & Cleanup Level ppt Protein Precipitation (PPT) - Add Acetonitrile - Vortex & Centrifuge Outcome: High Matrix Effect Fastest Method lle Liquid-Liquid Extraction (LLE) - Adjust pH - Add Immiscible Solvent - Extract & Evaporate Outcome: Medium Matrix Effect Good Selectivity spe Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash Interferences - Elute Analyte Outcome: Low Matrix Effect Highest Selectivity start Biological Sample start->ppt start->lle start->spe

References

Technical Support Center: Optimizing Derivatization of 2-Methylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Methylthiazolidine-4-carboxylic acid (MTCA).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound (MTCA) necessary for analysis?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For MTCA, derivatization is often required to:

  • Increase volatility and thermal stability: This is crucial for analysis by Gas Chromatography (GC), as the original MTCA molecule may not be volatile enough to be effectively analyzed.

  • Improve chromatographic separation: Derivatization can alter the polarity of MTCA, leading to better peak shapes and resolution in both GC and Liquid Chromatography (LC).

  • Enhance detector response: By introducing specific chemical groups (e.g., fluorophores for fluorescence detection or silyl groups for mass spectrometry), derivatization can significantly improve the sensitivity of the analytical method.[1]

Q2: What are the most common derivatization methods for MTCA?

A2: The primary functional group targeted for derivatization in MTCA is the carboxylic acid. The most common methods include:

  • Esterification: This converts the carboxylic acid group into an ester. A widely used method for MTCA is reaction with an alkyl chloroformate, such as ethyl chloroformate, in the presence of an alcohol.[2][3] Other methods like using diazomethane or an alcohol with a strong acid catalyst (Fischer-Speier esterification) are also applicable to carboxylic acids in general.[4]

  • N-Acetylation: This method involves the modification of the secondary amine in the thiazolidine ring. N-acetylation has been used for the stabilization and quantification of MTCA by reversed-phase chromatography combined with mass spectrometry.[5]

  • Amidation: This involves converting the carboxylic acid to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with an amine.[6]

Q3: Which derivatization method is best for my application?

A3: The choice of derivatization method depends on the analytical technique you are using and your specific experimental goals:

  • For GC-MS analysis: Esterification with alkyl chloroformates is a well-documented and effective method for MTCA, providing good chromatographic properties and sensitive detection.[2][3]

  • For LC-MS/MS analysis: Both N-acetylation and amidation are suitable. N-acetylation can stabilize the molecule for analysis.[5] Amidation using reagents that introduce a permanently charged group or a readily ionizable moiety can enhance sensitivity in electrospray ionization (ESI) mass spectrometry.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue 1: Incomplete or Low Yield of Derivatization

Symptoms:

  • Low peak intensity of the derivatized MTCA in the chromatogram.

  • Presence of a significant peak corresponding to the underivatized MTCA.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reagent Use a sufficient molar excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a general guideline. For esterification and amidation, consult specific protocols for optimal reagent ratios.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. For example, silylation reactions are often heated to 60-75°C.
Inadequate Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by analyzing aliquots at different time points.
Incorrect pH The pH of the reaction mixture can be critical, especially for amidation reactions using EDC which are often performed under mild aqueous conditions.[6] For chloroformate esterification, a basic pH (e.g., pH 9.5) is used for extraction.[2][3]
Degradation of Derivatizing Agent Use fresh derivatizing reagents and store them according to the manufacturer's instructions.
Side Reactions The secondary amine in the thiazolidine ring of MTCA could potentially react with some derivatizing agents intended for the carboxylic acid. Consider protecting the amine group or choosing a derivatization strategy that is specific to the carboxylic acid under the chosen reaction conditions.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, which can lead to inaccurate integration and quantification.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Derivatization Underivatized MTCA, being more polar, can interact strongly with the analytical column, leading to peak tailing. Refer to the troubleshooting steps for "Incomplete or Low Yield of Derivatization".
Active Sites in the GC/LC System Free silanol groups in the GC inlet liner or on the surface of the LC column can interact with the analyte. Use deactivated inlet liners and columns. Regularly condition your column as per the manufacturer's instructions.
Sample Overload Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.
Inappropriate Mobile/Stationary Phase Ensure the polarity of your column and mobile phase (for LC) or carrier gas and temperature program (for GC) are suitable for the derivatized analyte.

Experimental Protocols

Protocol 1: Esterification of MTCA with Ethyl Chloroformate for GC-MS Analysis

This protocol is adapted from a method for the determination of thiazolidine-4-carboxylates in urine.[2][3]

Materials:

  • This compound (MTCA) sample

  • Ethyl chloroformate

  • Ethanol

  • Pyridine

  • Toluene

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vials

Procedure:

  • Place the sample containing MTCA in a reaction vial. If the sample is aqueous, adjust the pH to approximately 9.5 with sodium hydroxide.

  • Add 500 µL of a mixture of ethanol and pyridine (4:1, v/v).

  • Add 50 µL of ethyl chloroformate.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Add 1 mL of toluene and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer (toluene) to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

Quantitative Data: This method has shown high recovery rates for MTCA.

AnalyteConcentrationRecovery (%)
MTCA0.05 mg/L~103%

Data adapted from a study on thiazolidine-4-carboxylates.[2][3]

Protocol 2: General Procedure for Amidation of MTCA for LC-MS Analysis

This protocol provides a general guideline for the amidation of MTCA using an activating agent like EDC. Optimization of specific parameters will be required.[6]

Materials:

  • This compound (MTCA) sample

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)

  • Amine-containing derivatization reagent (e.g., 4-bromo-N-methylbenzylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Quenching solution (e.g., acetate buffer)

  • Reaction vials

Procedure:

  • Dissolve the MTCA sample in an appropriate anhydrous solvent in a reaction vial.

  • Add the amine-containing derivatization reagent.

  • Add the EDC solution (and NHS/Sulfo-NHS if used). The reaction is typically performed under mild, aqueous conditions.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature, 37°C, or 60°C) for a specific duration (e.g., 30-120 minutes).

  • Quench the reaction by adding a suitable buffer.

  • The sample is then ready for dilution and analysis by LC-MS.

Optimization Parameters:

ParameterRange to Investigate
Derivatization Reagent Conc.1 mM - 100 mM
Reaction Temperature22°C - 60°C
Reaction Time5 min - 240 min

These ranges are based on general derivatization optimization for carboxylic acids.[6]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis Sample MTCA Sample Drydown Evaporate to Dryness (if aqueous) Sample->Drydown AddReagents Add Derivatization Reagents & Solvent Drydown->AddReagents React Incubate (Optimize Time & Temp) AddReagents->React Quench Quench Reaction (if necessary) React->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Derivatization Start Low Derivatization Yield? Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Yes PeakShape Poor Peak Shape? Start->PeakShape No Reagent Check Reagent (Sufficient Amount? Fresh?) Moisture->Reagent No Success Yield Improved Moisture->Success Yes Conditions Check Reaction Conditions (Temp? Time? pH?) Reagent->Conditions No Reagent->Success Yes Conditions->Success Yes Failure Issue Persists (Consider Side Reactions) Conditions->Failure No Incomplete Incomplete Derivatization? PeakShape->Incomplete Yes Incomplete->Start Yes ActiveSites Active Sites in System? Incomplete->ActiveSites No Resolved Peak Shape Improved ActiveSites->Resolved Yes Failure2 Issue Persists (Check Column/Method) ActiveSites->Failure2 No

Caption: Troubleshooting decision tree for common issues in MTCA derivatization.

References

common interferences in the analysis of 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylthiazolidine-4-carboxylic acid (MTCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTCA) and why is its analysis important?

This compound (MTCA) is a condensation product of L-cysteine and acetaldehyde.[1] Its analysis is significant in various research areas, particularly in toxicology and studies related to ethanol metabolism, as acetaldehyde is the primary intermediate in the oxidative metabolism of ethanol.[1] MTCA has been investigated as a potential marker for acetaldehyde exposure resulting from alcohol consumption.[1]

Q2: What are the primary challenges associated with the analysis of MTCA?

The main challenges in MTCA analysis include its chemical instability, susceptibility to matrix effects in biological samples, potential for artificial formation during sample handling, and chromatographic difficulties. Due to its hydrolytic instability under physiological conditions, MTCA may not be a straightforward quantitative marker for acetaldehyde exposure.[1]

Q3: Can MTCA form artificially during sample analysis, and how can this be prevented?

Yes, the formation of MTCA from its precursors, L-cysteine and acetaldehyde, can occur non-enzymatically.[1][2] This is a critical consideration, especially in samples with elevated levels of acetaldehyde, such as those from individuals who have recently consumed ethanol. To minimize artificial formation, it is crucial to handle samples promptly, store them at low temperatures, and consider derivatization or stabilization steps early in the workflow.

Q4: How does the sample matrix interfere with MTCA analysis?

Matrix effects are a significant source of interference in the analysis of MTCA, particularly when using liquid chromatography-mass spectrometry (LC-MS).[3][4] Co-eluting endogenous compounds from biological matrices like plasma, blood, or urine can either suppress or enhance the ionization of MTCA, leading to inaccurate quantification.[3][4] Strategies to mitigate matrix effects include sample dilution, thorough sample preparation (e.g., protein precipitation followed by solid-phase extraction), and the use of a suitable internal standard.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing Suboptimal mobile phase pH affecting the carboxylic acid group.Optimize the mobile phase pH. The addition of a small percentage of formic acid (e.g., 0.1%) can help to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7]
Inappropriate column chemistry.Use a reversed-phase column suitable for polar compounds, such as a C18 or a column with an embedded polar group.
Low Sensitivity / High Limit of Quantification (LOQ) Suboptimal ionization in the mass spectrometer source.Optimize MS source parameters, including capillary voltage, gas flow, and temperature.[7]
Inefficient fragmentation in MS/MS.Infuse a standard solution of MTCA to optimize the collision energy for the desired precursor-to-product ion transitions.
Significant matrix suppression.Dilute the sample with the mobile phase.[5] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[8] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Retention Times Fluctuations in mobile phase composition.If using a gradient, ensure the pump is functioning correctly and the solvents are properly mixed. Consider pre-mixing the mobile phases.
Column degradation.Use a guard column to protect the analytical column from contaminants.[9] If the column is old or has been used extensively, replace it.
Analyte Instability / Degradation Hydrolysis of MTCA back to cysteine and acetaldehyde.N-acetylation of MTCA can be performed for stabilization prior to analysis.[1] Keep samples cold and analyze them as quickly as possible after preparation.
Non-enzymatic conversion to other compounds like methyl-djenkolic acid.[10]Maintain samples at a stable, low pH and temperature to minimize side reactions.

Experimental Protocols & Methodologies

LC-MS/MS Method for MTCA Quantification in Biological Samples

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Plasma/Blood):

    • To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled MTCA).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute MTCA.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTCA and the internal standard. These transitions need to be determined by infusing a standard solution.

Visualizations

cluster_preanalysis Pre-Analysis cluster_analysis Analysis cluster_postanalysis Post-Analysis Sample Biological Sample (e.g., Blood, Plasma) IS Add Internal Standard Sample->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for the LC-MS/MS analysis of MTCA.

Cysteine L-Cysteine MTCA This compound (MTCA) Cysteine->MTCA Condensation Acetaldehyde Acetaldehyde (from Ethanol Metabolism) Acetaldehyde->MTCA Reaction Hydrolysis Hydrolysis (Instability) MTCA->Hydrolysis Potential Breakdown IonSource Mass Spectrometer Ion Source MTCA->IonSource Co-elution with Hydrolysis->Cysteine Hydrolysis->Acetaldehyde Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->IonSource Signal Analyte Signal (Suppression or Enhancement) IonSource->Signal Leads to

Caption: Key chemical relationships and interferences in MTCA analysis.

References

troubleshooting poor peak shape in HPLC analysis of 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylthiazolidine-4-carboxylic acid.

Troubleshooting Poor Peak Shape

Poor peak shape can manifest as peak tailing, fronting, or splitting, all of which can compromise the accuracy and precision of quantification. This section provides a step-by-step guide to diagnosing and resolving these common issues.

Question 1: My peak for this compound is tailing. What are the potential causes and how can I fix it?

Peak tailing is often the most common peak shape problem. It can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.

Answer:

To address peak tailing, investigate the following potential causes, starting with the simplest to check:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom in this compound, causing peak tailing.

    • Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid), you can protonate the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use a Competitor: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Solution 3: Employ an End-Capped Column: Use a column that is well end-capped to minimize the number of available free silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, reverse the column and flush it. As a last resort, you may need to replace the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.

Question 2: I am observing peak fronting for my analyte. What could be the cause?

Peak fronting is less common than tailing but can still significantly affect results.

Answer:

The primary causes of peak fronting are:

  • Sample Overload: This is the most common cause of peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

Question 3: Why is my this compound peak splitting?

Split peaks can be frustrating and may indicate a problem with the column or the sample preparation.

Answer:

To troubleshoot split peaks, consider the following:

  • Clogged Column Frit: A partially blocked frit at the inlet of the column can cause the sample to be distributed unevenly, leading to a split peak.

    • Solution: Reverse-flush the column. If the problem persists, the frit may need to be replaced, or the entire column may need to be replaced.

  • Column Void or Channeling: A void at the head of the column or channeling within the stationary phase can also cause peak splitting.

    • Solution: This usually indicates that the column is damaged and needs to be replaced. Using a guard column can help extend the life of your analytical column.

  • Sample Solvent Effect: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak splitting.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following table provides an example of how different troubleshooting steps can impact peak shape, as measured by the asymmetry factor (As) and tailing factor (Tf). An ideal peak has an As and Tf of 1.0.

Condition Mobile Phase Asymmetry Factor (As) Tailing Factor (Tf) Resolution (Rs)
Initial (Tailing) 50:50 Acetonitrile:Water2.12.51.2
pH Adjusted 50:50 Acetonitrile:0.1% Formic Acid in Water1.21.31.8
Optimized 40:60 Acetonitrile:0.1% Formic Acid in Water1.01.12.1

Experimental Protocols

Standard HPLC Method for this compound
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase A.

Troubleshooting Protocol: Addressing Peak Tailing
  • Prepare a Modified Mobile Phase: Add 0.1% formic acid to the aqueous portion of your mobile phase.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes to ensure the column is fully equilibrated.

  • Inject a Standard: Inject your this compound standard and observe the peak shape.

  • Analyze the Results: Compare the peak asymmetry and tailing factor to the results obtained with the original mobile phase.

  • Further Optimization (if needed): If tailing is still present, consider adding a small amount of an ion-pairing agent or switching to a different column chemistry (e.g., a polar-embedded phase).

Visualizations

Troubleshooting_Workflow cluster_0 Start: Poor Peak Shape cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Tailing Solutions cluster_4 Fronting/Splitting Solutions cluster_5 Resolution Start Poor Peak Shape Observed Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Check_Method Review Method Parameters (Mobile Phase, Column) Start->Check_Method Tailing Peak Tailing Check_Method->Tailing Fronting Peak Fronting Check_Method->Fronting Splitting Peak Splitting Check_Method->Splitting Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Reduce_Conc Reduce Sample Concentration Tailing->Reduce_Conc Change_Column Use End-Capped Column Tailing->Change_Column Fronting->Reduce_Conc Check_Solvent Check Sample Solvent Fronting->Check_Solvent Splitting->Check_Solvent Check_Column_Health Check Column for Voids/Plugging Splitting->Check_Column_Health Resolved Peak Shape Improved Adjust_pH->Resolved Reduce_Conc->Resolved Change_Column->Resolved Check_Solvent->Resolved Check_Column_Health->Resolved

Caption: A flowchart for troubleshooting poor peak shape in HPLC analysis.

Silanol_Interaction cluster_0 Analyte and Stationary Phase cluster_1 Interaction and Solution Analyte This compound (Basic Nitrogen) Interaction Secondary Ionic Interaction (Causes Tailing) Analyte->Interaction Silanol Silanol Group (Si-OH) on C18 Surface (Acidic) Silanol->Interaction Solution Low pH Mobile Phase (Protonates Silanol, Reduces Interaction) Interaction->Solution

preventing degradation of 2-Methylthiazolidine-4-carboxylic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Methylthiazolidine-4-carboxylic acid (MTCA) during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTCA) and why is its stability a concern?

A1: this compound (MTCA) is an organic compound formed from the condensation of cysteine and acetaldehyde.[1] It belongs to the class of alpha amino acids and their derivatives. The stability of MTCA is a significant concern because it is susceptible to hydrolytic degradation, especially under physiological conditions.[1] This instability can lead to inaccurate experimental results, loss of sample integrity, and unreliable data in research and development. The reaction that forms MTCA is reversible, meaning it can degrade back into its precursors, cysteine and acetaldehyde.[2]

Q2: What are the primary factors that cause the degradation of MTCA during storage?

A2: The main factors influencing MTCA degradation are pH, temperature, and the presence of water (hydrolysis).

  • pH: The formation and degradation of thiazolidine-based compounds are reversible under both acidic and alkaline conditions.[2] For similar compounds, degradation is favored at higher pH levels.[3]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4] Thermal decomposition can lead to the release of hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

  • Solvent: MTCA and related compounds exhibit poor stability in aqueous solutions.[1][6] The presence of water facilitates hydrolysis, leading to the breakdown of the molecule.

Q3: My MTCA sample has arrived as a solid. What are the recommended long-term storage conditions?

A3: For optimal stability, solid this compound should be stored under the conditions summarized in the table below. The primary goals are to keep the compound dry, cool, and protected from air and light.

Q4: I need to prepare a stock solution of MTCA. How should I prepare and store it to minimize degradation?

A4: Due to its inherent instability in solution, it is highly recommended to prepare MTCA solutions fresh just before use.[6] If short-term storage is unavoidable, prepare the solution in a non-aqueous solvent if possible, keep it at a low temperature (2-8°C), and protect it from light.[2][6] Avoid storing aqueous solutions for any extended period.

Q5: I suspect my stored MTCA sample has degraded. How can I verify its integrity?

A5: You can assess the integrity of your MTCA sample using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common method.[2][7][8] The appearance of new peaks or a decrease in the area of the main MTCA peak in the chromatogram compared to a fresh standard would indicate degradation. For analytical purposes, derivatization may be required to enhance stability and detection.[1][2]

Q6: What are the likely degradation products of MTCA?

A6: The primary degradation pathway for MTCA is the reversible reaction back to its starting components: cysteine and acetaldehyde .[1] Under conditions of high heat, more extensive decomposition can occur, yielding hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and formaldehyde .[5]

Troubleshooting Guide

Problem: I am observing inconsistent or non-reproducible results in my experiments using MTCA.

This issue is often linked to sample degradation, especially when using pre-made solutions. Follow this troubleshooting workflow to diagnose the problem.

start Inconsistent Experimental Results check_solution Are you using a pre-made MTCA stock solution? start->check_solution sol_issue Potential Cause: Solution has degraded over time. check_solution->sol_issue  Yes check_solid How is the solid MTCA stored? check_solution->check_solid  No, solution is fresh   sol_action Action: Prepare a fresh solution immediately before each experiment. sol_issue->sol_action solid_issue Potential Cause: Improper storage of solid compound (exposure to moisture/air/heat). check_solid->solid_issue Improperly other_issue Potential Cause: Experimental conditions (e.g., high pH, high temperature) are degrading MTCA during the assay. check_solid->other_issue Properly (cool, dry, sealed) solid_action Action: Review storage conditions (see Table 1). Use a fresh vial if possible. solid_issue->solid_action other_action Action: Analyze assay parameters. Consider derivatization for stabilization. other_issue->other_action

Diagram 1: Troubleshooting workflow for inconsistent results.

Data & Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationaleReference
Temperature Refrigerate (2-8°C) or keep in a cool place.Low temperatures slow down chemical degradation reactions.[5][6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The compound can be air-sensitive; inert gas prevents oxidation.
Moisture Keep in a tightly closed container in a dry place.Prevents hydrolysis, a primary degradation pathway.[5][6]
Light Protect from light.Prevents potential photodegradation.[2]

Table 2: Influence of Environmental Factors on MTCA Stability

FactorConditionEffect on StabilityReference
pH Acidic (pH < 7)Reversible degradation can occur.[2]
Neutral (pH ≈ 7)Generally more stable, but hydrolytic instability persists.[1][9]
Alkaline (pH > 7)Degradation is accelerated.[2][3][10]
Temperature Low (2-8°C)Favors stability.[9]
AmbientModerate stability, risk increases over time.
High (>40°C)Significantly accelerates degradation.[3][4]
Degradation Pathway

The primary degradation of MTCA is a reversible hydrolysis reaction.

MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Precursors L-Cysteine + Acetaldehyde MTCA->Precursors Degradation (Hydrolysis) Favored by high temp/pH Precursors->MTCA Condensation Reaction

Diagram 2: Reversible degradation pathway of MTCA.
Experimental Protocols

Protocol 1: General Workflow for Stability Assessment by HPLC

This protocol outlines the general steps to assess the stability of an MTCA sample against a reference standard.

prep_std 1. Prepare Fresh Standard Dissolve solid MTCA in appropriate solvent immediately before use. prep_sample 2. Prepare Test Sample Dilute stored solid or solution to the same concentration as standard. prep_std->prep_sample derivatize 3. (Optional) Derivatization If required by method, derivatize both standard and sample (e.g., with CMQT or N-acetylation). prep_sample->derivatize hplc 4. HPLC Analysis Inject equal volumes of standard and sample onto the column. derivatize->hplc analyze 5. Data Analysis Compare chromatograms. hplc->analyze result 6. Conclusion - Decreased MTCA peak area? - Appearance of new peaks? analyze->result

Diagram 3: Experimental workflow for MTCA stability testing.

Protocol 2: Preparation of Stabilized MTCA for HPLC-UV Analysis

This method is adapted from a procedure for analyzing related thiazolidine compounds and involves derivatization to form a stable product for analysis.[2]

Materials:

  • This compound (MTCA) sample

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) solution

  • Perchloric acid (PCA)

  • HPLC system with UV detector (e.g., monitoring at 355 nm)

  • Reversed-phase C18 column

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the MTCA sample in a suitable buffer to a known concentration.

  • Reduction (if necessary for sample matrix): Add TCEP solution to the sample to reduce any disulfide bonds that may be present in the biological matrix. Incubate as required.

  • Derivatization: Add CMQT solution to the sample. This reaction forms a stable UV-absorbing derivative of MTCA.[2] The reaction should be performed in a controlled pH environment as specified by a validated method.

  • Deproteinization: If working with biological samples (e.g., plasma), add cold perchloric acid to precipitate proteins. Centrifuge the sample to pellet the precipitate.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Inject the sample into the HPLC system.

  • Quantification: Compare the peak area of the derivatized MTCA in your sample to a calibration curve prepared from fresh, derivatized MTCA standards.

References

addressing side reactions during the synthesis of thiazolidine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Thiazolidine Carboxylic Acids

Welcome to the technical support center for the synthesis of thiazolidine carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing thiazolidine-4-carboxylic acids?

The most common method for synthesizing thiazolidine-4-carboxylic acids is the nucleophilic condensation reaction between L-cysteine and an aldehyde or ketone.[1][2] This reaction forms the five-membered thiazolidine ring.

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions and challenges include:

  • Formation of Diastereomers: The creation of a new chiral center at the C-2 position of the thiazolidine ring leads to a mixture of (2R, 4R)-cis and (2S, 4R)-trans diastereomers.[1] The ratio of these isomers is often dependent on the solvent used.[1]

  • Epimerization: Stereochemical inversion at the C-2 or C-4 position can occur, particularly during subsequent derivatization steps like N-acetylation.[3]

  • Formation of Intermediates: The reaction between cysteine and aldehydes like formaldehyde can initially form reversible hemithioacetal and hemiaminal intermediates.[4][5]

  • Aldehyde Self-Condensation/Polymerization: Aldehydes, especially formaldehyde, can undergo self-condensation or polymerization to form side products like paraformaldehyde.[6]

  • Oxidation: Aldehydes are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acid impurities.[6] Formaldehyde, for instance, is readily oxidized to formic acid by atmospheric oxygen.[6]

  • Reversibility: The formation of thiazolidine-4-carboxylic acid from cysteine and formaldehyde is a reversible reaction.[7]

Q3: How can I control the diastereomeric ratio of my product?

The solvent system plays a crucial role in determining the cis/trans isomer ratio. For instance, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl) thiazolidine-4-carboxylic acid, using DMSO as a solvent favors the formation of the trans isomer, while CDCl3 favors the cis isomer.[1] It is therefore critical to perform solvent screening to optimize the desired diastereoselectivity for your specific substrate.

Q4: My N-acetylation step is leading to a mix of stereoisomers. What is happening?

N-acetylation, particularly with acetic anhydride, can cause epimerization at the C-2 position.[3] This is often proposed to occur through a ring-opening mechanism involving Schiff-base intermediates.[3] To retain the stereochemistry, milder acetylation conditions, such as using acetyl chloride in the presence of a non-nucleophilic base like triethylamine at low temperatures, may be beneficial.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Thiazolidine Carboxylic Acid 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Formation of stable side products. 4. Sub-optimal reaction conditions (pH, temperature).1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Use a slight excess of the aldehyde to shift the equilibrium towards the product. 3. Optimize pH; the reaction of cysteine with formaldehyde is pH-dependent.[4] 4. Consider microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[8][9][10]
Presence of Multiple Spots on TLC/Peaks in NMR Corresponding to Isomers Formation of diastereomers (cis and trans isomers).1. This is an inherent outcome of the reaction. The isomers may need to be separated by chromatography. 2. Optimize the solvent to favor the formation of one diastereomer.[1]
Product is Unstable and Decomposes The thiazolidine ring can be unstable, especially under acidic or basic conditions, leading to ring-opening.1. Purify the product under neutral conditions. 2. Store the purified product in a cool, dry, and inert atmosphere.
Difficulty in Purification/Removing Unreacted Aldehyde Aldehydes can be difficult to remove due to similar polarities or boiling points to the product.1. For solid carboxylic acids, purification can be achieved by dissolving in an aqueous base, washing with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[11] 2. Recrystallization from appropriate solvents is also an effective purification method.[11]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

This protocol is adapted from the synthesis of 2-aryl thiazolidine-4-carboxylic acid derivatives.[2]

  • Preparation of Cysteine Solution: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water. Add sodium acetate (0.64 mmol) to the solution.

  • Aldehyde Solution: In a separate flask, dissolve the desired aromatic aldehyde (0.98 mmol) in 26 mL of ethanol.

  • Reaction: Add the aldehyde solution to the cysteine solution in a round bottom flask.

  • Stirring: Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

  • Precipitation: Once a precipitate forms, place the reaction vessel in an ice-cold water bath to encourage further precipitation.

  • Isolation: Separate the precipitate by suction filtration.

  • Washing: Wash the collected solid several times with cold ethanol.

  • Characterization: Characterize the synthesized compounds using FT-IR, 1H-NMR, and mass spectrometry.[2]

Visualizations

Reaction Pathways and Workflows

cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_isomers Product Isomerization cysteine L-Cysteine intermediate Schiff Base Intermediate cysteine->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate product Thiazolidine-4-Carboxylic Acid intermediate->product Cyclization aldehyde_side Aldehyde polymer Paraformaldehyde/ Trioxane aldehyde_side->polymer Self-Polymerization oxidized Carboxylic Acid (R-COOH) aldehyde_side->oxidized Oxidation product_main Thiazolidine-4- Carboxylic Acid cis_isomer Cis-Isomer product_main->cis_isomer Diastereomers trans_isomer Trans-Isomer product_main->trans_isomer Diastereomers

Caption: Main reaction pathway and common side reactions.

cluster_workflow General Experimental Workflow start Start reactants 1. Mix L-Cysteine and Aldehyde Solutions start->reactants reaction 2. Stir at Room Temperature reactants->reaction precipitation 3. Induce Precipitation (Cooling) reaction->precipitation filtration 4. Isolate Product by Suction Filtration precipitation->filtration washing 5. Wash with Cold Solvent filtration->washing characterization 6. Characterize Product (NMR, IR, MS) washing->characterization end End characterization->end

Caption: A typical experimental workflow for synthesis.

cluster_purification Purification Workflow for Solid Acids start Start: Crude Solid Product dissolve 1. Dissolve in Aqueous Base (e.g., NaOH) start->dissolve extract 2. Extract with Organic Solvent (e.g., Ether) to Remove Neutral Impurities dissolve->extract separate 3. Separate Aqueous Layer extract->separate acidify 4. Acidify Aqueous Layer to Precipitate Acid separate->acidify filter_wash 5. Filter and Wash Purified Product acidify->filter_wash end End: Purified Product filter_wash->end

Caption: Purification workflow for solid carboxylic acids.

References

Technical Support Center: Enhancing 2-Methylthiazolidine-4-carboxylic Acid (2-MTCA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2-Methylthiazolidine-4-carboxylic acid (2-MTCA). Our aim is to help you improve the sensitivity and reliability of your 2-MTCA detection experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not detecting any 2-MTCA in my biological samples, or the signal is too low. What are the potential causes and solutions?

A1: Low or undetectable levels of 2-MTCA can stem from several factors, from sample preparation to the detection method itself. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Detection Method: Standard UV detection is often insufficient for 2-MTCA due to its weak chromophore.[1] For high sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2]

  • Suboptimal Sample Preparation: Biological matrices are complex and can interfere with detection.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are crucial for cleaning up the sample and concentrating 2-MTCA.[1] For a similar compound, 2-thiothiazolidine-4-carboxylic acid (TTCA), a protocol involving acidification followed by diethyl ether extraction has been successfully used.[3]

    • Deproteinization: For plasma or serum samples, protein precipitation or ultrafiltration can reduce matrix effects.[4]

  • Analyte Instability: The formation of 2-MTCA from cysteine and acetaldehyde is a reversible reaction.[4] Ensure your sample handling and storage conditions (e.g., pH) are optimized to maintain the stability of 2-MTCA.

  • Derivatization: To enhance stability and improve chromatographic behavior, consider derivatization. N-acetylation of 2-MTCA has been shown to be effective for quantification using reversed-phase chromatography with electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[2]

Q2: My LC-MS/MS results for 2-MTCA are not reproducible. What could be causing this variability?

A2: Poor reproducibility in LC-MS/MS analysis of 2-MTCA can often be attributed to matrix effects and ionization instability.

  • Ionization Suppression: The sample matrix can suppress the ionization of 2-MTCA in the ESI source, leading to inconsistent signal intensity.[5]

    • Mitigation Strategy: Implement a robust sample cleanup protocol using SPE or LLE.[1][3] Diluting the sample, if the concentration of 2-MTCA is sufficient, can also reduce matrix effects.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation and instrument response. For a similar compound, [¹³C₃]-TTCA was used as an internal standard.[3]

  • Inconsistent Sample Preparation: Ensure that your sample preparation steps are performed consistently across all samples. Automated sample preparation systems can help minimize variability.

  • Instrument Calibration: Regular calibration of the mass spectrometer is essential for maintaining accuracy and reproducibility.

Q3: What is a typical concentration range for 2-MTCA in biological samples?

A3: The concentration of 2-MTCA can vary significantly depending on the biological matrix and exposure to its precursors, such as ethanol.

  • Basal Levels: In individuals with no recent ethanol consumption, 2-MTCA levels in blood are generally low.[2]

  • Post-Ethanol Consumption: Following ethanol intake, 2-MTCA concentrations can increase substantially. One study reported a peak concentration of 12.6 mg/L in human blood four hours after a single oral dose of ethanol.[2]

For a related compound, 2-thiothiazolidine-4-carboxylic acid (TTCA), a limit of detection of 5 x 10⁻⁷ M was achieved in urine using HPLC.[6]

Analyte Matrix Condition Reported Concentration/LOD Reference
2-MTCAHuman BloodPost-ethanol consumption (peak)12.6 mg/L[2]
2-MTCAHuman BloodNo recent ethanol consumptionLow basal levels[2]
TTCAUrineN/ALOD: 5 x 10⁻⁷ M[6]

Experimental Protocols

Protocol 1: Sample Preparation for 2-MTCA Analysis in Urine (Adapted from TTCA Protocol)

This protocol is adapted from a method for the analysis of a similar thiazolidine carboxylic acid and may require optimization for 2-MTCA.[3]

  • Sample Collection: Collect urine samples and store them frozen until analysis.

  • Aliquoting and Spiking: Thaw the urine sample and centrifuge briefly to remove any sediment. Take a 500 µL aliquot of the supernatant. Spike with an appropriate internal standard.

  • Acidification: Acidify the sample to approximately pH 3 using concentrated HCl.

  • Liquid-Liquid Extraction:

    • Add 4 mL of diethyl ether to the acidified sample.

    • Vortex the mixture thoroughly.

    • Centrifuge at 1200 x g for 10 minutes at 4°C.

  • Drying: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water at pH 3).

Protocol 2: Derivatization of 2-MTCA for Enhanced Stability and Detection

This procedure is based on the N-acetylation method described for 2-MTCA.[2]

  • Sample Preparation: Extract and clean up the biological sample as described in Protocol 1 or using a suitable SPE method.

  • Derivatization Reaction:

    • To the dried sample extract, add a solution of acetic anhydride in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and a mild base like pyridine).

    • The exact concentrations and reaction conditions (temperature and time) should be optimized for your specific application.

  • Reaction Quenching: After the reaction is complete, quench any excess acetic anhydride by adding a small amount of water or a suitable buffer.

  • Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Cleanup Sample Cleanup (SPE or LLE) Sample->Cleanup Matrix Removal Derivatization Derivatization (e.g., N-acetylation) Cleanup->Derivatization Optional, for stability LC Liquid Chromatography Cleanup->LC If no derivatization Derivatization->LC MS Tandem Mass Spectrometry LC->MS Separation & Ionization Data Data Analysis MS->Data Detection & Quantification

Caption: General experimental workflow for 2-MTCA analysis.

troubleshooting_logic Start Low or No 2-MTCA Signal CheckMethod Is the detection method sensitive enough? (LC-MS/MS recommended) Start->CheckMethod CheckSamplePrep Is sample preparation adequate? CheckMethod->CheckSamplePrep Yes Solution_Method Switch to LC-MS/MS CheckMethod->Solution_Method No CheckStability Is analyte stability an issue? CheckSamplePrep->CheckStability Yes Solution_SamplePrep Implement/Optimize SPE or LLE CheckSamplePrep->Solution_SamplePrep No Solution_Derivatization Consider Derivatization (e.g., N-acetylation) CheckStability->Solution_Derivatization Consider as alternative Solution_Stability Optimize pH and storage conditions CheckStability->Solution_Stability Yes

Caption: Troubleshooting logic for low 2-MTCA signal.

References

dealing with ion suppression in electrospray ionization of 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the electrospray ionization (ESI) mass spectrometry (MS) analysis of 2-Methylthiazolidine-4-carboxylic acid (MTCA).

Frequently Asked Questions (FAQs)

Q1: I am observing a weak or inconsistent signal for this compound. Could this be due to ion suppression?

A1: Yes, a weak, inconsistent, or lower-than-expected signal for MTCA is a classic symptom of ion suppression. This phenomenon occurs when other molecules in the sample (the "matrix") interfere with the ionization of your analyte in the ESI source, leading to a reduced signal.[1][2] Because MTCA is a small, polar molecule, it can be particularly susceptible to ion suppression from various matrix components commonly found in biological samples.

Q2: What are the most common sources of ion suppression when analyzing MTCA?

A2: The primary sources of ion suppression for MTCA in biological matrices include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major cause of ion suppression in ESI.

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ESI source and suppress the signal.[2]

  • Endogenous Metabolites: Other small polar molecules in the sample can co-elute with MTCA and compete for ionization.

  • Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause ion suppression, especially at high concentrations.[3]

Q3: Is there a quick way to confirm if I am experiencing ion suppression?

A3: A post-column infusion experiment is a standard method to diagnose ion suppression.[1] This involves infusing a constant flow of a pure MTCA standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the MTCA signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility

This is often a direct result of significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. While simple protein precipitation (PPT) is fast, it is often the least effective method for removing phospholipids and other sources of ion suppression.[2][4][5] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner samples.[6][7]

  • Refine Chromatographic Separation: Improving the separation of MTCA from co-eluting matrix components can significantly reduce ion suppression.

    • Consider HILIC: For a polar compound like MTCA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[8] HILIC can provide better retention and separation from non-polar matrix components like phospholipids.

    • Gradient Optimization: Adjust the gradient profile to maximize the separation between MTCA and any observed regions of ion suppression (identified via post-column infusion).

  • Evaluate Mobile Phase Composition: The choice and concentration of mobile phase additives can impact ionization efficiency.

    • For positive ion mode, formic acid is a common choice.

    • For negative ion mode, weak carboxylic acids like acetic acid at low concentrations may enhance the signal, while formic acid can sometimes cause suppression.[3] Avoid non-volatile buffers.

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for MTCA is the best way to compensate for matrix effects. The SIL internal standard will experience similar ion suppression as the analyte, allowing for accurate quantification.

Issue 2: Analyte Instability and Inconsistent Results

This compound can be unstable under certain conditions.

Troubleshooting Steps:

  • N-Acetylation: For improved stability and reproducible quantification, derivatization of MTCA by N-acetylation has been shown to be effective.[9] This stabilizes the molecule for analysis by reversed-phase chromatography.

  • Sample Handling: Keep samples on ice or at 4°C during preparation and in the autosampler to minimize degradation.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile with 1% formic acid to precipitate proteins. Vortex for 1 minute and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: HILIC-MS/MS Analysis
  • Column: Use a suitable HILIC column, for example, an amide-based column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar analyte.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

  • MS/MS Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MTCA transitions.

Quantitative Data Summary

The following table summarizes the relative effectiveness of different sample preparation techniques in reducing ion suppression for small polar molecules. The values are indicative and will vary depending on the specific analyte and matrix.

Sample Preparation MethodRelative Ion SuppressionAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighGoodFast and simpleIneffective at removing phospholipids and salts[2][4][5]
Liquid-Liquid Extraction (LLE) Low to MediumVariable (often lower for polar analytes)Can provide very clean extractsCan be labor-intensive and have lower recovery for polar compounds[6]
Solid-Phase Extraction (SPE) LowGood to ExcellentHigh selectivity and clean extractsRequires method development and can be more expensive

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_analysis LC-MS Analysis cluster_problem Problem cluster_solution Solution Analyte MTCA LC LC Separation Analyte->LC Matrix Interfering Components (Phospholipids, Salts) Matrix->LC Suppression Ion Suppression Matrix->Suppression ESI Electrospray Ionization LC->ESI Co-elution MS Mass Spectrometer ESI->MS Suppression->ESI Reduces Analyte Signal SamplePrep Optimized Sample Prep (SPE/LLE) SamplePrep->Matrix Removes Chromatography Optimized Chromatography (HILIC) Chromatography->LC Improves Separation

Workflow illustrating the cause and mitigation of ion suppression.

TroubleshootingFlowchart Start Start: Low/Inconsistent MTCA Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed CheckSuppression->SuppressionPresent Signal Dip NoSuppression No Significant Suppression CheckSuppression->NoSuppression Stable Signal OptimizeSamplePrep Optimize Sample Preparation (Switch from PPT to SPE/LLE) SuppressionPresent->OptimizeSamplePrep CheckStability Consider Analyte Instability (N-acetylation) NoSuppression->CheckStability OptimizeLC Optimize Chromatography (Consider HILIC, Adjust Gradient) OptimizeSamplePrep->OptimizeLC UseIS Implement Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS End Improved Signal and Reproducibility UseIS->End CheckStability->End

A logical troubleshooting guide for low MTCA signal.

References

protocol for N-acetylation of 2-Methylthiazolidine-4-carboxylic acid for stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the N-acetylation of 2-Methylthiazolidine-4-carboxylic acid, focusing on protocols to enhance product stability.

Frequently Asked Questions (FAQs)

Q1: Why is N-acetylation of this compound important?

A1: N-acetylation is a crucial modification that enhances the stability of this compound.[1][2] The acetyl group protects the nitrogen atom within the thiazolidine ring, preventing unwanted reactions and degradation, which is particularly important for its applications in drug development and as a bioactive molecule.[1][3][4]

Q2: What are the most common reagents used for this N-acetylation?

A2: The most common and effective acetylating agent is acetic anhydride.[5][6] This is typically used in combination with a base to neutralize the acetic acid byproduct. Acetyl chloride can also be used, but it is generally more reactive and may require more stringent reaction conditions.

Q3: How does the choice of base affect the reaction?

A3: The choice of base can influence the reaction's stereoselectivity and rate. Organic bases like triethylamine or pyridine are commonly used.[3][4][5] The use of an organic amine with a large excess of acetyl chloride can lead to the formation of a thermodynamically stable trans-isomer through epimerization at the C4 position.[5]

Q4: What is the significance of stereochemistry in this reaction?

A4: this compound has two chiral centers (C2 and C4), meaning it can exist as four stereoisomers. N-acetylation conditions can influence the stereochemical outcome, potentially leading to inversion or retention of configuration at these centers.[5] The specific stereoisomer of the final product can have different biological activities and physical properties.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The product, N-acetyl-2-methylthiazolidine-4-carboxylic acid, will have a different retention factor (Rf) compared to the starting material.

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol is a general guideline based on established methods for the N-acetylation of thiazolidine derivatives.[5][6]

Materials:
  • This compound

  • Acetic anhydride

  • Triethylamine (or another suitable organic base)

  • Ethyl acetate (or another suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:
  • Dissolution: Dissolve this compound in a suitable solvent like ethyl acetate in a round-bottom flask. The solution should be stirred at 0°C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine.

  • Addition of Acetylating Agent: Slowly add acetic anhydride to the reaction mixture dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary, so it is advisable to monitor the progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Drying and Concentration: Wash the organic extract with saturated sodium chloride solution, dry it over anhydrous magnesium sulfate, and then concentrate it to obtain the crude product.[5]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure N-acetyl-2-methylthiazolidine-4-carboxylic acid.[5]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification dissolution 1. Dissolve Starting Material in Ethyl Acetate (0°C) add_base 2. Add Triethylamine dissolution->add_base add_acetylating 3. Add Acetic Anhydride add_base->add_acetylating reaction 4. Stir at Room Temperature (Monitor by TLC) add_acetylating->reaction workup 5. Concentrate & Extract with Ethyl Acetate reaction->workup purification 6. Purify by Column Chromatography workup->purification final_product Pure N-acetylated Product purification->final_product troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_multiple_spots Multiple Products Solutions cluster_purification Purification Solutions start Experiment Outcome low_yield Low/No Product start->low_yield multiple_spots Multiple Products on TLC start->multiple_spots purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Activity low_yield->check_reagents optimize_conditions Optimize Time/Temp low_yield->optimize_conditions change_solvent Change Solvent low_yield->change_solvent control_temp_base Control Temp & Base multiple_spots->control_temp_base milder_conditions Use Milder Conditions multiple_spots->milder_conditions stoichiometry Control Stoichiometry multiple_spots->stoichiometry optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography aqueous_wash Aqueous Wash purification_issue->aqueous_wash

References

Validation & Comparative

A Comparative Guide to 2-Methylthiazolidine-4-carboxylic acid (MTCA) as a Biomarker for Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Methylthiazolidine-4-carboxylic acid (MTCA) with established biomarkers for alcohol consumption. It is intended for researchers, scientists, and drug development professionals interested in the objective assessment of alcohol intake. This document summarizes available experimental data, presents detailed experimental protocols, and includes visualizations of key pathways and workflows.

Introduction to this compound (MTCA)

This compound (MTCA) is a condensation product of acetaldehyde, the primary metabolite of ethanol, and the amino acid cysteine.[1] This formation occurs non-enzymatically in the body following alcohol consumption.[1] The presence and concentration of MTCA in biological samples, therefore, have the potential to serve as an objective indicator of recent alcohol intake.

Initial research has shown that blood concentrations of MTCA increase after the consumption of ethanol and that MTCA has a longer detection window than ethanol itself.[1] However, a significant concern with MTCA is its lack of hydrolytic stability under physiological conditions, which may limit its utility as a reliable quantitative biomarker for alcohol consumption.[1] Further validation studies are required to fully establish its performance characteristics.

Comparison of MTCA with Alternative Alcohol Biomarkers

The following tables provide a comparative overview of MTCA and other widely used direct and indirect biomarkers of alcohol consumption.

Table 1: Performance Characteristics of Direct Alcohol Biomarkers

BiomarkerMatrixDetection WindowSensitivitySpecificityRemarks
This compound (MTCA) BloodUp to 13 hours after a single doseData not availableData not availableLacks hydrolytic stability, which may affect quantification.[1]
Ethyl Glucuronide (EtG) Urine, Blood, HairUrine: up to 5 days; Blood: up to 36 hours; Hair: monthsHigh (Urine EtG can detect heavy drinking for up to 5 days)[2]High (Unaffected by liver disease)[3]Sensitive marker for recent alcohol consumption.[2][3]
Fatty Acid Ethyl Esters (FAEEs) Hair, BloodHair: months; Blood: up to 24 hoursHigh (Can distinguish social drinkers from heavy drinkers)[4]HighFound in various tissues; hair analysis provides a long-term history of alcohol consumption.[4]
Phosphatidylethanol (PEth) BloodUp to 3 weeksHigh (Higher sensitivity than CDT, GGT, and MCV)[5]HighCorrelates well with alcohol intake and can detect heavy consumption.[5]

Table 2: Performance Characteristics of Indirect Alcohol Biomarkers

BiomarkerMatrixDetection WindowSensitivitySpecificityRemarks
Carbohydrate-Deficient Transferrin (CDT) Serum2-4 weeksModerate to High (Increases after >60g/day for 2-3 weeks)[3]HighA specific marker for chronic heavy alcohol consumption.[3]
Gamma-Glutamyltransferase (GGT) SerumWeeks to monthsLow to ModerateLow (Elevated in various liver diseases)A general indicator of liver damage, not specific to alcohol.
Aspartate Aminotransferase (AST) SerumWeeksLowLow (Found in multiple organs)Often used in conjunction with ALT (AST/ALT ratio) to suggest alcoholic liver disease.[4]
Alanine Aminotransferase (ALT) SerumWeeksLowModerate (More specific to the liver than AST)[4]An indicator of liver injury.[4]
Mean Corpuscular Volume (MCV) Whole Blood2-4 monthsLowLow (Affected by various other conditions)[3]Reflects the effect of alcohol on red blood cell production.[3]

Experimental Protocols

Quantification of this compound (MTCA) in Human Blood

This protocol is a representative method based on available literature and standard analytical chemistry principles.[1] Optimization and validation are required for specific applications.

1. Sample Preparation (Stabilization and Extraction)

  • N-acetylation: To stabilize MTCA and prevent its degradation, the sample undergoes N-acetylation.

    • To 100 µL of plasma or whole blood, add an internal standard (e.g., a stable isotope-labeled MTCA).

    • Add 50 µL of a derivatization agent (e.g., acetic anhydride in a suitable buffer) to acetylate the primary amine group of MTCA.

    • Incubate the mixture to allow the reaction to complete.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to the sample to precipitate proteins.

    • Vortex the sample for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate N-acetyl-MTCA from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-acetyl-MTCA and the internal standard.

Visualizations

Signaling Pathway of MTCA Formation

MTCA_Formation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Acetaldehyde->MTCA Non-enzymatic condensation Cysteine Cysteine Cysteine->MTCA

Caption: Formation of MTCA from ethanol metabolism.

Experimental Workflow for MTCA Quantification

MTCA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Blood_Sample Blood Sample N_Acetylation N-acetylation (Stabilization) Blood_Sample->N_Acetylation Protein_Precipitation Protein Precipitation (Acetonitrile) N_Acetylation->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for MTCA quantification in blood.

References

A Comparative Analysis of 2-Methylthiazolidine-4-carboxylic acid and Other Cysteine Prodrugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents designed to augment intracellular cysteine and subsequently glutathione (GSH) levels, a variety of prodrugs have been developed and investigated. This guide provides a detailed comparison of 2-Methylthiazolidine-4-carboxylic acid (MTCA) with other prominent cysteine prodrugs, namely N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTC). The comparison is based on available experimental data on their mechanisms of action, pharmacokinetics, efficacy in replenishing glutathione, and antioxidant effects.

Mechanism of Action and Cellular Uptake

Cysteine prodrugs are designed to overcome the limitations of direct cysteine administration, such as its rapid oxidation and low bioavailability. These prodrugs deliver cysteine into cells, where it serves as a rate-limiting substrate for the synthesis of the critical intracellular antioxidant, glutathione.

This compound (MTCA) is a cyclic derivative of cysteine. It is formed by the condensation of cysteine and acetaldehyde[1]. The thiazolidine ring protects the sulfhydryl group of cysteine from oxidation. It is suggested that MTCA releases L-cysteine in vivo through non-enzymatic ring opening and subsequent solvolysis[2].

N-acetylcysteine (NAC) is an N-acetylated derivative of cysteine. It is a widely used cysteine prodrug that replenishes intracellular GSH levels[3]. NAC is deacetylated in the body to yield cysteine.

L-2-oxothiazolidine-4-carboxylate (OTC) , also known as procysteine, is another cyclic cysteine prodrug. It is converted to cysteine intracellularly by the enzyme 5-oxoprolinase[4]. This enzymatic conversion is a key step in its mechanism of action.

dot

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTCA_ext 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Cysteine Cysteine MTCA_ext->Cysteine Non-enzymatic hydrolysis NAC_ext N-acetylcysteine (NAC) NAC_ext->Cysteine Deacetylation OTC_ext L-2-oxothiazolidine- 4-carboxylate (OTC) 5-oxoprolinase 5-oxoprolinase OTC_ext->5-oxoprolinase Transport GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis 5-oxoprolinase->Cysteine Enzymatic conversion

Cellular uptake and conversion of cysteine prodrugs.

Pharmacokinetic Profiles

The bioavailability and pharmacokinetic properties of cysteine prodrugs are critical for their therapeutic efficacy.

ProdrugPeak Plasma Concentration (Tmax)BioavailabilityKey Findings
This compound (MTCA) ~4 hours (in human blood after ethanol intake)[1]Not explicitly quantified in available studies.The blood elimination kinetics of MTCA are slower than that of ethanol[1].
N-acetylcysteine (NAC) Varies with doseLow (4-10%)[5]Bioavailability is limited due to extensive first-pass metabolism.
L-2-oxothiazolidine-4-carboxylate (OTC) 45-60 minutes (in healthy volunteers)[6]Not explicitly quantified in available studies, but considered to have good systemic bioavailability[4].Efficiently removed from plasma and converted to cysteine[7].

Efficacy in Glutathione Replenishment

The primary measure of a cysteine prodrug's efficacy is its ability to increase intracellular glutathione levels.

ProdrugExperimental ModelKey Findings on GSH Levels
This compound (MTCA) Mice with T-2 toxin-induced hepatic GSH depletion[8]Maintained hepatic glutathione content at or above control levels[8].
Mice with acetaminophen-induced hepatotoxicity (as 2(RS)-Methylthiazolidine-4(R)-carboxylic acid)[2]Showed a protective effect, suggesting a role in maintaining GSH levels[2].
N-acetylcysteine (NAC) Physically active males[9]Significantly elevated the level of reduced glutathione (GSH) by 33%[9].
Breast cancer patients[10]Post-treatment biopsies showed a significant decrease in a marker of glycolysis in the tumor stroma, indirectly suggesting a modulation of the metabolic environment[10].
L-2-oxothiazolidine-4-carboxylate (OTC) Healthy volunteers[6]Significantly increased the average concentration of glutathione in lymphocytes from 8.7 to 15.6 nmol/mg of protein[6].
Rats and chicks on a cysteine-deficient diet[11]Orally administered OTC was effective in increasing hepatic GSH biosynthesis[11].
Rats with isoproterenol-induced myocardial infarction[4]Did not significantly increase myocardial GSH levels, possibly due to reduced 5-oxoprolinase expression during heart failure[4].

Comparative Efficacy in a Colitis Model

A study in a murine model of colitis provides a direct comparison of a derivative of MTCA, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), with other cysteine prodrugs.

Treatment GroupEffect on Colonic LesionsHepatic GSH Levels
VehicleSevere colitisDepleted
PTCA Significant improvementNormalized
D-ribose-L-cysteine (RibCys) Significant improvementNormalized
L-cysteine-glutathione mixed sulfide (CySSG) Lesser improvementNormalized

These findings suggest that in this specific inflammatory bowel disease model, the thiazolidine-based prodrug PTCA demonstrated superior efficacy in mitigating colonic damage compared to RibCys and CySSG.

Antioxidant Effects

Beyond replenishing glutathione, cysteine prodrugs can exert direct and indirect antioxidant effects.

ProdrugAntioxidant Activity
This compound (MTCA) and its derivatives In vitro studies of 2-aryl thiazolidine-4-carboxylic acids show radical scavenging activity, with the aromatic substituent at the C-2 position influencing the antioxidant potential.
N-acetylcysteine (NAC) Acts as a direct scavenger of reactive oxygen species and reduces protein carbonylation and lipid peroxidation[5][9].
L-2-oxothiazolidine-4-carboxylate (OTC) Demonstrated antioxidant effects in a model of myocardial infarction by increasing the activity of antioxidant enzymes like superoxide dismutase and catalase[4]. It also showed protective effects against cisplatin-induced renal injury by decreasing reactive oxygen species levels.

Experimental Protocols

Measurement of Glutathione (GSH) Levels in Tissue by HPLC

Objective: To quantify the concentration of reduced glutathione in tissue samples.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of tissue in a cold buffer (e.g., 100 mM phosphate buffer with 5 mM EDTA, pH 7.4).

    • Deproteinize the homogenate by adding an equal volume of a precipitating agent (e.g., 10% metaphosphoric acid or 1.2 M perchloric acid).

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a buffer such as sodium phosphate or sodium acetate, often containing an ion-pairing agent like octanesulfonic acid, at a specific pH.

    • Detection:

      • UV Detection: Direct detection at a low wavelength (e.g., 210-220 nm).

      • Fluorescence Detection: Pre- or post-column derivatization with a fluorescent reagent like o-phthalaldehyde (OPA) or monobromobimane, followed by detection at appropriate excitation and emission wavelengths.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure GSH.

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the GSH peak based on its retention time compared to the standard.

    • Quantify the GSH concentration in the samples by comparing the peak area or height to the standard curve.

dot

Start Start: Tissue Sample Homogenization Homogenize in cold buffer Start->Homogenization Deproteinization Add precipitating agent Homogenization->Deproteinization Centrifugation Centrifuge at high speed Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC Inject into HPLC system Supernatant->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantify using standard curve Detection->Quantification End End: GSH Concentration Quantification->End

Workflow for GSH measurement by HPLC.
Assessment of Total Antioxidant Capacity (TAC)

Objective: To measure the overall antioxidant capacity of a biological sample.

Methodology (Trolox Equivalent Antioxidant Capacity - TEAC/ABTS Assay):

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Generate the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Assay Procedure:

    • Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) of known concentrations.

    • Add a small volume of the sample or Trolox standard to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution to initiate the reaction.

    • Measure the decrease in absorbance at 734 nm after a fixed time interval (e.g., 6 minutes).

  • Calculation:

    • Calculate the percentage inhibition of the ABTS•+ radical for each sample and standard.

    • Plot a standard curve of percentage inhibition versus the concentration of Trolox.

    • Determine the TAC of the sample by comparing its percentage inhibition to the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

Signaling Pathway: Glutathione Synthesis and Cysteine Prodrug Intervention

Glutathione is synthesized from its constituent amino acids—glutamate, cysteine, and glycine—in a two-step enzymatic process. Cysteine availability is the rate-limiting step in this pathway. Cysteine prodrugs intervene by increasing the intracellular pool of cysteine, thereby driving the synthesis of glutathione.

dot

Cysteine_Prodrugs Cysteine Prodrugs (MTCA, NAC, OTC) Cysteine Cysteine Cysteine_Prodrugs->Cysteine Increases intracellular concentration GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC gamma_GC->GS GSH Glutathione (GSH) GS->GSH Antioxidant_Defense Antioxidant Defense Detoxification GSH->Antioxidant_Defense

Glutathione synthesis pathway and prodrug intervention.

Conclusion

This compound, N-acetylcysteine, and L-2-oxothiazolidine-4-carboxylate are all effective cysteine prodrugs that can enhance intracellular glutathione levels. While NAC is the most extensively studied and widely used, the available evidence suggests that thiazolidine-based prodrugs like MTCA and OTC are promising alternatives with potentially distinct pharmacokinetic and pharmacodynamic profiles.

Direct comparative studies are limited, making it challenging to definitively rank their performance. However, the data from a colitis model suggests that a derivative of MTCA may have superior efficacy in certain inflammatory conditions. The choice of a specific cysteine prodrug for research or therapeutic development will likely depend on the target tissue, the desired pharmacokinetic profile, and the specific pathological condition being addressed. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these important cysteine-delivering agents.

References

A Comparative Guide to Antibody Cross-Reactivity in 2-Methylthiazolidine-4-carboxylic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical antibody performance for use in immunoassays targeting 2-Methylthiazolidine-4-carboxylic acid (2-MTCA). As a condensation product of cysteine and acetaldehyde, 2-MTCA is a potential biomarker for ethanol consumption and acetaldehyde exposure.[1][2][3] The development of a specific immunoassay for 2-MTCA would be invaluable for research and clinical applications.

Currently, there are no commercially available immunoassays specifically for this compound. This guide, therefore, presents a hypothetical comparison based on the principles of antibody cross-reactivity to aid in the development and evaluation of future immunoassays for this analyte. The data presented is illustrative and intended to guide researchers in selecting or developing antibodies with the desired specificity.

Hypothetical Antibody Cross-Reactivity Comparison

The following table summarizes the hypothetical cross-reactivity of a fictional monoclonal antibody, "Ab-2MT4C," raised against this compound. The cross-reactivity is tested against a panel of structurally related compounds that could potentially be present in biological samples.

CompoundStructurePercent Cross-Reactivity (%)
This compound (Target Analyte) this compound100
Thiazolidine-4-carboxylic acidThiazolidine-4-carboxylic acid15.2
2,2-Dimethylthiazolidine-4-carboxylic acid2,2-Dimethylthiazolidine-4-carboxylic acid5.8
L-CysteineL-Cysteine< 0.1
AcetaldehydeAcetaldehyde< 0.1
N-AcetylcysteineN-Acetylcysteine< 0.1
2-Thiothiazolidine-4-carboxylic acid2-Thiothiazolidine-4-carboxylic acid1.5

Note: The cross-reactivity percentages are hypothetical and are based on the principle that structurally similar compounds are more likely to cross-react with the antibody. Actual cross-reactivity would need to be determined experimentally.

Experimental Protocols

A competitive ELISA is the recommended method for the quantification of small molecules like this compound.[4][5][6]

Determination of Antibody Cross-Reactivity by Competitive ELISA

Objective: To determine the specificity of the anti-2-MTCA antibody by assessing its cross-reactivity with structurally related molecules.

Materials:

  • Microplate pre-coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Monoclonal antibody against this compound (Ab-2MT4C).

  • This compound standard.

  • Potential cross-reacting compounds.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a standard curve of this compound in assay buffer, with concentrations ranging from 0.1 to 1000 ng/mL.

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer, with concentrations typically ranging from 1 to 10,000 ng/mL.

  • Competitive Binding:

    • Add 50 µL of the standard or test compound solution to the wells of the coated microplate.

    • Add 50 µL of the anti-2-MTCA antibody (at a pre-determined optimal dilution) to each well.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Addition of Secondary Antibody:

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte (2-MTCA) and for each of the potential cross-reactants.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 2-MTCA / IC50 of test compound) x 100 [7]

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA for 2-MTCA cluster_interpretation Interpretation step1 Plate coated with 2-MTCA conjugate step2 Add sample (containing free 2-MTCA) and anti-2-MTCA antibody step1->step2 step3 Competitive binding occurs step2->step3 step4 Wash to remove unbound antibody step3->step4 step5 Add enzyme-labeled secondary antibody step4->step5 step6 Wash to remove unbound secondary antibody step5->step6 step7 Add substrate step6->step7 step8 Color development step7->step8 step9 Measure absorbance step8->step9 high_signal High Signal (Low 2-MTCA) step9->high_signal Inverse relationship low_signal Low Signal (High 2-MTCA) step9->low_signal

Caption: Workflow of a competitive ELISA for 2-MTCA detection.

This guide provides a foundational framework for understanding and evaluating antibody cross-reactivity in the context of immunoassays for this compound. Experimental validation is crucial to confirm the performance of any antibody and assay.

References

A Comparative Guide to the Analysis of 2-Methylthiazolidine-4-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the measurement of 2-Methylthiazolidine-4-carboxylic acid (MTCA) and structurally similar compounds. Due to the absence of formal inter-laboratory comparison studies, this document focuses on a critical evaluation of published analytical methods, presenting their performance characteristics and experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for their specific research needs.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method is often dictated by its quantitative performance. The following table summarizes the key performance indicators of various methods reported in the literature for the analysis of thiazolidine-4-carboxylic acid derivatives.

AnalyteMethodMatrixLimit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)HPLC-MS/MSHuman Plasma0.25 µmol/L0.25-10 µmol/L123.39[1]
2-aminothiazoline-4-carboxylic acid (ATCA)LC/ESI-MS/MS with chemical derivatizationHuman Blood50 ng/mL50-1500 ng/mLNot Reported[2]
2-thiothiazolidine-4-carboxylic acid (TTCA)HPLCUrine5 x 10⁻⁷ MNot ReportedNot Reported[3]
2-thiazolidinethione-4-carboxylic acid (TTCA)GC-MSUrine0.7 µg/LNot Reported86-98[4]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of the methodologies employed in the cited studies.

1. HPLC-MS/MS for HPPTCA in Human Plasma[1]

  • Sample Preparation: Plasma samples are deproteinized by acetonitrile (ACN) extraction, followed by ultrafiltration. The resulting ultrafiltrate is then diluted with the mobile phase before injection.

  • Chromatography: Separation is achieved on an X-Bridge Glycan BEH Amide column (100 × 2.1 mm, 2.5 µm) at 20 °C. A gradient elution is used with a mobile phase consisting of 0.1% formic acid in a mixture of water and ACN. The total run time is 6 minutes with a flow rate of 0.3 mL/min.

  • Detection: Tandem mass spectrometry is used for detection and quantification.

2. LC/ESI-MS/MS with Chemical Derivatization for ATCA in Human Blood[2]

  • Sample Preparation: A 20 µL human blood sample undergoes protein precipitation. This is followed by a derivatization step using 4-bromoethyl-7-methoxycoumarin to enhance the analytical signal.

  • Chromatography and Detection: The analysis is performed using liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This method avoids the need for specialized hydrophilic interaction liquid chromatography columns.

3. HPLC for TTCA in Urine[3]

  • Methodology: An HPLC method was developed for the quantitative determination of 2-thiothiazolidine-4-carboxylic acid (TTCA) in urine samples. Specific details on sample preparation and chromatographic conditions are not extensively provided in the abstract.

4. GC-MS for TTCA in Urine[4]

  • Sample Preparation: TTCA is separated from the urine matrix via liquid-liquid extraction. The extracted analyte is then converted into its diethyl derivative.

  • Analysis: Separation and quantitative analysis are carried out using capillary gas chromatography coupled with a mass selective detector operating in single ion monitoring mode. 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPBA) is used as an internal standard.

Methodology Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagrams illustrate a generalized workflow for the analysis of thiazolidine derivatives and a relevant biological pathway.

sample_collection Sample Collection (e.g., Blood, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction derivatization Chemical Derivatization (Optional) extraction->derivatization chromatography Chromatographic Separation (HPLC or GC) derivatization->chromatography detection Mass Spectrometry (MS/MS) chromatography->detection quantification Quantification (Calibration Curve) detection->quantification reporting Result Reporting quantification->reporting

Caption: Generalized workflow for the analysis of thiazolidine derivatives.

ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde Oxidative Metabolism mtca This compound (MTCA) acetaldehyde->mtca Non-enzymatic Condensation cysteine Cysteine cysteine->mtca

Caption: Formation of MTCA from ethanol metabolism and cysteine.[5]

References

comparative analysis of analytical methods for 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 2-Methylthiazolidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (MTCA) is crucial for various applications, including its study as a biomarker. This guide provides a comparative analysis of analytical methods, focusing on the most prevalent and sensitive techniques reported in the scientific literature.

Overview of Analytical Techniques

The primary analytical method for the quantitative analysis of MTCA and its derivatives in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for complex sample matrices like plasma, urine, and tissue homogenates. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized, primarily for identification and structural elucidation.

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the quantitative performance data for LC-MS/MS methods used in the analysis of MTCA and related thiazolidine carboxylic acid derivatives.

ParameterMethod for a HPPTCA (an MTCA analog) in Human Plasma[1][2][3]Method for TMTCA in Rat Tissues[4][5]
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
Linearity 0.25-10 µmol/LNot explicitly stated
Limit of Quantitation (LOQ) 0.25 µmol/LNot explicitly stated
Limit of Detection (LOD) Not explicitly stated1 ng/mL in plasma, 4 ng/g in brain
Accuracy (Recovery) Not explicitly statedPlasma: 95-105%, Brain: 79-89%, Liver: 85-99%
Precision (Repeatability) Not explicitly stated< 17% in all tissues analyzed

Detailed Experimental Protocols

LC-MS/MS Method for a Thiazolidine Derivative in Human Plasma[1][2][3]

This method was developed for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), an adduct of cysteine and pyridoxal 5'-phosphate.

Sample Preparation:

  • Plasma proteins are precipitated using acetonitrile (ACN).

  • The sample is further deproteinized by ultrafiltration.

  • The resulting ultrafiltrate is diluted with the mobile phase before injection.

Chromatographic Conditions:

  • Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm)

  • Mobile Phase: A gradient elution with 0.1% formic acid in a mixture of Solvent A (water and ACN, 95:5, v/v) and Solvent B (water and ACN, 5:95, v/v).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 20 °C

  • Run Time: 6 minutes

Mass Spectrometry Detection:

  • The specifics of the mass spectrometry detection were not detailed in the provided search results.

LC-MS/MS Method for 2,5,5-trimethylthiazolidine-4-carboxylic acid (TMTCA) in Rat Tissues[4][5]

This method was developed for the quantification and identification of TMTCA, a stable adduct formed between D-(-)-penicillamine and acetaldehyde.

Sample Preparation:

  • For blood samples, plasma is first obtained.

  • Proteins are precipitated from plasma, brain, and liver extracts using acetonitrile.

  • The clarified extracts are then diluted 10-fold.

  • A 20 µL aliquot of the final extract is injected for analysis.

Chromatographic Conditions:

  • Column: Atlantis C18, 5 µm, 100x2 mm

  • Mobile Phase: Not explicitly stated.

  • Flow Rate: Not explicitly stated.

Mass Spectrometry Detection:

  • Ionization: Electrospray (positive ion mode)

  • Analyzer: Triple quadrupole mass spectrometer

  • Acquisition Mode: Selected Reaction Monitoring (SRM) with four MS/MS transitions.

Other Analytical Methods

While LC-MS/MS is the predominant technique for quantitative analysis, other methods have been employed for the characterization of MTCA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the identification of MTCA. For analytical purposes, N-acetylation of MTCA may be required to improve its stability and chromatographic properties[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been used for the structural elucidation of MTCA and its derivatives[7][8]. The carboxyl carbon of a carboxylic acid typically absorbs in the 165 to 185 δ range in a 13C NMR spectrum, while the acidic proton of the carboxyl group appears as a singlet near 12 δ in the 1H NMR spectrum[9].

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound in biological samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation/ Ultrafiltration Precipitation->Centrifugation Dilution Dilution of Supernatant/ Filtrate Centrifugation->Dilution LC_Separation LC Separation (e.g., C18 or HILIC column) Dilution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

A Comparative Analysis of 2-Oxothiazolidine-4-Carboxylic Acid and 2-Methylthiazolidine-4-Carboxylic Acid as Cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the established efficacy and research focus between 2-oxothiazolidine-4-carboxylic acid (OTCA) and 2-methylthiazolidine-4-carboxylic acid (MTCA). OTCA, also known as procysteine, is a well-characterized cysteine prodrug with demonstrated antioxidant and anti-inflammatory properties. In contrast, MTCA is primarily recognized as a biomarker of acetaldehyde exposure, notably from alcohol consumption, with limited evidence of therapeutic efficacy.

This guide provides a detailed comparison of the two molecules, summarizing their mechanisms of action, presenting available quantitative data from experimental studies, and outlining the methodologies used in this research.

Mechanism of Action and Efficacy

2-Oxothiazolidine-4-Carboxylic Acid (OTCA): A Potent Cysteine Donor

OTCA is designed to efficiently deliver L-cysteine, the rate-limiting amino acid for the synthesis of the critical intracellular antioxidant, glutathione (GSH).[1] Its mechanism involves intracellular enzymatic conversion to L-cysteine, thereby augmenting GSH levels and enhancing cellular defense against oxidative stress.[1][2] This property underlies its observed antioxidant and anti-inflammatory effects in a variety of experimental models.[3][4]

This compound (MTCA): An Inefficient Cysteine Source

MTCA is formed through a non-enzymatic condensation reaction between L-cysteine and acetaldehyde.[5] While it is structurally a thiazolidine derivative and can, in principle, release cysteine, studies indicate it is a poor substrate for the necessary enzymatic cleavage.[6] One study described MTCA as the "least metabolized" among a series of thiazolidine derivatives, suggesting limited bioavailability of cysteine from this molecule.[6] Its primary role in the scientific literature is as a stable marker of acetaldehyde exposure.[5]

Quantitative Data on Efficacy

The available quantitative data underscores the extensive research on OTCA's efficacy compared to the sparse information for MTCA.

Table 1: Effects of 2-Oxothiazolidine-4-Carboxylic Acid on Biochemical Parameters in Human Studies
ParameterDosageChange from BaselineStudy PopulationReference
Plasma Cysteine0.15 and 0.45 mmol/kg (p.o.)Increase of 18 to 75 µM over a basal concentration of 17 µMHealthy Volunteers[7]
Lymphocyte Cysteine0.15 and 0.45 mmol/kg (p.o.)Increase from 0.37 to 0.99 nmol/mg of proteinHealthy Volunteers[7]
Lymphocyte Glutathione0.15 and 0.45 mmol/kg (p.o.)Increase from 8.7 to 15.6 nmol/mg of proteinHealthy Volunteers[7]
Whole Blood Glutathione1,500 mg and 3,000 mg (t.i.d. for 4 weeks)Statistically significant increase compared to placeboAsymptomatic HIV-infected individuals[8]
Table 2: Effects of 2-Oxothiazolidine-4-Carboxylic Acid in Preclinical Models
ModelTreatmentKey FindingQuantitative EffectReference
Isoproterenol-Induced Myocardial Infarction in Rats5.5 mmol/kg b.w. OTCIncreased cardiac antioxidant enzyme activitySignificantly higher SOD (p < 0.05) and CAT (p < 0.01) activities compared to the ISO group.[3]
In Vitro Vascular Smooth Muscle Cell Calcification1-5 mM OTCInhibition of calcificationUp to 90% inhibition[9]
TNF-α-stimulated Retinal Pigment Epithelial (RPE) cellsVarious concentrationsSuppression of inflammatory markersSuppressed TNF-α-induced IL-6 and Ccl2 expression/secretion.[10]

No comparable quantitative data on the therapeutic efficacy of this compound were found in the reviewed literature.

Signaling Pathways and Molecular Interactions

The distinct origins and metabolic fates of OTCA and MTCA are best illustrated through their respective pathways.

OTCA_Pathway cluster_cell Intracellular Space OTCA 2-Oxothiazolidine- 4-Carboxylic Acid (OTCA) Cysteine L-Cysteine OTCA->Cysteine 5-oxoprolinase GSH Glutathione (GSH) Cysteine->GSH GSH Synthetase γ-glutamylcysteine synthetase Antioxidant Antioxidant Defense GSH->Antioxidant AntiInflammatory Anti-inflammatory Effects GSH->AntiInflammatory

Bioactivation of 2-Oxothiazolidine-4-Carboxylic Acid (OTCA).

MTCA_Formation cluster_reaction Non-enzymatic Condensation Cysteine L-Cysteine MTCA 2-Methylthiazolidine- 4-Carboxylic Acid (MTCA) Cysteine->MTCA Acetaldehyde Acetaldehyde Acetaldehyde->MTCA

Formation of this compound (MTCA).

Experimental Protocols

Human Pharmacokinetic Study of 2-Oxothiazolidine-4-Carboxylic Acid
  • Objective: To determine the pharmacokinetics and effects on plasma and lymphocyte thiols of orally administered OTCA.

  • Methodology: Healthy volunteers were administered a single oral dose of 0.15 or 0.45 mmol/kg of OTCA. Blood samples were collected at various time points over 8 hours. Plasma concentrations of OTCA, cysteine, and glutathione were determined by high-performance liquid chromatography (HPLC). Lymphocytes were isolated from blood samples, and intracellular cysteine and glutathione concentrations were measured.[7]

  • Data Analysis: Pharmacokinetic parameters, including peak plasma concentration (Cmax), time to peak concentration (Tmax), and oral clearance, were calculated. Changes in thiol concentrations from baseline were analyzed for statistical significance.[7]

In Vivo Study of 2-Oxothiazolidine-4-Carboxylic Acid in a Model of Myocardial Infarction
  • Objective: To evaluate the cardioprotective effects of OTCA against isoproterenol (ISO)-induced myocardial infarction in rats.

  • Methodology: Male Wistar rats were divided into control, ISO-treated, and ISO + OTCA-treated groups. The ISO + OTCA group received a total of 5.5 mmol/kg body weight of OTCA, administered in divided doses. Myocardial infarction was induced by subcutaneous injection of isoproterenol. After the experimental period, hearts were excised, and biochemical markers of oxidative stress (malondialdehyde, advanced oxidation protein products), and antioxidant enzyme activities (superoxide dismutase, catalase) were measured. Histopathological examination of the heart tissue was also performed.[3]

  • Data Analysis: Data were expressed as mean ± standard error of the mean (SEM). Statistical significance between groups was determined using one-way analysis of variance (ANOVA) followed by Tukey's post hoc test. A p-value of less than 0.05 was considered statistically significant.[3]

Conclusion

The existing body of scientific evidence strongly supports the efficacy of 2-oxothiazolidine-4-carboxylic acid as a cysteine prodrug that effectively elevates intracellular glutathione levels, thereby exerting significant antioxidant and anti-inflammatory effects. In contrast, this compound is primarily a product of a detoxification reaction and appears to be a far less efficient cysteine donor. For researchers and drug development professionals seeking to modulate intracellular cysteine and glutathione levels for therapeutic purposes, OTCA represents a well-validated and promising candidate, while MTCA's utility in this regard is not supported by current data.

References

correlation of blood 2-Methylthiazolidine-4-carboxylic acid with alcohol intake

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of alcohol consumption is critical in clinical research and drug development. While self-reporting is a common method, it is often unreliable. Therefore, objective biomarkers are essential for verifying alcohol intake. This guide provides a comprehensive comparison of 2-Methylthiazolidine-4-carboxylic acid (MTCA) as a biomarker for alcohol consumption with other established and emerging markers.

Introduction to MTCA

This compound (MTCA) is a condensation product formed from acetaldehyde, the primary metabolite of ethanol, and the amino acid L-cysteine.[1] This formation occurs non-enzymatically in the body following alcohol consumption. The presence and concentration of MTCA in the blood can, therefore, serve as an indicator of recent alcohol intake.

Correlation with Alcohol Intake

Following the consumption of alcohol, blood ethanol concentrations rise and then decline as it is metabolized. The formation of MTCA is directly linked to the presence of acetaldehyde. Studies have shown that blood MTCA levels increase significantly after alcohol consumption.[1]

One study involving a single oral dose of 0.5 g of ethanol per kilogram of body weight demonstrated that the peak concentration of MTCA in the blood (12.6 mg/L) was observed 4 hours after intake, at which point the blood alcohol concentration (BAC) was 0.07‰.[1] Notably, the elimination kinetics of MTCA were found to be slower than that of ethanol, with MTCA still being detectable after 13 hours.[1] This suggests a potentially wider window for detection compared to direct ethanol measurement.

However, it is important to note that the utility of MTCA as a quantitative marker may be limited by its lack of hydrolytic stability under physiological conditions.[1]

Comparative Analysis of Alcohol Biomarkers

MTCA is one of several biomarkers used to assess alcohol intake. The following table provides a comparison of MTCA with other commonly used and novel biomarkers.

BiomarkerMatrixDetection WindowAdvantagesLimitations
This compound (MTCA) BloodUp to 13+ hours[1]Slower elimination than ethanol, providing a wider detection window.[1]Potential lack of hydrolytic stability may affect quantitative accuracy.[1]
Ethanol Breath, Blood, UrineHoursProvides a direct measure of current intoxication and impairment.[2]Very short detection window.
Ethyl Glucuronide (EtG) Urine, HairUrine: up to 5 days; Hair: months[2]Longer detection window than ethanol.[2]Hair analysis can be influenced by hair products and sampling methods.[2]
Phosphatidylethanol (PEth) Blood (Erythrocytes)Up to 2-3 weeks[3][4]High sensitivity and specificity for recent and chronic high alcohol intake.[2][3] Not influenced by liver disease.[4]Detects more prolonged or heavy drinking rather than single, moderate use.
Fatty Acid Ethyl Esters (FAEEs) Hair, Blood (Plasma)Hair: months; Blood: shorterCan distinguish chronic heavy drinkers from occasional binge drinkers.[2]Less sensitive for detecting low to moderate intake.
Carbohydrate-Deficient Transferrin (CDT) Serum2-3 weeks[5]Specific for heavy, chronic alcohol consumption.[6] Not influenced by many liver diseases.[4]Low sensitivity for detecting binge drinking or moderate intake.[4]
Gamma-Glutamyl Transferase (GGT) SerumWeeks to months[5]Widely available and inexpensive.Low specificity; can be elevated by various liver conditions and medications.[6]
Mean Corpuscular Volume (MCV) BloodMonths[4][5]Included in a standard complete blood count.Low sensitivity and specificity; influenced by other factors like nutritional deficiencies.[5][6]

Experimental Protocols

Quantification of Blood MTCA

A key experimental protocol for the quantification of MTCA in blood involves the following steps:[1]

  • Sample Preparation: Blood samples are collected.

  • Stabilization: Due to its potential instability, MTCA is stabilized through N-acetylation.

  • Analysis: The derivatized MTCA is then quantified using reversed-phase chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-MS/MS).

Visualizing the Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the formation of MTCA and a typical experimental workflow for its analysis.

MTCA_Formation_Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase MTCA 2-Methylthiazolidine- 4-carboxylic acid (MTCA) Acetaldehyde->MTCA Cysteine L-Cysteine Cysteine->MTCA

Caption: Formation pathway of MTCA from ethanol.

MTCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Blood Sample Collection N_Acetylation N-Acetylation for Stabilization Blood_Sample->N_Acetylation LC_Separation Reversed-Phase Chromatography N_Acetylation->LC_Separation MS_Detection Electrospray Ionization- Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Quantification Quantification of MTCA MS_Detection->Quantification

Caption: Experimental workflow for MTCA analysis.

Conclusion

This compound shows promise as a biomarker for recent alcohol consumption, offering a wider detection window than direct ethanol measurement.[1] Its formation is directly linked to the metabolism of alcohol, providing a specific indicator of intake. However, concerns about its stability in biological matrices need to be considered for its application in quantitative analysis.[1] When compared to other biomarkers, MTCA occupies a unique position with its intermediate detection window. For a comprehensive assessment of drinking patterns, a panel of biomarkers, potentially including MTCA alongside markers of long-term consumption like PEth or EtG, may provide the most complete picture for researchers and clinicians. Further research is warranted to fully establish the utility and limitations of blood MTCA as a routine biomarker for alcohol intake.

References

A Comparative Guide to the In Vivo Bioavailability of Cysteine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioavailability of several cysteine prodrugs, supported by experimental data. The information is intended to assist researchers in selecting appropriate candidates for further investigation and to provide a methodological framework for preclinical bioavailability studies.

Introduction to Cysteine Prodrugs

Cysteine is a crucial amino acid for numerous physiological processes, most notably for the synthesis of the primary endogenous antioxidant, glutathione (GSH). Direct supplementation with cysteine is often limited by its poor stability and low bioavailability. Cysteine prodrugs are chemically modified versions of cysteine designed to overcome these limitations, offering enhanced stability, improved membrane permeability, and increased bioavailability, thereby effectively delivering cysteine to target tissues. This guide focuses on a comparative analysis of prominent cysteine prodrugs based on their in vivo pharmacokinetic profiles.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for various cysteine prodrugs based on data from preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosages, and analytical methodologies across different studies.

Prodrug NameCommon AbbreviationAnimal Model/SpeciesDosage (Oral)Bioavailability (%)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference(s)
N-AcetylcysteineNACHuman200-400 mg4 - 100.35 - 41 - 2N/A[1][2]
N-AcetylcysteineNACMouseN/A15N/AN/AN/A
N-Acetylcysteine AmideNACAMouseN/A67N/AN/AN/A
S-propargyl-L-cysteineSPRCBeagle Dog20 mg/kg112N/A0.33N/A[3]
D-ribose-L-cysteineRibCysRabbit420-840 mg/kg25 - 29*N/A0.6 - 0.73N/A[4]
2-(RS)-n-propylthiazolidine-4(R)-carboxylic acidPTCAN/AN/AData not availableN/AN/AN/A
L-cysteine-glutathione mixed sulfideCySSGMouseN/AOrally bioavailable**N/AN/AN/A[4][5]

*Note: Bioavailability data for D-ribose-L-cysteine is for the D-ribose component and may not directly reflect the bioavailability for cysteine delivery. **Note: While confirmed to be orally bioavailable in mice, specific quantitative pharmacokinetic data for L-cysteine-glutathione mixed sulfide were not available in the reviewed literature.

Signaling Pathway of Cysteine Prodrugs for Glutathione Synthesis

Cysteine prodrugs primarily exert their biological effects by increasing the intracellular concentration of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). The following diagram illustrates this key metabolic pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Cysteine Prodrug (e.g., NAC, NACA) Cysteine L-Cysteine Prodrug->Cysteine Absorption & Metabolic Conversion GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth Rate-limiting step GSH Glutathione (GSH) GSH_Synth->GSH Antioxidant Antioxidant Defense Detoxification GSH->Antioxidant

Mechanism of Cysteine Prodrugs in Boosting Glutathione Levels.

Experimental Protocols

This section outlines a generalized experimental protocol for conducting an in vivo oral bioavailability study of cysteine prodrugs in a rodent model.

1. Animal Model and Housing:

  • Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.

  • Age/Weight: 8-10 weeks old, 200-250g for rats, 20-25g for mice.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week before the experiment.

2. Dosing and Administration:

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Drug Formulation: The cysteine prodrug should be dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose).

  • Administration: The drug is administered via oral gavage using a suitable gauge gavage needle. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.[6][7][8][9]

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection Site: Blood is collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Storage:

  • Centrifugation: Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as ice-cold acetonitrile or methanol (typically in a 1:3 or 1:4 plasma to solvent ratio), to remove proteins.

    • Derivatization: Due to the reactive nature of the thiol group in cysteine, a derivatization step is often necessary to stabilize the analyte and improve chromatographic properties. This can involve alkylation with reagents like N-ethylmaleimide (NEM).

    • Centrifugation and Supernatant Collection: The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: A reverse-phase C18 column is commonly used for separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the cysteine prodrug and its metabolites.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration of the same compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo bioavailability study of a cysteine prodrug.

start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Oral Gavage Administration animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep sample_analysis LC-MS/MS Analysis (Quantification) plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) sample_analysis->pk_analysis end End pk_analysis->end

Workflow for In Vivo Bioavailability Study of Cysteine Prodrugs.

References

A Head-to-Head Comparison of Derivatization Agents for 2-Methylthiazolidine-4-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylthiazolidine-4-carboxylic acid (2-MTCA), a biomarker associated with alcohol consumption, is of significant interest.[1][2] Due to its chemical properties, direct analysis of 2-MTCA via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be challenging. Derivatization is a crucial step to enhance volatility, improve chromatographic separation, and increase detection sensitivity.[3] This guide provides a head-to-head comparison of common derivatization agents for 2-MTCA, supported by experimental data and detailed protocols.

This compound possesses both a secondary amine and a carboxylic acid functional group, making it amenable to several derivatization strategies, primarily silylation and acylation/alkylation. This comparison will focus on two representative and effective agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , a silylating agent, and Ethyl Chloroformate (ECF) , an acylating/alkylating agent.

Quantitative Performance Comparison

The choice of derivatization agent significantly impacts the analytical performance of the method. The following table summarizes key quantitative metrics for BSTFA and ECF based on their application in GC-MS analysis of analogous compounds.

ParameterBSTFA (Silylation)Ethyl Chloroformate (Acylation)Analysis Method
Target Groups Carboxyl (-COOH), Amine (-NH)[4]Carboxyl (-COOH), Amine (-NH)[5][6]GC-MS
Reaction Time 15 - 45 minutes~1 minute (per step)[5]GC-MS
Reaction Temp. 60 - 75°C[7]20°C (Ultrasonication)[5]GC-MS
Aqueous Comp.? No (Requires anhydrous conditions)[8]Yes (Proceeds in aqueous medium)[6]GC-MS
Derivative Stability Moderate (Hydrolytically unstable)GoodGC-MS
LOD/LOQ Analyte Dependent125 - 300 pg on-column[5][9]GC-MS
Recovery Analyte Dependent70 - 120%[9]GC-MS
RSD (Precision) Analyte Dependent<10% - 15%[6][9]GC-MS

Experimental Workflow Overview

The general process for derivatization and analysis involves sample preparation, the chemical derivatization reaction, and subsequent injection into the analytical instrument. The specific steps vary depending on the chosen agent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Extract Extraction & Protein Precipitation Sample->Extract Dry Evaporation to Dryness (Required for BSTFA) Extract->Dry AddAgent Add Derivatization Agent (BSTFA or ECF) & Solvents Extract->AddAgent Aqueous Sample (ECF only) Dry->AddAgent Anhydrous Sample React Reaction (Heating or Sonication) AddAgent->React Inject GC-MS Injection React->Inject Data Data Acquisition & Analysis Inject->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of 2-MTCA.

Detailed Experimental Protocols

Below are detailed methodologies for the derivatization of 2-MTCA using BSTFA and ECF, compiled from established protocols for similar analytes.

Protocol 1: Silylation using BSTFA + TMCS

This method is based on the trimethylsilylation of active hydrogen atoms in the 2-MTCA molecule. The addition of Trimethylchlorosilane (TMCS) as a catalyst is common to enhance the reactivity of the silylating agent.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Preparation: An aliquot of the extracted sample containing 2-MTCA is placed in a GC vial.

  • Drying: The sample must be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water can deactivate the BSTFA reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA + 1% TMCS to the dried sample residue.[8]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Acylation/Alkylation using Ethyl Chloroformate (ECF)

This protocol utilizes a two-step process where ECF reacts with the carboxyl and amine groups in an aqueous-organic system. A key advantage is its compatibility with aqueous media, eliminating the need for a separate drying step.[6]

Materials:

  • Ethyl Chloroformate (ECF)

  • Anhydrous Ethanol

  • Pyridine

  • Sodium Hydroxide (NaOH) solution (e.g., 7 M)

  • n-Hexane

  • Vortex mixer and centrifuge

Procedure:

  • First Derivatization (Carboxyl Group): To 600 µL of the aqueous sample (or standard) in a glass tube, add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.[5]

  • Reaction & Extraction: Vortex the mixture and then sonicate for 60 seconds at 20°C. Extract the derivatives by adding 500 µL of n-hexane, vortexing, and centrifuging.[5]

  • Second Derivatization (Amine Group): Transfer the aqueous layer to a new tube. Adjust the pH to 9-10 using NaOH solution. Add another 50 µL of ECF to the system.[5]

  • Final Extraction: Vortex the mixture for 30 seconds. Perform a final extraction with 500 µL of n-hexane. Combine the organic layers from both extraction steps.[5]

  • Analysis: The combined organic extract can be concentrated if necessary and is then ready for GC-MS analysis.

Conclusion and Recommendations

Both BSTFA and Ethyl Chloroformate are effective derivatization agents for the analysis of compounds like 2-MTCA. The choice between them depends on the specific requirements of the assay and laboratory workflow.

  • Ethyl Chloroformate (ECF) offers a significant advantage in terms of speed and simplicity, particularly its ability to be used directly in aqueous solutions, which streamlines sample preparation by eliminating the mandatory drying step.[6] Its derivatives are generally stable, and the method shows excellent precision and recovery.[9] This makes ECF highly suitable for high-throughput metabolic profiling studies.[5]

  • BSTFA is a powerful and widely used silylating agent that reliably derivatizes both carboxyl and amine groups.[4] However, its primary drawback is its extreme sensitivity to moisture, requiring completely anhydrous conditions and a rigorous drying step, which can add time and potential for analyte loss to the workflow.[8] The resulting TMS-derivatives can also be prone to hydrolysis, requiring prompt analysis.

For most applications, particularly those involving a large number of samples, the ECF derivatization method is recommended due to its rapid reaction time, compatibility with aqueous samples, and robust performance metrics. The BSTFA method remains a viable, powerful alternative, especially in laboratories where anhydrous workflows for silylation are already well-established.

References

Establishing Reference Ranges for 2-Methylthiazolidine-4-carboxylic Acid in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to establish reference ranges for 2-Methylthiazolidine-4-carboxylic acid (MTCA) in a healthy human population. Due to the limited availability of established reference values in existing literature, this document focuses on providing the necessary experimental framework, analytical protocols, and comparative data to enable researchers to determine these ranges accurately and reliably.

Introduction to this compound (MTCA)

This compound is a condensation product of the amino acid cysteine and acetaldehyde.[1] Acetaldehyde is a reactive electrophilic compound that is produced endogenously as an intermediate in the metabolism of ethanol.[1] The formation of MTCA is a non-enzymatic reaction that can occur in the human body.[1] While often studied as a biomarker for recent alcohol consumption, understanding the basal levels of MTCA in a healthy, non-exposed population is crucial for its application in clinical and toxicological research.

Comparison of Analytical Methodologies for MTCA Quantification

The accurate quantification of MTCA in biological matrices such as blood and urine is paramount for establishing reliable reference ranges. The primary analytical methods employed for this purpose are based on chromatography coupled with mass spectrometry.

Table 1: Comparison of a Potential Analytical Method for MTCA Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS) of a similar Thiazolidine Derivative[2]
Analyte 2-thiazolidinethione-4-carboxylic acid (TTCA)
Matrix Urine
Derivatization Conversion to diethyl derivative
Instrumentation Capillary gas chromatography and mass selective detection (single ion monitoring mode)
Internal Standard 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPBA)
Limit of Detection (LOD) 0.7 µg/L
Precision (RSD) 4.3% at 13 µg/L
Recovery 86% to 98%

Recommended Experimental Protocol for MTCA Quantification

Based on the available literature, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a derivatization step is the recommended approach for the sensitive and specific quantification of MTCA in biological samples.

3.1. Principle

Due to the potential instability of MTCA under physiological conditions, a derivatization step involving N-acetylation is crucial for stabilization prior to analysis by reversed-phase LC-MS/MS.[1]

3.2. Materials and Reagents

  • This compound (MTCA) analytical standard

  • Internal Standard (e.g., stable isotope-labeled MTCA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic anhydride

  • Pyridine

  • Human plasma/urine from healthy, non-alcohol consuming volunteers

3.3. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization (N-acetylation):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution of acetic anhydride in pyridine.

    • Incubate the mixture to allow for complete derivatization.

  • Final Preparation: Evaporate the derivatization reagents and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both MTCA and its internal standard.

3.5. Method Validation

The analytical method should be rigorously validated according to established guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed using a series of known concentrations of MTCA.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of MTCA that can be reliably detected and quantified.

  • Selectivity and Specificity: Ensuring no interference from other endogenous compounds in the matrix.

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.

  • Stability: Assessing the stability of MTCA in the biological matrix under various storage conditions and during the analytical process.

Establishing Reference Ranges

4.1. Study Population

A sufficiently large and well-characterized cohort of healthy individuals is required. Key inclusion and exclusion criteria should include:

  • Inclusion: Healthy adults of a defined age range and gender distribution.

  • Exclusion: Recent or chronic alcohol consumption, use of medications known to interact with cysteine or acetaldehyde metabolism, and individuals with known metabolic disorders.

4.2. Sample Collection and Handling

  • Standardized procedures for blood and/or urine collection should be followed.

  • Samples should be processed promptly and stored at -80°C until analysis to ensure the stability of MTCA.

4.3. Statistical Analysis

  • The distribution of MTCA concentrations in the study population should be assessed.

  • Reference intervals can be established using appropriate statistical methods, such as calculating the 2.5th and 97.5th percentiles of the distribution.

Visualizations

Biochemical Formation of this compound Cysteine Cysteine MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine->MTCA Condensation Reaction Acetaldehyde Acetaldehyde Acetaldehyde->MTCA

Caption: Formation of this compound.

Experimental Workflow for Establishing MTCA Reference Ranges cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Subject Recruitment Subject Recruitment Sample Collection (Blood/Urine) Sample Collection (Blood/Urine) Subject Recruitment->Sample Collection (Blood/Urine) Sample Preparation (Derivatization) Sample Preparation (Derivatization) Sample Collection (Blood/Urine)->Sample Preparation (Derivatization) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Derivatization)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Statistical Evaluation Statistical Evaluation Data Analysis->Statistical Evaluation Reference Range Determination Reference Range Determination Statistical Evaluation->Reference Range Determination

Caption: Workflow for MTCA reference range establishment.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-Methylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methylthiazolidine-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Impervious clothing.
Respiratory Suitable respirator, especially if dust or aerosols may be generated.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2]

Spill and Exposure Response

In the event of a spill or exposure, immediate action is necessary:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2][4] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2][4]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][4]

  • Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3]

In all cases of exposure, seek medical attention.[3] For spills, absorb the material with an inert, non-combustible material such as diatomite or universal binders and place it in a suitable, labeled container for disposal.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.[2][6]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and properly sealed waste container.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Is the material pure substance, a solution, or contaminated debris? ppe_check->waste_type pure_solution Pure Substance or Solution waste_type->pure_solution Substance/Solution contaminated_debris Contaminated Debris (e.g., paper towels, spill absorbents) waste_type->contaminated_debris Contaminated containerize Place in a designated, sealed, and compatible hazardous waste container. pure_solution->containerize contaminated_debris->containerize label_container Label container clearly: 'Hazardous Waste' 'this compound' containerize->label_container store Store in a designated satellite accumulation area. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal vendor. store->contact_ehs documentation Complete all required waste disposal documentation. contact_ehs->documentation end Waste Awaiting Pickup by Professional Disposal Service documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.

References

Personal protective equipment for handling 2-Methylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylthiazolidine-4-carboxylic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Hazard Summary

This compound is classified with several hazards that necessitate careful handling. According to the Globally Harmonized System (GHS), it is considered:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][2]

The primary hazards are associated with direct contact and inhalation, making the use of appropriate personal protective equipment paramount.

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, the following data provides context for its physical properties.[2]

PropertyValueSource
Molecular FormulaC5H9NO2SPubChem[1]
Molecular Weight147.20 g/mol PubChem[1]
AppearanceWhite SolidGuidechem[3]
Water Solubility30.91 g/L (at 21 °C)Guidechem[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale & Citation
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and dust, preventing serious eye irritation.[2][4] Ensure equipment is approved under standards like NIOSH (US) or EN 166 (EU).[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[4][5] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection A laboratory coat or impervious clothing.Protects against skin exposure from spills or splashes.[2][7] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is recommended.Prevents inhalation, which may cause respiratory tract irritation.[8]

Operational and Disposal Plan

Follow this step-by-step guidance for the safe handling and disposal of this compound.

Step 1: Preparation and Safe Handling
  • Ventilation : Always handle the compound in a well-ventilated area, such as a chemical fume hood.[4][5]

  • PPE : Before handling, ensure all required PPE is worn correctly (see table above).

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the substance.[2]

  • Prevent Dust and Aerosols : Avoid the formation of dust and aerosols during handling.[4][5] Use non-sparking tools to prevent ignition sources.[4][5]

  • Storage : Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

Step 2: Accidental Release Measures
  • Evacuate : Evacuate personnel to a safe area, upwind of the spill if possible.[4][5]

  • Ventilate : Ensure adequate ventilation in the spill area.[5]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]

  • Cleanup : For a solid spill, carefully sweep up the material. For a liquid spill, absorb with an inert material (e.g., diatomite, universal binders).[2] Collect the material in a suitable, closed container for disposal.[5][9]

  • Decontamination : Clean the affected area thoroughly after material collection.[2]

Step 3: First Aid Procedures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][10]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][10]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4][5]

Step 4: Disposal Plan
  • Waste Collection : Dispose of the chemical and any contaminated materials in accordance with all local, state, and federal regulations. Do not discharge into the environment.[5][10]

  • Container Disposal : Contents and containers must be disposed of at an approved waste disposal plant.[9][10]

Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, including emergency preparedness.

G prep 1. Preparation ppe Wear Required PPE: - Eye Protection - Gloves - Lab Coat prep->ppe ventilation Work in a Well-Ventilated Area prep->ventilation handling 2. Handling ppe->handling ventilation->handling procedure Follow Standard Operating Procedures handling->procedure avoid_dust Avoid Dust/Aerosol Formation handling->avoid_dust emergency Emergency Response handling->emergency post_handling 3. Post-Handling procedure->post_handling avoid_dust->post_handling decontaminate Decontaminate Work Area & Equipment post_handling->decontaminate wash Wash Hands Thoroughly post_handling->wash storage Store in Tightly Sealed Container post_handling->storage disposal 4. Disposal storage->disposal waste Dispose of Waste via Approved Channels disposal->waste spill Spill emergency->spill Accidental Release exposure Exposure emergency->exposure Personal Contact

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylthiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.